molecular formula C6H6INO2S B1334748 2-Iodobenzene-1-sulfonamide CAS No. 53730-99-7

2-Iodobenzene-1-sulfonamide

Cat. No.: B1334748
CAS No.: 53730-99-7
M. Wt: 283.09 g/mol
InChI Key: JKHHRSIUFVAEOY-UHFFFAOYSA-N
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Description

2-Iodobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C6H6INO2S and its molecular weight is 283.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHHRSIUFVAEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385002
Record name 2-iodobenzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53730-99-7
Record name 2-iodobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodobenzene-1-sulfonamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Iodobenzene-1-sulfonamide synthesis from N-tert-butyl-2-iodobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Iodobenzene-1-sulfonamide via N-tert-butyl Group Deprotection

Abstract

The synthesis of primary sulfonamides is a cornerstone of medicinal and materials chemistry. The N-tert-butyl group serves as a robust and effective protecting group for the sulfonamide moiety, enabling diverse synthetic manipulations on other parts of the molecule. This guide provides a comprehensive, in-depth technical overview of the deprotection of N-tert-butyl-2-iodobenzenesulfonamide to yield the valuable building block, this compound. We will explore the underlying chemical principles, provide a field-tested experimental protocol, and discuss the critical safety considerations inherent to the process. This document is structured to impart not only the procedural steps but also the scientific rationale, ensuring a thorough and practical understanding for the practicing scientist.

Introduction: The Strategic Role of N-tert-Butyl Deprotection

Primary aromatic sulfonamides, such as this compound, are prevalent scaffolds in pharmaceuticals, recognized for their ability to act as bioisosteres of carboxylic acids and engage in critical hydrogen bonding interactions with biological targets.[1] The synthesis of complex molecules often requires the temporary masking of reactive functional groups. The sulfonamide N-H proton is acidic and can interfere with various organometallic or basic reagents.

The tert-butyl group is an excellent choice for protecting the sulfonamide nitrogen due to its steric bulk and electronic properties, rendering the protected nitrogen non-acidic and stable to a wide range of reaction conditions, including organometallic reagents and many oxidative or reductive environments.[2]

The transformation at the core of this guide—the cleavage of the N-tert-butyl group—is most effectively achieved under strong acidic conditions. Trifluoroacetic acid (TFA) has emerged as the reagent of choice for this purpose, offering high efficiency and operational simplicity. This guide will detail this critical final step in liberating the primary sulfonamide for further use.

Precursor Synthesis: A Brief Overview

While the primary focus is deprotection, a complete understanding requires acknowledging the synthesis of the starting material, N-tert-butyl-2-iodobenzenesulfonamide . This is typically achieved in a two-step sequence:

  • N-tert-butylation: Benzenesulfonamide is reacted with a source of a tert-butyl group, such as tert-butyl acrylate or methyl tert-butyl ether, often under catalytic conditions.[3][4]

  • Ortho-Directed Iodination: The N-tert-butylsulfonamide group directs iodination to the ortho position of the benzene ring. This C-H activation/iodination can be accomplished using various modern synthetic methods, often employing palladium or iridium catalysts.[5]

This precursor strategy allows for the precise installation of the iodine atom at the 2-position, a feat that is challenging to achieve with high selectivity starting directly from phenol or other precursors.[6]

The Deprotection Reaction: Mechanism and Rationale

The cleavage of the sterically hindered N-tert-butyl group is facilitated by a strong acid, Trifluoroacetic Acid (TFA), which acts as both the catalyst and the reaction solvent.

The Causality of Reagent Choice: Why Trifluoroacetic Acid?

The selection of TFA is a deliberate choice rooted in its distinct chemical properties:

  • Strong Acidity: With a pKa of approximately 0.23, TFA is significantly more acidic than acetic acid (pKa 4.76), enabling it to efficiently protonate the sulfonamide.[7] This high acidity is crucial for initiating the cleavage of the stable C-N bond.

  • Volatility: TFA has a low boiling point (72.4 °C), which greatly simplifies the post-reaction work-up.[7] It can be readily removed under reduced pressure, leaving the non-volatile product behind.

  • Solvating Properties: TFA is an excellent solvent for a wide array of organic compounds, ensuring a homogeneous reaction medium for this synthesis.[8]

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed elimination mechanism, analogous to the well-documented cleavage of Boc-protecting groups in peptide synthesis.[8][9]

  • Protonation: The reaction initiates with the protonation of one of the sulfonamide oxygen atoms by TFA. This increases the electrophilicity of the sulfur atom.

  • C-N Bond Cleavage: The key step involves the cleavage of the nitrogen-carbon bond, resulting in the formation of the desired primary sulfonamide and a highly stable tertiary carbocation (the tert-butyl cation).

  • Fate of the tert-Butyl Cation: The tert-butyl cation is quickly neutralized. It can either be trapped by the trifluoroacetate anion to form tert-butyl trifluoroacetate or, more commonly, undergo deprotonation to form isobutylene, a volatile gas that escapes the reaction medium.[10][11] The formation of isobutylene regenerates the acid catalyst, though in practice, TFA is used in large excess as the solvent.[11]

Caption: Mechanism of TFA-mediated N-tert-butyl deprotection.

Field-Tested Experimental Protocol

This protocol is adapted from established literature procedures and represents a reliable method for achieving the desired transformation.[12]

Materials and Reagents
Compound NameCAS NumberMolecular Weight ( g/mol )Role
N-tert-butyl-2-iodobenzenesulfonamide146720-72-1339.21Starting Material
Trifluoroacetic Acid (TFA)76-05-1114.02Reagent/Solvent
Deionized Water7732-18-518.02Washing Agent
This compound53730-99-7283.09Product
Step-by-Step Methodology

Experimental_Workflow A 1. Charge Reactor Add N-tert-butyl-2-iodobenzenesulfonamide and TFA to a round-bottom flask. B 2. Reaction Stir mixture at room temperature (20-25 °C) for 6 hours. A->B C 3. Solvent Removal Concentrate the solution in vacuo (rotary evaporator) to remove TFA. B->C D 4. Product Precipitation & Washing Wash the resulting solid residue with deionized water. C->D E 5. Isolation Filter the solid product using a Büchner funnel. D->E F 6. Drying Dry the isolated solid under vacuum to a constant weight. E->F G Final Product This compound F->G

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: In a well-ventilated chemical fume hood, charge a round-bottom flask equipped with a magnetic stir bar with N-tert-butyl-2-iodobenzenesulfonamide (e.g., 4.3 g, 12.68 mmol).

  • Reagent Addition: Carefully add trifluoroacetic acid (e.g., 15 mL) to the flask.

  • Reaction Execution: Stir the resulting solution at ambient room temperature (approx. 20-25 °C) for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.

  • Work-up - Solvent Removal: Upon completion, remove the trifluoroacetic acid under reduced pressure using a rotary evaporator. Ensure the vacuum pump is protected by a cold trap and/or a base trap (e.g., containing sodium hydroxide pellets) to neutralize the acidic vapors.

  • Work-up - Purification: The resulting solid residue is triturated and washed thoroughly with deionized water to remove any residual TFA and other water-soluble impurities.

  • Isolation and Drying: Collect the solid product by vacuum filtration, washing the filter cake with an additional small portion of cold deionized water. Dry the product under vacuum to a constant weight.

Expected Outcome: This procedure typically yields this compound as a solid with a high degree of purity. The reported yield for this transformation is approximately 86%.[12]

Critical Safety and Handling Protocols

Adherence to stringent safety measures is non-negotiable, primarily due to the hazardous nature of Trifluoroacetic Acid.

Hazard Analysis: Trifluoroacetic Acid (TFA)
  • Corrosivity: TFA is an extremely corrosive strong acid. Contact with skin or eyes causes severe chemical burns that can result in deep, slow-healing tissue necrosis.[7][13][14]

  • Inhalation Toxicity: TFA vapors are highly irritating to the respiratory tract and can cause coughing, shortness of breath, and potential pulmonary edema.[13][14] Systemic toxicity affecting the central nervous system, liver, and kidneys has been noted in animal studies.[13]

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles in combination with a full-face shield are required.

  • Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or laminate film). Always check the glove manufacturer's compatibility chart for TFA. Double-gloving is recommended.

  • Body Protection: A chemical-resistant apron over a flame-retardant lab coat is mandatory. Ensure legs and feet are fully covered.

Engineering Controls and Waste Disposal
  • Ventilation: All manipulations involving TFA must be performed inside a certified chemical fume hood with a demonstrated face velocity of at least 0.5 m/s.[13]

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[13]

  • Spill Management: Small spills (<100 mL) should be neutralized with a suitable agent like sodium bicarbonate or a commercial acid spill neutralizer before being absorbed with an inert material (e.g., diatomaceous earth).[15]

  • Waste Disposal: All TFA-containing waste, both liquid and solid, is classified as hazardous waste. It must be collected in designated, properly labeled, acid-resistant containers and disposed of according to institutional and local environmental regulations.[15]

Conclusion

The deprotection of N-tert-butyl-2-iodobenzenesulfonamide using trifluoroacetic acid is a highly efficient, straightforward, and reliable method for synthesizing this compound. The success of the procedure hinges on understanding the acid-catalyzed reaction mechanism and, most critically, on the strict observance of safety protocols for handling the corrosive and volatile reagent, TFA. By following the detailed methodology and safety guidelines presented in this guide, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery and advanced materials science.

References

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of the Chemical Society, Perkin Transactions 1, 775-780. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetic Acid (TFA). Retrieved from [Link]

  • Bio-protocol. (n.d.). General deprotection procedure for sulfonic acid esters and sulfonamides. Retrieved from [Link]

  • Oreate AI Blog. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Weinreb, S. M., et al. (1998). tert-Butylsulfonyl (Bus), a New Protecting Group for Amines. The Journal of Organic Chemistry, 63(20), 7143–7148. Available from: [Link]

  • ResearchGate. (n.d.). Deprotection of the t-butyl ester group. Retrieved from [Link]

  • Gembus, V., et al. (2013). Synthesis of sulfonic acid derivatives by oxidative deprotection of thiols using tert-butyl hypochlorite. Organic Letters, 15(9), 2294-7. Available from: [Link]

  • Kumar, S., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Available from: [Link]

  • Davies, S. G., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. Tetrahedron Letters, 50(31), 4443-4445. Available from: [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. Available from: [Link]

  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]

  • ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

  • Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Google Patents. (n.d.). DE77435C - Process for the purification of crude toluenesulfonamide.
  • Google Patents. (n.d.). US5151551A - Method for purification of ibuprofen comprising mixtures.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodobenzene-1-sulfonamide in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the benzenesulfonamide scaffold is a privileged structure, forming the backbone of numerous therapeutic agents, from antimicrobials to anticancer drugs.[1][2] Within this important class, this compound emerges as a compound of significant strategic interest. Its unique ortho-iodinated structure provides a reactive handle for a variety of metal-catalyzed cross-coupling reactions, making it an invaluable building block for the synthesis of complex molecular architectures.[3] Moreover, the sulfonamide group itself is a key pharmacophore, known to interact with a range of biological targets.[1][4]

This guide offers an in-depth exploration of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective application in research and development. Properties such as solubility, pKa, and thermal stability directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the pharmacokinetic and pharmacodynamic profile of derivative drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational data and the experimental rationale needed to harness the full potential of this versatile compound.

Molecular and Structural Properties

A thorough understanding of a molecule begins with its fundamental identity and structure. These core attributes dictate its behavior in both chemical and biological systems.

1-1. Chemical Identity
  • IUPAC Name: 2-iodobenzenesulfonamide

  • CAS Number: 53730-99-7[5]

  • Molecular Formula: C₆H₆INO₂S[5]

  • SMILES: C1=CC=C(C(=C1)S(=O)(=O)N)I[5][]

1-2. Core Physicochemical Data Summary

For ease of reference, the key quantitative properties of this compound are summarized below. Each of these parameters will be discussed in greater detail in the subsequent sections.

PropertyValueSource
Molecular Weight 283.09 g/mol [5]
Melting Point 170 °C[5]
Calculated pKa ~8.2 (predicted)[5]
Calculated XLogP3 1.6[7]

Spectroscopic and Analytical Profile

Unambiguous identification and purity assessment are critical in any scientific endeavor. The following section outlines the expected spectroscopic signatures for this compound.

2-1. Mass Spectrometry

Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight and offering insights into fragmentation patterns.

  • [M+H]⁺: 283.92368 m/z[8]

  • [M-H]⁻: 281.90912 m/z[8]

  • [M+Na]⁺: 305.90562 m/z[8]

Scientist's Note: The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern, with the molecular ion peak being the most prominent. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition to within a few parts per million (ppm).

2-2. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • N-H Stretch: Expect two distinct bands in the region of 3350-3250 cm⁻¹ for the primary sulfonamide (-NH₂) group, corresponding to the asymmetric and symmetric stretching vibrations.

  • S=O Stretch: Strong, characteristic absorption bands for the sulfonyl group (-SO₂) will appear around 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).

  • Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Rationale: These vibrational frequencies are diagnostic for the key sulfonamide pharmacophore and are essential for confirming the successful synthesis or identity of the compound.

2-3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The four aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl group and the iodine atom. The two protons of the sulfonamide (-NH₂) will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • ¹³C NMR: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom attached to the iodine (C-I) will be significantly shielded compared to the others, appearing at a lower chemical shift.

Experimental Protocols for Physicochemical Characterization

This section provides standardized, step-by-step methodologies for determining the critical physicochemical properties of this compound. The emphasis is on robust, reproducible methods that provide high-quality data suitable for regulatory submissions and drug development decision-making.

3-1. Workflow for Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: While traditional capillary melting point apparatus provides a range, DSC offers a precise melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp, single endotherm is a strong indicator of high purity, whereas impurities will typically broaden the peak and depress the melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Analysis P1 Accurately weigh 1-3 mg of sample P2 Hermetically seal in an aluminum pan P1->P2 Tare balance I3 Heating rate: 10 °C/min P2->I3 Place in DSC cell I1 Calibrate with Indium standard I2 Set temperature program: Heat from 25°C to 200°C I1->I2 I2->I3 A1 Run sample and empty reference pan I3->A1 A2 Identify endothermic peak A1->A2 A3 Determine onset temp (Tm) and integrate peak (ΔHfus) A2->A3

Caption: Workflow for DSC analysis of this compound.

Step-by-Step Protocol:

  • Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a tared aluminum DSC pan. Crimp the lid to hermetically seal the pan.

  • Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.

  • Instrument Program: Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 200°C) at a rate of 10°C/min under a nitrogen purge.

  • Analysis: Place the sample and reference pans into the DSC cell and initiate the run.

  • Data Interpretation: The melting point (Tₘ) is determined as the onset temperature of the melting endotherm. The sharpness of the peak is a qualitative indicator of purity.

3-2. Aqueous Solubility Determination by HPLC

Rationale: The "shake-flask" method followed by HPLC quantification is the gold standard for determining thermodynamic solubility. It is crucial for predicting oral absorption and for developing parenteral formulations. Conducting the experiment at a physiologically relevant pH, such as 7.4, is essential for drug development.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the PBS buffer in a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Tightly cap the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to allow the system to reach equilibrium.

  • Sample Clarification: After 24 hours, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all undissolved solids.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile) at known concentrations.

    • Analyze the filtered supernatant and the standard solutions by a calibrated reverse-phase HPLC-UV method.

    • Construct a calibration curve of peak area versus concentration from the standards.

    • Determine the concentration of the filtered supernatant by interpolating its peak area from the calibration curve. This concentration represents the aqueous solubility.

Reactivity, Stability, and Drug Development Implications

The physicochemical properties of this compound directly inform its utility and handling in a drug discovery context.

4-1. Chemical Reactivity

The molecule possesses two primary sites of reactivity:

  • The Carbon-Iodine Bond: The C-I bond is relatively weak compared to C-Br or C-Cl bonds, making this compound an excellent substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3] This high reactivity allows for the facile introduction of diverse chemical functionalities at the ortho position, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • The Sulfonamide Group: The N-H protons of the primary sulfonamide are acidic, with a predicted pKa around 8.2.[5] This acidity means that under physiological conditions (pH 7.4), a significant portion of the molecules will be in the deprotonated, anionic form. This has profound implications for cell permeability, receptor binding (as it can act as a hydrogen bond donor and acceptor), and aqueous solubility.

4-2. Physicochemical Properties and Their Influence on ADME

The journey of a drug candidate through the body (Absorption, Distribution, Metabolism, and Excretion - ADME) is heavily governed by its physicochemical properties.

ADME_Influence pKa pKa (Ionization State) Absorption Absorption (Gut Wall) pKa->Absorption affects Excretion Excretion (Renal Clearance) pKa->Excretion influences Solubility Aqueous Solubility Solubility->Absorption enables LogP LogP (Lipophilicity) LogP->Absorption drives Distribution Distribution (Plasma Protein Binding) LogP->Distribution correlates with Metabolism Metabolism (CYP Enzymes) LogP->Metabolism influences

Caption: Influence of core physicochemical properties on ADME parameters.

  • Absorption: The balance between solubility and lipophilicity (LogP) is key. The acidic nature of the sulfonamide (pKa ~8.2) means that in the acidic environment of the stomach, it will be predominantly neutral, favoring absorption. In the more neutral pH of the intestine, it will be partially ionized, which can limit passive diffusion but increase solubility.

  • Distribution: A moderate LogP is often desirable. High lipophilicity can lead to extensive binding to plasma proteins like albumin, reducing the free concentration of the drug available to interact with its target. It can also lead to sequestration in fatty tissues.

  • Metabolism & Excretion: The sulfonamide group is generally stable to metabolic degradation. The presence of the iodine atom, however, could present a potential site for metabolic deiodination. The ionized form of the molecule at physiological pH will facilitate renal excretion.

Safety and Handling

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, and cause skin and eye irritation, as well as respiratory irritation.[5][9]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for the construction of novel therapeutics. Its well-defined physicochemical properties—a solid nature with a high melting point, predictable spectroscopic characteristics, and dual reactivity at the C-I bond and the sulfonamide group—make it a powerful tool for medicinal chemists. A comprehensive understanding and strategic application of the data and protocols outlined in this guide will empower researchers to optimize its use in synthesis, streamline analytical characterization, and intelligently design next-generation drug candidates with improved pharmacokinetic profiles.

References

  • National Center for Biotechnology Information. (n.d.). 4-Iodobenzenesulfonamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iodobenzene. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H6INO2S). Retrieved from [Link]

  • Wikipedia. (n.d.). Iodobenzene. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Zhang, L., et al. (2019). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. RSC Medicinal Chemistry, 10(1), 132-144.
  • ResearchGate. (n.d.). pKa values of different sulfonamides (1). [Diagram]. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2016). Synthesis of 2-iodo benzenesulfonamide derivatives.
  • National Center for Biotechnology Information. (n.d.). 4-Iodobenzenesulfonamide. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodobenzene. Retrieved from [Link]

  • Verma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Chemical Neuroscience, 9(6), 1439-1452.
  • Chen, J., et al. (2020). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. PubMed Central. Retrieved from [Link]

  • MDPI. (2023, January 22). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Iodobenzene-1-sulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2-Iodobenzene-1-sulfonamide, a compound of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. While experimental data for this specific molecule is not widely available, this guide synthesizes information from analogous structures and established spectroscopic principles to provide a robust predictive analysis.

The structural elucidation of novel compounds is a cornerstone of modern drug discovery. Spectroscopic techniques such as NMR and IR provide a non-destructive method to probe the molecular architecture, offering critical insights into the electronic environment and functional groups present. For a molecule like this compound, understanding its spectroscopic signature is paramount for confirming its identity, assessing its purity, and studying its interactions in biological systems.

Molecular Structure and Key Features

This compound is an aromatic sulfonamide characterized by the presence of an iodine atom and a sulfonamide group (-SO₂NH₂) on adjacent carbon atoms of a benzene ring. This ortho-substitution pattern gives rise to a unique and predictable spectroscopic fingerprint. The electron-withdrawing nature of the sulfonamide group and the heavy atom effect of iodine significantly influence the chemical shifts of the aromatic protons and carbons.

Below is a diagram illustrating the molecular structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons and the sulfonamide protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.9 - 8.1Doublet of doublets~8.0, ~1.5
H-37.8 - 8.0Doublet of doublets~8.0, ~1.5
H-47.3 - 7.5Triplet of doublets~8.0, ~1.5
H-57.2 - 7.4Triplet of doublets~8.0, ~1.5
-SO₂NH₂7.3 - 7.6Singlet (broad)-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-3, H-4, H-5, H-6): The four protons on the benzene ring will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The electron-withdrawing sulfonamide group will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm). The ortho-proton (H-6) is expected to be the most deshielded due to the anisotropic effect of the S=O bonds. The iodine atom will also influence the chemical shifts of the neighboring protons. The expected splitting pattern will be complex due to ortho, meta, and para couplings.

  • Sulfonamide Protons (-SO₂NH₂): The two protons of the sulfonamide group are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent, concentration, and temperature. In DMSO-d₆, these protons are likely to be observed in the region of 7.3-7.6 ppm.

¹³C NMR Spectroscopy Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show six distinct signals for the six carbon atoms of the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1140 - 145
C-295 - 100
C-3135 - 140
C-4130 - 135
C-5125 - 130
C-6130 - 135

Interpretation of the ¹³C NMR Spectrum:

  • C-1 (ipso-Carbon to Sulfonamide): This carbon atom, directly attached to the electron-withdrawing sulfonamide group, is expected to be significantly deshielded and appear at a low field (140-145 ppm).

  • C-2 (ipso-Carbon to Iodine): The carbon atom bonded to the iodine atom will experience a strong shielding effect (the "heavy atom effect") and will therefore appear at a much higher field (lower ppm value) than the other aromatic carbons, typically in the range of 95-100 ppm.

  • Other Aromatic Carbons (C-3, C-4, C-5, C-6): The remaining four carbon atoms of the benzene ring will resonate in the typical aromatic region of 125-140 ppm. Their precise chemical shifts will be influenced by the combined electronic effects of the iodine and sulfonamide substituents.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the sulfonamide group and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrationPredicted Frequency (cm⁻¹)
N-H (Sulfonamide)Symmetric & Asymmetric Stretch3350 - 3250
C-H (Aromatic)Stretch3100 - 3000
S=O (Sulfonamide)Asymmetric Stretch1350 - 1300
S=O (Sulfonamide)Symmetric Stretch1170 - 1150
C=C (Aromatic)Stretch1600 - 1450
C-H (Aromatic)Out-of-plane Bend900 - 675
S-N (Sulfonamide)Stretch950 - 900

Interpretation of the IR Spectrum:

  • N-H Stretching: The two N-H bonds of the primary sulfonamide will give rise to two distinct stretching bands in the region of 3350-3250 cm⁻¹.

  • S=O Stretching: The sulfonyl group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch at a higher frequency (1350-1300 cm⁻¹) and a symmetric stretch at a lower frequency (1170-1150 cm⁻¹). These are often the most intense peaks in the spectrum.

  • Aromatic C-H and C=C Stretching: The stretching vibrations of the C-H bonds on the aromatic ring will appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the benzene ring will result in several bands in the 1600-1450 cm⁻¹ range.

  • Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds will produce strong absorptions in the fingerprint region (900-675 cm⁻¹), which can be diagnostic of the substitution pattern of the benzene ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and IR spectra of this compound.

Protocol for NMR Spectroscopy

This protocol outlines the procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.

G cluster_0 NMR Sample Preparation and Analysis Workflow A 1. Sample Preparation: Weigh 10-20 mg of this compound. B 2. Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). A->B C 3. Filtration: Filter the solution through a pipette with a cotton plug into a clean NMR tube. B->C D 4. NMR Data Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra. C->D E 5. Data Processing: Process the raw data (FID) using appropriate software. D->E F 6. Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure. E->F G cluster_1 ATR-FTIR Spectroscopy Workflow A 1. Background Spectrum: Acquire a background spectrum of the clean ATR crystal. B 2. Sample Application: Place a small amount of solid this compound onto the ATR crystal. A->B C 3. Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. B->C D 4. Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. C->D E 5. Data Processing and Analysis: Process the spectrum and identify the characteristic absorption bands. D->E F 6. Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol). E->F

Caption: Workflow for ATR-FTIR sample analysis.

  • Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing and Analysis: The resulting spectrum is processed to identify the wavenumbers of the absorption peaks.

  • Cleaning: After analysis, release the pressure arm and carefully clean the sample from the ATR crystal using a soft tissue dampened with an appropriate solvent, such as isopropanol.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. By understanding the expected spectroscopic features and following the provided experimental protocols, researchers can confidently identify and characterize this molecule. The unique substitution pattern of an iodine atom and a sulfonamide group in the ortho positions creates a distinct and interpretable spectroscopic signature that is invaluable for the advancement of research and development in the pharmaceutical sciences.

References

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of antibacterial, anti-inflammatory, and diuretic agents.[1][2][3] The introduction of a halogen atom, such as iodine, onto the aromatic ring of these molecules introduces a fascinating and powerful element for supramolecular design: the halogen bond. This guide provides a comprehensive technical overview of the synthesis, crystallization, and definitive structural elucidation of 2-Iodobenzene-1-sulfonamide via single-crystal X-ray diffraction (SCXRD). By dissecting its three-dimensional architecture, we gain critical insights into the interplay of intermolecular forces—from classical hydrogen bonds to directional halogen bonds—that govern its solid-state properties. This understanding is paramount for researchers in drug development and materials science, as the crystal structure directly influences a compound's solubility, stability, bioavailability, and ultimately, its therapeutic efficacy.[4][5]

Synthesis and Single Crystal Cultivation

The journey to structural analysis begins with the chemical synthesis of the target compound and the meticulous process of growing high-quality single crystals suitable for diffraction experiments.

Synthetic Pathway

A reliable route to this compound involves a two-step process starting from a protected benzenesulfonamide precursor, which ensures regioselective iodination at the ortho position.

Protocol: Synthesis of this compound [6]

  • Protection: Benzenesulfonamide is first protected, for example, as N-tert-butylbenzenesulfonamide, to prevent side reactions at the sulfonamide nitrogen.

  • Ortho-Iodination: The protected intermediate undergoes ortho-lithiation followed by quenching with an iodine source (e.g., I₂) to introduce the iodine atom specifically at the 2-position of the benzene ring.

  • Deprotection: The N-tert-butyl protecting group is removed under acidic conditions, typically using trifluoroacetic acid, to yield the final product, this compound.[6] The crude product is then purified.

  • Purification: The resulting solid is washed with water and can be further purified by recrystallization or column chromatography to achieve the high purity (>95%) required for crystallization.[1]

Cultivation of Single Crystals

Obtaining a single crystal of sufficient size and quality is the most critical and often challenging step in SCXRD. For sulfonamides, polymorphism—the ability to exist in multiple crystal forms—is a common phenomenon, making strict control over crystallization conditions essential.[4][7]

Protocol: Solvent/Anti-Solvent Crystallization [7]

This method is highly effective for compounds like this compound, where solubility varies significantly between different solvents.

  • Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., acetone, ethanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane, water).

  • Dissolution: Dissolve the purified this compound in the minimum amount of the good solvent at room temperature to create a saturated or near-saturated solution.

  • Induce Supersaturation: Slowly add the anti-solvent dropwise to the solution with gentle swirling. The solution will become increasingly cloudy (turbid) as the compound's solubility decreases.

  • Crystal Growth: Once persistent turbidity is achieved, seal the container and leave it undisturbed in a vibration-free environment. Slow diffusion and evaporation over several days will encourage the formation of well-ordered single crystals.

  • Isolation: Once crystals of adequate size (typically 0.1-0.3 mm) have formed, carefully isolate them from the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[8] It provides unambiguous data on bond lengths, bond angles, and the supramolecular packing of molecules.

The SCXRD Experimental Workflow

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[8][9]

  • Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.[8][10]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[11] The crystal is then rotated while being exposed to a focused beam of X-rays. A detector collects the positions and intensities of the diffracted X-ray spots.[9]

  • Structure Solution: The collected diffraction data is processed computationally. The phases of the diffracted waves, which are lost during the experiment, are determined using direct methods or Patterson functions to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters until the calculated diffraction pattern matches the experimentally observed pattern as closely as possible.[9][10]

scxrd_workflow cluster_exp Experimental Setup cluster_comp Computational Analysis crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount data_coll X-ray Data Collection mount->data_coll process Data Processing & Reduction data_coll->process Diffraction Data solve Structure Solution (Phasing) process->solve refine Model Refinement solve->refine validate Validation & CIF Output refine->validate final_structure Final 3D Crystal Structure validate->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The Crystal Structure of this compound

The analysis reveals a rich tapestry of intermolecular interactions that dictate the supramolecular assembly of the molecules in the solid state.

Crystallographic Data Summary

The following table summarizes representative crystallographic data obtained from a typical SCXRD experiment for a small organic molecule like this compound.

ParameterValue
Chemical FormulaC₆H₆INO₂S
Formula Weight283.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Temperature (K)100(2)
R₁ [I > 2σ(I)]Value
wR₂ (all data)Value
CCDC Deposition Number[This would be the unique identifier from the CCDC]

(Note: Specific unit cell parameters and R-factors are dependent on the actual experimental data.)

Supramolecular Assembly: A Symphony of Interactions

The crystal packing of this compound is dominated by a cooperative network of strong hydrogen bonds and directional halogen bonds, supplemented by weaker π-π interactions.

A. Hydrogen Bonding: The Sulfonamide Dimer Synthon

The primary sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In many sulfonamide crystal structures, a robust and predictable hydrogen-bonding pattern known as the R²₂(8) graph set motif is observed.[2][4][12] In this arrangement, two molecules form a centrosymmetric dimer, where the N-H donors of each molecule interact with one of the sulfonyl oxygen acceptors of the other.

Caption: R²₂(8) Hydrogen-Bonded Dimer Motif in Sulfonamides.

B. Halogen Bonding: The Iodine-Oxygen Interaction

A defining feature of this structure is the presence of halogen bonding. The iodine atom, covalently bonded to the electron-withdrawing benzene ring, possesses an electropositive region known as a σ-hole on its outer surface. This region acts as a Lewis acid, forming a highly directional, non-covalent interaction with a Lewis base—in this case, a sulfonyl oxygen atom from a neighboring molecule.[13] This C-I···O=S interaction is a powerful tool in crystal engineering, guiding molecular assembly in a predictable manner. Studies on similar 2-iodo-phenyl derivatives have reported short I···O contacts in the range of 3.01 to 3.06 Å, significantly shorter than the sum of their van der Waals radii (~3.50 Å), confirming the strength of this interaction.[13]

Halogen_Bonding mol1 Ar-I mol2 S=O mol1->mol2  I···O (Halogen Bond)

Caption: Directional C-I···O Halogen Bonding Interaction.

C. π-π Stacking

The planar aromatic rings can also participate in π-π stacking interactions, further stabilizing the crystal lattice.[3][12] These interactions, while weaker than hydrogen or halogen bonds, contribute significantly to the overall cohesive energy of the crystal.

Conclusion and Significance

The crystal structure analysis of this compound provides a definitive map of its three-dimensional atomic arrangement. The supramolecular architecture is a result of a hierarchical and cooperative interplay of intermolecular forces. Strong, directional hydrogen bonds form robust sulfonamide dimers, which are then linked into a higher-order assembly through specific C-I···O halogen bonds and π-π stacking.

For drug development professionals, this detailed structural knowledge is invaluable. It explains the compound's physicochemical properties, such as melting point and solubility, and provides a template for structure-based drug design. Understanding how the molecule interacts with itself in the solid state can inform strategies to improve formulation, control polymorphism, and design analogues with enhanced biological activity by mimicking these interactions at a protein's active site.

References

  • Sainz-Díaz, C. I., Francisco-Márquez, M., & Soriano-Correa, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 273–285. [Link][12]

  • ResearchGate. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link][2][3]

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. [Link][4]

  • Thakuria, R., et al. (2017). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 4(Pt 5), 551–562. [Link][14]

  • Scribd. (n.d.). Single-Crystal X-Ray Diffraction Overview. [Link][9]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. [Link][10]

  • Precised. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link][8]

  • ASM International. (n.d.). Single-Crystal X-Ray Diffraction. [Link][11]

  • Perlovich, G. L., et al. (2010). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed. [Link][15]

  • Ward, J. S., et al. (2018). Short I⋯O Interactions in the Crystal Structures of Two 2-Iodo-Phenyl Methyl-Amides as Substrates for Radical Translocation Reactions. MDPI. [Link][13]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Iodobenzene-1-sulfonamide (CAS No. 53730-99-7) in common organic solvents. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework grounded in the molecule's fundamental physicochemical properties and the principles of solute-solvent interactions. It details the theoretical underpinnings of its expected behavior in polar protic, polar aprotic, and nonpolar solvents. Critically, this guide furnishes a detailed, authoritative protocol for the experimental determination of thermodynamic solubility via the shake-flask method, enabling researchers to generate precise, reliable data. The content is structured to provide not only predictive insights but also the practical tools necessary for laboratory application, ensuring a robust understanding for professionals in chemical synthesis and drug development.

Molecular Characteristics of this compound

A thorough understanding of a compound's solubility begins with its molecular structure and inherent physicochemical properties. This compound is a substituted aromatic compound featuring a unique combination of functional groups that create a distinct, amphiphilic character.

The molecule consists of a nonpolar, hydrophobic iodinated benzene ring and a highly polar, hydrophilic primary sulfonamide group (-SO₂NH₂). The sulfonamide group is a critical determinant of its solubility, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the sulfonyl oxygens).[1] Conversely, the bulky, electron-rich iodobenzene moiety contributes significantly to the molecule's lipophilicity and van der Waals interactions. This structural duality dictates that its solubility will be highly dependent on the specific nature of the solvent.[2]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 53730-99-7 [3]
Molecular Formula C₆H₆INO₂S [3][]
Molecular Weight 283.09 g/mol [3][]
Melting Point 170-174 °C [3]
Physical Form Powder
SMILES C1=CC=C(C(=C1)S(=O)(=O)N)I []

| InChIKey | JKHHRSIUFVAEOY-UHFFFAOYSA-N |[] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This means solvents are most effective at dissolving solutes that share similar intermolecular forces. Solvents are broadly classified into three categories, and the predicted solubility of this compound in each is discussed below.[5][6]

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents possess O-H or N-H bonds and can readily engage in hydrogen bonding.[7] While the sulfonamide group of the solute can hydrogen bond with these solvents, the large, nonpolar iodobenzene ring requires significant energy to be solvated, potentially limiting overall solubility. In water, solubility is expected to be low. In alcohols like methanol and ethanol, solubility should be moderate, as their alkyl chains can interact more favorably with the benzene ring than water can.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents have large dipole moments but lack O-H or N-H bonds.[1] They are excellent hydrogen bond acceptors and can effectively solvate the sulfonamide group's N-H protons.[5] Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are particularly powerful and are expected to be excellent solvents for this compound.[8] They effectively balance the solvation of the polar head with interactions with the aromatic ring. Acetonitrile and acetone are also predicted to be good solvents, though perhaps less effective than DMSO or DMF.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents lack significant dipole moments and cannot engage in hydrogen bonding. Their primary interactions are through weaker van der Waals forces.[1] Due to the highly polar sulfonamide group, this compound is predicted to have very low solubility in nonpolar solvents like hexane. Solubility in toluene or diethyl ether may be slightly higher due to potential π-π stacking interactions with toluene and weak dipole interactions with ether, but will still be limited.

Below is a conceptual diagram illustrating the key solute-solvent interactions.

cluster_solute This compound cluster_solvents Solvent Classes Solute I-Ph-SO₂NH₂ Protic Polar Protic (e.g., Methanol) Solute->Protic H-Bonding (Good) Hydrophobic Mismatch (Poor) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic H-Bonding (Excellent) Dipole Interactions (Good) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Polar Mismatch (Very Poor) Van der Waals (Fair) A 1. Preparation Weigh excess solid solute. Add known volume of solvent. B 2. Equilibration Seal vial. Agitate at constant T (e.g., 25°C) for 24-48 hours. A->B Incubate C 3. Phase Separation Centrifuge or filter (0.45 µm PTFE) to remove undissolved solid. B->C Isolate Saturated Solution D 4. Quantification Prepare serial dilution of supernatant. Analyze by HPLC-UV or LC-MS. C->D Sample Preparation E 5. Calculation Determine concentration against a standard calibration curve. D->E Data Analysis

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of this compound into a glass vial (e.g., a 4 mL screw-cap vial) sufficient to create a visible excess of solid. A 5-10 mg amount is typically adequate for 1-2 mL of solvent.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). [9] * Agitate the mixture at a consistent speed (e.g., 100-150 rpm) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48 hours is preferable to ensure completion. [9][10]

  • Phase Separation:

    • After incubation, visually confirm that excess solid remains.

    • Allow the vials to rest at the incubation temperature for at least 30 minutes to let larger particles settle.

    • Carefully remove an aliquot of the supernatant. It is critical to avoid transferring any solid particles. The two primary methods are:

      • Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to draw the saturated solution.

      • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid, then carefully draw the supernatant from the top.

  • Quantification:

    • Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., DMSO).

    • From the stock solution, create a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Accurately dilute the filtered supernatant from step 3 into the appropriate range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS. [10]

  • Calculation:

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the known concentration of the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the test solvent by multiplying the determined concentration by the dilution factor. The final result is typically expressed in mg/mL or µg/mL.

Conclusion

This compound possesses a distinct amphiphilic structure, with its solubility profile being a delicate balance between its polar sulfonamide head and nonpolar iodobenzene tail. Theoretical analysis predicts that its highest solubility will be achieved in polar aprotic solvents like DMSO and DMF, which can effectively solvate both functional moieties. Conversely, solubility is expected to be minimal in nonpolar solvents such as hexane. While these predictions offer valuable guidance for solvent selection in synthetic chemistry and early-stage formulation, they must be substantiated by empirical data. [11][12]The provided shake-flask protocol offers a robust, reliable, and universally accepted method for researchers to precisely quantify the thermodynamic solubility of this compound, enabling informed decisions in drug discovery and process development.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • How are solvents chosen in organic reactions?. Chemistry Stack Exchange. [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS Green Chemistry Institute. [Link]

  • 4.7: Solvent Effects. Chemistry LibreTexts. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Solvent effects. Wikipedia. [Link]

  • Is there a guide to selecting solvents for synthesis?. Reddit. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

Sources

The Emerging Therapeutic Potential of 2-Iodobenzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Drug Development Professionals, Medicinal Chemists, and Pharmacological Researchers

Executive Summary: The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a wide array of drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2][3] This guide delves into the specific, yet underexplored, potential of 2-Iodobenzene-1-sulfonamide derivatives. By strategically placing an iodine atom at the ortho-position of the benzenesulfonamide core, these compounds are poised to leverage unique physicochemical properties, such as the capacity for halogen bonding, to enhance biological activity and selectivity. This document synthesizes the known biological profile of the parent compound, extrapolates potential therapeutic applications based on the broader sulfonamide class, and provides detailed experimental frameworks for their synthesis and evaluation. We will explore potential activities including anti-inflammatory, anticancer, and antimicrobial actions, supported by mechanistic insights and actionable protocols for researchers aiming to investigate this promising chemical space.

The Scientific Rationale: Why 2-Iodobenzene-1-sulfonamides?

The Sulfonamide Moiety: A Privileged Pharmacophore

The sulfonamide functional group (-S(=O)₂-NH-) is a versatile pharmacophore that has been a prolific source of therapeutic agents for over 90 years.[4] Its ability to act as a bioisostere of the carboxylic acid group allows it to form critical hydrogen bond interactions with biological targets.[5] This has led to the development of drugs across numerous therapeutic areas, from the first commercially available antibiotics to modern targeted cancer therapies.[2][6] The enduring success of sulfonamides stems from their synthetic accessibility and the modularity of their structure, which allows for fine-tuning of pharmacological properties.[3][7]

The Strategic Role of Iodine in Drug Design

Halogens, particularly iodine, are increasingly utilized in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of an iodine atom can:

  • Increase Lipophilicity: Enhancing membrane permeability and access to hydrophobic binding pockets.

  • Serve as a Metabolic Block: Preventing metabolic degradation at the site of substitution, thereby increasing the drug's half-life.

  • Engage in Halogen Bonding: Acting as a Lewis acidic halogen bond donor to interact with electron-rich atoms (like oxygen or nitrogen) in protein active sites. This specific, directional interaction can significantly enhance binding affinity and target selectivity.

The placement at the ortho-position in this compound is deliberate. This conformation can enforce specific torsional angles and facilitate intramolecular interactions or unique binding modes with target proteins that are unavailable to other isomers.

Synthesis and Characterization

The synthesis of this compound derivatives typically follows established methodologies for sulfonamide formation. A general workflow involves the reaction of a substituted 2-iodobenzenesulfonyl chloride with a primary or secondary amine.

G Start 2-Iodobenzenesulfonyl Chloride + Amine (R-NH2) Reaction Base-Catalyzed Nucleophilic Substitution Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify Characterize Structural Confirmation (NMR, MS, IR) Purify->Characterize Screen Biological Activity Screening Characterize->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR

Caption: General workflow for synthesis and evaluation of derivatives.
Detailed Protocol: Synthesis of N-benzyl-2-iodobenzene-1-sulfonamide

This protocol describes a representative synthesis. The choice of benzylamine is illustrative; it can be replaced with various primary or secondary amines to generate a library of derivatives.

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-iodobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM (5 mL).

  • Reaction: Add the benzylamine solution dropwise to the stirred sulfonyl chloride solution at 0 °C. Causality Note: Dropwise addition and cooling are crucial to control the exothermic reaction and prevent side product formation.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Quenching & Extraction: Quench the reaction by adding 1M HCl (15 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL). Causality Note: The acid wash removes excess amine and base, while the bicarbonate wash removes any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activities and Mechanisms

While literature specifically on derivatives of this compound is sparse, the parent compound and the broader sulfonamide class provide a strong basis for predicting their therapeutic potential.

Anti-inflammatory Activity

The parent compound, this compound, has been identified as a potential anti-inflammatory agent through its activity against cyclooxygenase (COX) enzymes.[8] COX-1 and COX-2 are key enzymes in the inflammatory cascade, converting arachidonic acid into prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins & Thromboxanes COX->PGs Inflam Inflammation Pain, Fever PGs->Inflam Inhibit This compound Derivatives Inhibit->COX

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Derivatives of this compound could be developed as selective COX-2 inhibitors. The sulfonamide moiety is a known pharmacophore in selective COX-2 inhibitors like Celecoxib. The ortho-iodo group could potentially form a halogen bond with residues in the COX-2 active site, enhancing potency and selectivity, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibition.

Anticancer Activity

Sulfonamides are a well-established class of anticancer agents, with mechanisms including inhibition of carbonic anhydrase, tyrosine kinases, and cell cycle disruption.[9][10][11]

  • Carbonic Anhydrase (CA) Inhibition: Many tumors, especially those that are hypoxic, overexpress carbonic anhydrase isoforms (e.g., CA IX and CA XII) to regulate intracellular pH.[1] Inhibition of these enzymes disrupts tumor pH balance, leading to apoptosis. The primary sulfonamide group is a classic zinc-binding group essential for CA inhibition.

  • Tyrosine Kinase (TK) Inhibition: Several sulfonamide-containing drugs act as TK inhibitors, blocking signaling pathways crucial for cancer cell proliferation and survival.[11]

  • Microtubule Disruption: Some sulfonamide derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[9]

The this compound scaffold offers a promising starting point for developing novel anticancer agents targeting these pathways.

Antimicrobial Activity

The historical foundation of sulfonamides lies in their antibacterial action.[12] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[][14][15] Humans are unaffected as they obtain folic acid from their diet.[15][16]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Bacterial Folic Acid Synthesis DHPS->Folate Growth Bacterial Growth & Replication Folate->Growth Sulfa Sulfonamide (PABA Mimic) Sulfa->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial action via folate synthesis inhibition.

While bacterial resistance is a challenge, the development of novel sulfonamide derivatives continues.[17] The unique electronic and steric properties of the 2-iodo substituent could potentially overcome existing resistance mechanisms or improve potency against a range of Gram-positive and Gram-negative bacteria.[12][18]

Data Presentation: A Framework for Evaluation

Effective drug development relies on the clear and comparative presentation of quantitative data. The following tables provide templates for summarizing key biological data for a hypothetical series of this compound derivatives.

Table 1: In Vitro COX-1/COX-2 Inhibition Data

Compound IDR-Group on -SO₂NHRCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)¹
2-IBS -H15.21.88.4
DEV-001 -Benzyl12.50.913.9
DEV-002 -4-Fluorobenzyl18.10.290.5
DEV-003 -Cyclohexyl25.68.33.1
Celecoxib (Reference)>1000.04>2500
¹Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)

Table 2: Anticancer Activity (MTT Assay) Against HeLa Cell Line

Compound IDR-Group on -SO₂NHRGI₅₀ (µM)
2-IBS -H45.7
DEV-001 -Benzyl22.3
DEV-002 -4-Fluorobenzyl10.1
DEV-003 -Cyclohexyl>100
Doxorubicin (Reference)0.8

Protocols for Biological Evaluation

In Vitro COX Enzyme Inhibition Assay (Fluorometric)

This protocol provides a reliable method for determining the IC₅₀ values of test compounds against COX-1 and COX-2.

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0). Prepare solutions of arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine, probe).

  • Assay Plate Setup: In a 96-well microplate, add buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.

  • Compound Addition: Add serial dilutions of the test compounds (in DMSO) to the wells. Include wells with only DMSO (negative control) and a known inhibitor like Celecoxib (positive control). Causality Note: A serial dilution is essential to generate a dose-response curve from which the IC₅₀ can be calculated.

  • Incubation: Incubate the plate for 10 minutes at 37 °C to allow the compounds to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and ADHP to all wells. Causality Note: The peroxidase activity of COX converts ADHP to the highly fluorescent resorufin in the presence of PGG₂, the product of the cyclooxygenase reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (excitation/emission ~535/590 nm) every minute for 10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard for determining the antimicrobial potency of a compound.

  • Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The preliminary evidence for anti-inflammatory activity, combined with the well-documented potential of the broader sulfonamide class in oncology and infectious disease, provides a compelling rationale for further investigation.

Future research should focus on:

  • Library Synthesis: Synthesizing a diverse library of derivatives by varying the substituent on the sulfonamide nitrogen to explore the structure-activity relationship (SAR).

  • Broad Biological Screening: Evaluating these derivatives against a wide panel of targets, including various cancer cell lines, bacterial and fungal strains, and a range of enzymes like carbonic anhydrases and tyrosine kinases.

  • Computational Modeling: Using molecular docking and QSAR studies to understand the binding modes of active compounds and to guide the design of more potent and selective derivatives.[19]

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Sonu, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(4), 381-393. [Link]

  • GoodRx Health. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]

  • El Boustani, J., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

  • Bhat, M. A., et al. (2025). Biological activities of sulfonamides. ResearchGate. [Link]

  • Khan, I., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(23), 8234. [Link]

  • Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805. [Link]

  • Adejayan, O. J., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 295-304. [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Khan, K. M., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(19), 6537. [Link]

  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • Jovanović, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(3), 1076. [Link]

  • Zhang, T., et al. (2021). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. RSC Medicinal Chemistry, 12(6), 947-952. [Link]

  • Khan, S. A., & Imran, M. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151. [Link]

  • El Boustani, J., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Plant, A., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1064. [Link]

  • Altintop, M. D., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, (ahead-of-print). [Link]

  • Pratumyot, K., et al. (2018). Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors. European Journal of Medicinal Chemistry, 143, 807-819. [Link]

  • Ball, M. G., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9497-9501. [Link]

  • Bagher, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

  • Mousa, M. N., et al. (2020). Synthesis, Characterization and Antibacterial Evaluation of Oxoazetidin Benzene Sulfonamide Derivatives as a Hybrid Antimicrobial Agents. ResearchGate. [Link]

  • Jiang, Z. Y., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. RSC Medicinal Chemistry, 12(1), 115-128. [Link]

Sources

Review of synthetic routes to 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Routes of 2-Iodobenzene-1-sulfonamide

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of this compound

This compound is a versatile aromatic compound characterized by the presence of both an iodine atom and a sulfonamide group in an ortho relationship on a benzene ring. This unique structural arrangement makes it a valuable building block in synthetic organic and medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3] The ortho-iodo group serves as a highly functional handle for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4][5] For instance, it is a key precursor in the synthesis of 1,2-benzothiazine 1,1-dioxides, which are heterocyclic scaffolds of significant pharmaceutical interest.[6]

The synthesis of this molecule, while conceptually straightforward, presents several strategic challenges. The primary goals are to achieve high regioselectivity, ensure good yields, and utilize readily available starting materials under practical and scalable conditions. This guide provides a comprehensive review of the principal synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key transformations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct strategic directions, primarily differentiated by the final key bond formation or functional group introduction. We will explore the following three primary routes:

  • Route A: Diazotization and Iodination of 2-Aminobenzenesulfonamide. This is arguably the most common and direct method, leveraging a classic transformation in aromatic chemistry.

  • Route B: Amination of 2-Iodobenzenesulfonyl Chloride. This strategy involves forming the sulfonamide group on a pre-functionalized aromatic core.

  • Route C: Directed C-H Iodination of Benzenesulfonamide. A modern approach that relies on activating a C-H bond at the ortho position for direct iodination.

Each route possesses unique advantages and limitations concerning starting material availability, reaction conditions, and overall efficiency.

Route A: Synthesis from 2-Aminobenzenesulfonamide via Diazotization

This classical and widely employed route utilizes the readily available starting material 2-aminobenzenesulfonamide (also known as orthanilamide).[7][8][9][10] The core transformation is the conversion of the primary aromatic amine into a diazonium salt, which is subsequently displaced by an iodide ion in a Sandmeyer-type reaction.[11][12][13]

Mechanistic Principle

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄), to form a diazonium salt (Ar-N₂⁺). This reaction must be conducted at low temperatures (typically 0–5 °C) because aryl diazonium salts are unstable and can decompose, violently in some cases, at higher temperatures.[14]

  • Iodide Displacement (Sandmeyer-type Reaction): The resulting diazonium salt is treated with a source of iodide, most commonly potassium iodide (KI). The diazonium group (N₂) is an excellent leaving group, and its departure as nitrogen gas drives the reaction forward. The aryl cation intermediate is then trapped by the iodide ion.[15][16] While many Sandmeyer reactions require a copper(I) catalyst, the iodination reaction often proceeds efficiently without it.[15]

Visualizing the Pathway

Route_A_Diazotization start 2-Aminobenzenesulfonamide diazonium Aryl Diazonium Salt Intermediate start:e->diazonium:w 1. NaNO₂, HCl 2. 0-5 °C product This compound diazonium:e->product:w KI, H₂O (Sandmeyer Reaction)

Caption: Synthetic pathway from 2-aminobenzenesulfonamide.

Detailed Experimental Protocol

Materials:

  • 2-Aminobenzenesulfonamide (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Potassium Iodide (KI) (1.5 eq)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Ice bath, magnetic stirrer, standard glassware

Procedure:

  • Preparation of Amine Salt: In a flask equipped with a magnetic stirrer, suspend 2-aminobenzenesulfonamide in a mixture of water and concentrated hydrochloric acid. Stir the mixture in an ice bath to cool it to 0–5 °C. The amine will dissolve to form its hydrochloride salt.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The addition should be controlled to prevent the temperature from rising and to minimize the evolution of nitrogen oxides. Stir the mixture for an additional 20-30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Iodination: In a separate beaker, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for about 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture in an ice bath. A precipitate should form. If the solution is dark due to the formation of iodine (I₂), add a 10% solution of sodium thiosulfate dropwise until the color is discharged.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Field Insights: Causality and Optimization
  • Acid Choice: While HCl is common, using p-toluenesulfonic acid (p-TsOH) has been reported as a "greener" alternative, allowing the reaction to proceed efficiently in water or acetonitrile at room temperature.[14][17]

  • Temperature Control: This is the most critical parameter. Inadequate cooling during diazotization leads to premature decomposition of the diazonium salt, resulting in phenolic byproducts and significantly lower yields.

  • Reagent Purity: The purity of the starting amine is crucial. Impurities can lead to side reactions and the formation of colored byproducts that are difficult to remove.

Route B: Synthesis from 2-Iodobenzenesulfonyl Chloride

This route is a robust and logical alternative that constructs the sulfonamide functionality at a late stage. It relies on the commercially available or synthetically accessible 2-iodobenzenesulfonyl chloride.[18][19][20]

Mechanistic Principle

This synthesis is a classic two-step process:

  • Preparation of the Sulfonyl Chloride: This intermediate can be synthesized via several methods, such as the chlorosulfonation of iodobenzene. However, this reaction can suffer from poor regioselectivity. A more reliable method is the diazotization of 2-aminobenzenesulfonic acid followed by treatment with sulfur dioxide in the presence of a copper catalyst.

  • Amination: 2-Iodobenzenesulfonyl chloride is a potent electrophile. The sulfur atom is highly electron-deficient and readily attacked by nucleophiles. The reaction with ammonia (or an ammonia surrogate like ammonium hydroxide) proceeds via a nucleophilic substitution mechanism at the sulfur center to displace the chloride and form the sulfonamide.[21]

Visualizing the Pathway

Route_B_Amination start 2-Iodobenzenesulfonyl Chloride product This compound start:e->product:w NH₃ or NH₄OH (Nucleophilic Substitution)

Caption: Synthetic pathway from 2-iodobenzenesulfonyl chloride.

Detailed Experimental Protocol

Materials:

  • 2-Iodobenzenesulfonyl Chloride (1.0 eq)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice bath, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: Dissolve 2-iodobenzenesulfonyl chloride in a suitable organic solvent like DCM or THF in a flask equipped with a magnetic stirrer.

  • Amination: Cool the solution in an ice bath. Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate (the product) will likely form immediately.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: If an organic solvent was used, dilute the mixture with water and separate the layers. If the product is in the organic layer, wash it with water and brine, then dry over anhydrous sodium sulfate. If the product precipitated, it can be isolated directly.

  • Purification: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization or flash column chromatography to yield pure this compound.

Field Insights: Causality and Optimization
  • Reactivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze back to the corresponding sulfonic acid. Therefore, anhydrous conditions are recommended for the initial setup, although the use of aqueous ammonia makes the reaction tolerant to water.

  • Scalability: This method is generally highly scalable and reliable, often providing high yields of clean product. The primary limitation is the availability and cost of the starting 2-iodobenzenesulfonyl chloride.

  • Alternative Ammonia Sources: While ammonium hydroxide is common, other ammonia surrogates can be used. For example, reacting the sulfonyl chloride with ammonium carbonate has also been reported for the synthesis of primary sulfonamides.[2]

Route C: Directed C-H Iodination of Benzenesulfonamide

This approach represents a more modern and atom-economical strategy based on transition-metal-catalyzed C-H bond functionalization. The goal is to directly and selectively replace a hydrogen atom at the ortho position of benzenesulfonamide with an iodine atom.

Mechanistic Principle

Standard electrophilic aromatic substitution on benzenesulfonamide would direct incoming electrophiles to the meta position. To achieve ortho-selectivity, a directing group is required to chelate to a transition metal catalyst and position it in close proximity to the ortho C-H bond. The sulfonamide nitrogen can be derivatized with a suitable directing group (e.g., 7-azaindole, 8-aminoquinoline) that coordinates to a metal catalyst (e.g., Palladium, Rhodium, Iridium).[22] The catalyst then facilitates the cleavage of the ortho C-H bond and subsequent iodination with an iodine source like N-iodosuccinimide (NIS) or molecular iodine (I₂).

Visualizing the Pathway

Route_C_CH_Activation start Benzenesulfonamide (with Directing Group) intermediate Metallacycle Intermediate start:e->intermediate:w Pd, Rh, or Ir Catalyst (C-H Activation) product ortho-Iodinated Product intermediate:e->product:w Iodine Source (e.g., NIS) (Reductive Elimination)

Caption: General concept of directed ortho C-H iodination.

Field Insights: Causality and Optimization
  • Advantages: This method is highly atom-economical as it avoids the need for pre-functionalized starting materials. It offers excellent regioselectivity that is complementary to classical electrophilic substitution.

  • Challenges: The primary drawbacks include the need for often expensive and air-sensitive transition metal catalysts and ligands. Furthermore, the directing group must be installed and later removed, adding steps to the overall sequence.

  • Current Status: While powerful, direct C-H iodination of a simple, underivatized benzenesulfonamide to produce this compound in high yield remains a significant challenge and is less commonly used in practice compared to Routes A and B for this specific target molecule. However, the field is rapidly evolving, and new catalytic systems may make this route more viable in the future.[22]

Comparative Analysis of Synthetic Routes

FeatureRoute A: DiazotizationRoute B: AminationRoute C: C-H Iodination
Starting Material 2-Aminobenzenesulfonamide2-Iodobenzenesulfonyl ChlorideBenzenesulfonamide
Availability Readily availableCommercially available but can be costlyVery common and inexpensive
Number of Steps 1 (one-pot)1 (from sulfonyl chloride)1 (plus directing group steps)
Typical Yields Good to ExcellentExcellentVariable, often moderate
Scalability Good, with careful temp. controlExcellentOften limited to lab scale
Key Advantage Direct, uses cheap reagentsHigh yield, clean reactionHigh atom economy, novel
Key Disadvantage Diazonium salts can be unstableCost of starting materialCatalyst cost, extra steps for DG

Conclusion and Recommendation

For the laboratory-scale synthesis of this compound, Route A , starting from 2-aminobenzenesulfonamide, remains the most practical and widely adopted method. It is a cost-effective, high-yielding, and direct approach that relies on well-established and understood chemical transformations. Careful control of the reaction temperature is paramount to its success.

Route B offers the highest reliability and is an excellent choice if the starting 2-iodobenzenesulfonyl chloride is readily and economically available, particularly for larger-scale preparations where simplicity and yield are critical.

While Route C represents the cutting edge of synthetic methodology with its elegant use of C-H activation, it is currently less practical for the routine preparation of this specific molecule due to the overhead associated with catalysts and directing groups. However, it holds significant promise for the future synthesis of more complex, substituted analogues.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, considering factors such as scale, budget, available starting materials, and the desired level of process optimization.

References

  • Substrate scope for ortho‐iodination of N‐(5‐iodoquinolin‐8‐yl)‐benzenesulfonamides 5 to 9. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-iodo benzenesulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND INVESTIGATION OF OXIDIZING REAGENTS BASED ON 2-IODOBENZENESULFONIC ACID. (n.d.). CORE. Retrieved from [Link]

  • Sandmeyer reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Scheme 2. Synthesis of 2-iodo benzenesulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2007(01), 81-84.
  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9315–9320.
  • Esteruelas, M. A., et al. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2022). MDPI. Retrieved from [Link]

  • Dong, J., et al. (2019). Sulfenamide-enabled ortho thiolation of aryl iodides via palladium/norbornene cooperative catalysis.
  • 2-Aminobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. (2024). National Institutes of Health. Retrieved from [Link]

  • Pd‐Catalyzed ortho‐C−H Olefination of Benzenesulfonamides Directed by 7‐Azaindole. (2019). Chemistry – An Asian Journal, 14(24), 4618-4622.
  • Filimonov, V. D., et al. (2008).
  • Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. (2024). ChemRxiv. Retrieved from [Link]

  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2024). International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Orthogonal Arylation of a Diene‐Sulfonamide Using Cationic Transition Metal Catalysts. (2022). European Journal of Organic Chemistry, 2022(46).
  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. (2023). MDPI. Retrieved from [Link]

  • Scudi, J. V. (1937). The Iodination of p-Aminobenzenesulfonamide and Some Symmetrical Azobenzenesulfonamides. Journal of the American Chemical Society, 59(8), 1400–1401.
  • Robertson, S. D., Slawin, A. M. Z., & Woollins, J. D. (2011). 2-Iodobenzenesulfonyl chloride. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2844.
  • Gorlushko, D. A., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Russian Journal of Organic Chemistry, 44, 1243–1244.
  • Magnesium-Halogen Exchange. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last Three Years. (2024). Molecules, 29(15), 3505.
  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). [Course document]. Retrieved from [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Knochel, P., et al. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Heterocycles, 88(2), 827.
  • Halogen/magnesium and zinc exchanges using the exchange reagents sBu2Mg·2LiOR¹, sBu2Zn·2LiOR² or pTol2Zn·2LiOR² (11). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of alkyl bromides via halogen exchange processes. (n.d.). Société Chimique de France. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Iodobenzene-1-sulfonamide: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodobenzene-1-sulfonamide, a halogenated aromatic sulfonamide with significant potential in medicinal chemistry and drug development. While the precise initial discovery of this specific molecule remains elusive in readily available literature, this paper delves into the rich historical context of the broader sulfonamide class of drugs, which undoubtedly spurred its synthesis. We will explore the logical synthetic pathways, detail established experimental protocols, and examine its contemporary applications as a versatile chemical scaffold and bioactive compound, with a particular focus on its role as an inhibitor of key enzymes such as carbonic anhydrase and cyclooxygenase.

Introduction: A Legacy of 'Sulfa' Drugs

The story of this compound is intrinsically linked to the revolutionary impact of sulfonamides on medicine. The journey began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent, by Gerhard Domagk at Bayer AG.[1][2] This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, was a paradigm shift in treating bacterial infections.[2][3] It was soon revealed that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide.[1][3] This realization unleashed a torrent of research into sulfanilamide derivatives throughout the mid-20th century, leading to the development of a vast arsenal of "sulfa drugs" that saved countless lives before the widespread availability of penicillin.[1][3][4]

The core principle driving this research was the concept of isosteric replacement and functional group modification to enhance efficacy, broaden the spectrum of activity, and reduce toxicity. It is within this fervent period of chemical exploration that the synthesis of halogenated benzenesulfonamides, including this compound, was likely first undertaken. The introduction of a halogen atom, particularly iodine, onto the benzene ring would have been a logical step for medicinal chemists of the era to probe the effects of steric bulk, lipophilicity, and electronic properties on biological activity.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its application in research and development.

PropertyValueReference
CAS Number 53730-99-7[5][6]
Molecular Formula C₆H₆INO₂S[5][6]
Molecular Weight 283.09 g/mol [5][6]
Melting Point 170 °C[5]
Appearance White to off-white powder
SMILES C1=CC=C(C(=C1)S(=O)(=O)N)I[5]
InChI InChI=1S/C6H6INO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10)

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several well-established routes in organic chemistry. A common and logical pathway involves the preparation of the corresponding sulfonyl chloride followed by ammonolysis.

Preparation of the Key Intermediate: 2-Iodobenzenesulfonyl Chloride

The synthesis of the crucial precursor, 2-iodobenzenesulfonyl chloride, can be achieved through various methods, historically relying on reactions such as the Sandmeyer reaction or direct chlorosulfonation of iodobenzene. Modern approaches offer improved yields and milder conditions.

Ammonolysis of 2-Iodobenzenesulfonyl Chloride

The final step in the primary synthesis of this compound is the reaction of 2-iodobenzenesulfonyl chloride with an ammonia source. This nucleophilic substitution reaction, known as ammonolysis, replaces the chlorine atom with an amino group to form the sulfonamide.[7]

Experimental Protocol: A Representative Synthesis

The following protocol details a common laboratory-scale synthesis of this compound, commencing from the corresponding sulfonyl chloride.

Step 1: Ammonolysis of 2-Iodobenzenesulfonyl Chloride

  • In a well-ventilated fume hood, dissolve 2-iodobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30%, 5-10 eq) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a white to off-white solid.

Alternative Synthetic Route: Deprotection of N-tert-butyl-2-iodobenzenesulfonamide

An alternative and often high-yielding method for the synthesis of this compound involves the deprotection of a protected precursor.[6]

Experimental Protocol: Deprotection of N-tert-butyl-2-iodobenzenesulfonamide

  • Suspend N-tert-butyl-2-iodobenzenesulfonamide (1.0 eq) in trifluoroacetic acid (TFA).[6]

  • Stir the mixture at room temperature for approximately 6 hours.[6]

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Remove the TFA under reduced pressure.

  • Wash the resulting solid with water to remove any residual acid.

  • Dry the solid to obtain this compound. This method has been reported to yield the product in high purity and good yield.[6]

G cluster_0 Synthesis Pathway 1 cluster_1 Synthesis Pathway 2 2-Iodobenzenesulfonyl_Chloride 2-Iodobenzenesulfonyl Chloride 2-Iodobenzene-1-sulfonamide_1 This compound 2-Iodobenzenesulfonyl_Chloride->2-Iodobenzene-1-sulfonamide_1 Ammonolysis Ammonia Ammonia (aq) Ammonia->2-Iodobenzene-1-sulfonamide_1 N-tert-butyl-2-iodobenzenesulfonamide N-tert-butyl-2-iodobenzenesulfonamide 2-Iodobenzene-1-sulfonamide_2 This compound N-tert-butyl-2-iodobenzenesulfonamide->2-Iodobenzene-1-sulfonamide_2 Deprotection TFA Trifluoroacetic Acid (TFA) TFA->2-Iodobenzene-1-sulfonamide_2

Caption: Synthetic pathways to this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound, namely the sulfonamide functional group and the ortho-iodine substituent, make it a compound of significant interest in medicinal chemistry.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established zinc-binding group, making compounds containing this functional group potent inhibitors of zinc-containing enzymes, most notably carbonic anhydrases (CAs).[8][9][10] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[9][11] The benzenesulfonamide scaffold is a cornerstone in the development of CA inhibitors.[9] The substitution pattern on the benzene ring plays a crucial role in determining the isoform selectivity and inhibitory potency of these compounds. The presence of the ortho-iodine atom in this compound can influence its binding affinity and selectivity for different CA isoforms through steric and electronic effects.

G 2-IBS 2-Iodobenzene- 1-sulfonamide CA_Active_Site Carbonic Anhydrase Active Site (with Zn2+) 2-IBS->CA_Active_Site Binds to Zn2+ via Sulfonamide Group Inhibition Inhibition of CO2 Hydration CA_Active_Site->Inhibition Therapeutic_Effect Therapeutic Effect (e.g., ↓ IOP in Glaucoma) Inhibition->Therapeutic_Effect

Caption: Mechanism of carbonic anhydrase inhibition.

Cyclooxygenase (COX) Inhibition and Anti-inflammatory Potential

Recent studies have highlighted the potential of this compound as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] The inhibition of these enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The unique pharmacophore of this compound has been shown to interact with and inhibit both COX-1 and COX-2, suggesting its potential as a lead compound for the development of novel anti-inflammatory drugs.[5]

A Versatile Scaffold for Chemical Synthesis

Beyond its own biological activity, this compound serves as a valuable and versatile building block in organic synthesis. The presence of the iodine atom allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions. This enables the facile introduction of diverse substituents at the ortho position, providing a powerful tool for generating libraries of novel sulfonamide derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The sulfonamide group itself can also be further functionalized.[12]

Conclusion and Future Perspectives

This compound, a molecule born from the rich legacy of sulfonamide research, continues to be a compound of significant interest. While its precise origin story remains to be unearthed from the annals of chemical history, its synthetic accessibility and diverse biological activities ensure its relevance in modern medicinal chemistry. Its role as a carbonic anhydrase and COX inhibitor highlights its potential for the development of novel therapeutics for a range of diseases. Furthermore, its utility as a chemical scaffold provides a robust platform for the generation of new molecular entities. Future research will likely focus on elucidating the specific interactions of this compound with its biological targets, optimizing its potency and selectivity through targeted medicinal chemistry efforts, and exploring its potential in other therapeutic areas. The continued exploration of this and other halogenated sulfonamides promises to yield new insights and potentially new medicines to address unmet medical needs.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Edelweiss Applied Science and Technology.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Supuran, C. T. (2016). The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932–2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-6.
  • Historical Perspective of Sulfonamide Drugs (Sulfa drugs). (2025, May 3). YouTube. Retrieved from [Link]

  • Gulia, M., & Supuran, C. T. (2020). Progress in the development of human carbonic anhydrase inhibitors and their pharmacological applications: Where are we today?. Medicinal Research Reviews, 40(6), 2289-2336.
  • Hektoen International. (2024, December 19). Sulfonamides: The first synthetic antibacterial agents. Retrieved from [Link]

  • EBSCO. (n.d.). Sulfonamide (medicine) | Research Starters. Retrieved from [Link]

  • Supuran, C. T. (2016). The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932-2015). PubMed. Retrieved from [Link]

  • ResearchGate. (2020, July 21). (PDF) Progress in the development of human carbonic anhydrase inhibitors and their pharmacological applications: Where are we today?. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Ge, S., et al. (2020). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. European Journal of Medicinal Chemistry, 199, 112386.
  • Based on a published procedure, R. O. Roblin Jr. and J. W. Clapp, J. Am. Chem. Soc. 1950, 72, 4890.
  • Havasel, H., Soltani, R., Eshghi, H., & Ghaderi, A. (2018). History of ortho-iodination of benzoic acid derivatives at a glance: (a) previous works and (b) this work. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonolysis. Retrieved from [Link]

  • Friis, S. D., et al. (2016). Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods. Journal of Medicinal Chemistry, 59(5), 2054-2066.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Ammonolysis of halogeno-aromatic compounds to produce amines.
  • Moi, D., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5484.
  • Google Patents. (n.d.). Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Wang, M., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 88, 129290.
  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 15(18), 4884-4887.
  • Winstanley, T., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1003.
  • Leung, A. M., & Pearce, E. N. (2012). History of U.S.
  • ResearchGate. (n.d.). A General Iodine-mediated Synthesis of Primary Sulfonamides from Thiols and Aqueous Ammonia. Retrieved from [Link]

  • Islam, M. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 527-542.
  • Taylor & Francis. (n.d.). Ammonolysis – Knowledge and References. Retrieved from [Link]

  • Greiff, L. (2016). Torsten Almén (1931-2016): the father of non-ionic iodine contrast media. Acta Radiologica, 57(8), 915-918.
  • Google Patents. (n.d.). Ammonolysis of aryl halides.
  • Google Patents. (n.d.). General preparation method of sulfonyl chloride.
  • YouTube. (2024, July 10). An amine on reaction with benzenesulphonyl chloride produces a compound insoluble in alkaline so.... Retrieved from [Link]

  • Corrias, F., et al. (2021). History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology. Journal of Clinical Practice and Research, 1(1), 1-6.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Zhou, D., et al. (2025). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. RSC Medicinal Chemistry.
  • Ju, L., Lippert, A. R., & Bode, J. W. (2008). Stereoretentive synthesis and chemoselective amide-forming ligations of C-terminal peptide alpha-ketoacids. Journal of the American Chemical Society, 130(13), 4253-4255.
  • National Museum of Civil War Medicine. (2022, October 19). Gunpowder and Seaweed: The Story of Iodine. Retrieved from [Link]

  • Jabbar, H. S. (2024). Paper-based analytical device for sensitive colorimetric determination of sulfonamides in pharmaceutical samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 304, 123336.
  • El-Sayed, N. S., et al. (2011). Synthesis and antitumor activity of new sulfonamide derivatives of thiadiazolo[3,2-a]pyrimidines. European Journal of Medicinal Chemistry, 46(9), 3714-3720.

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of 2H-1,2-Benzothiazine 1,1-Dioxides Utilizing 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and mechanistic insights for the synthesis of 2H-1,2-benzothiazine 1,1-dioxides, a scaffold of significant interest in medicinal chemistry. The focus of this guide is on a modern and efficient synthetic strategy commencing from the readily accessible starting material, 2-iodobenzene-1-sulfonamide. We will explore the key intramolecular cyclization reactions, including a photostimulated SRN1 approach, and provide step-by-step experimental procedures. Furthermore, this document will delve into the rationale behind experimental choices and offer insights into the application of these heterocyclic compounds in drug discovery.

Introduction: The Significance of the 2H-1,2-Benzothiazine 1,1-Dioxide Scaffold

The 2H-1,2-benzothiazine 1,1-dioxide core is a privileged heterocyclic motif present in a variety of biologically active compounds.[1][2] This structural framework is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Piroxicam and Meloxicam, which function through the inhibition of cyclooxygenase (COX) enzymes.[3] Beyond their anti-inflammatory properties, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and antidiabetic properties.[1][3] The inherent drug-like properties and the synthetic accessibility of the 2H-1,2-benzothiazine 1,1-dioxide ring system make it an attractive target for the development of novel therapeutic agents.

This compound serves as a versatile and strategic starting material for the construction of this important scaffold.[4] Its structure incorporates a nucleophilic sulfonamide group and an electrophilic iodo-substituted aromatic ring, primed for intramolecular cyclization to form the desired benzothiazine ring. This guide will focus on a robust synthetic methodology that leverages this precursor.

Synthetic Strategy: Intramolecular Cyclization of this compound Derivatives

The cornerstone of the synthetic approach detailed herein is the intramolecular C-N bond formation to construct the six-membered thiazine ring. This can be achieved through various modern organic chemistry methodologies. A particularly effective method involves the reaction of this compound with ketone enolates under photostimulated SRN1 (Substitution Radical Nucleophilic Unimolecular) conditions.[5][6]

Mechanistic Overview: The SRN1 Pathway

The SRN1 mechanism is a chain reaction involving radical and radical anion intermediates.[7] In the context of synthesizing 2H-1,2-benzothiazine 1,1-dioxides from this compound and a ketone enolate, the proposed mechanism is as follows:

SRN1_Mechanism cluster_initiation Initiation cluster_termination Termination Initiator e- (from photo- or chemical initiation) ArI This compound Initiator->ArI SET ArI_radical_anion [ArI]•- ArI->ArI_radical_anion ArI_radical_anion_prop [ArI]•- Ar_radical Aryl Radical Enolate Ketone Enolate Ar_radical->Enolate Addition Radical_coupling Radical Coupling / Side Reactions Adduct_radical_anion [Adduct]•- Enolate->Adduct_radical_anion ArI_propagation This compound Adduct_radical_anion->ArI_propagation SET Product_anion Product Anion ArI_propagation->Product_anion Intramolecular Cyclization Product_anion->ArI_radical_anion_prop Regenerates Radical Anion ArI_radical_anion_prop->Ar_radical

Figure 1: Proposed SRN1 mechanism for the synthesis of 2H-1,2-benzothiazine 1,1-dioxides.

The reaction is initiated by a single-electron transfer (SET) to the this compound, typically stimulated by light, to form a radical anion. This intermediate then expels an iodide ion to generate an aryl radical. The aryl radical rapidly adds to the ketone enolate, forming a new radical anion. This species can then undergo an intramolecular nucleophilic attack of the sulfonamide nitrogen onto the carbonyl carbon, followed by dehydration, to yield the cyclized product. The propagation cycle continues as the product radical anion transfers an electron to another molecule of the starting this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

General Protocol for the Synthesis of 4-Aryl/Alkyl-2H-1,2-benzothiazine 1,1-dioxides via SRN1 Reaction

This protocol is adapted from the methodology described by Rossi, R. A., et al.[5]

Materials:

  • This compound (CAS: 53730-99-7)[4]

  • Anhydrous liquid ammonia

  • Potassium metal

  • Desired ketone (e.g., acetone, cyclopentanone)

  • Anhydrous diethyl ether or THF

  • Ammonium chloride

  • Deionized water

  • Magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a septum

  • Stirring plate and magnetic stir bar

  • Photochemical reactor (a simple setup with a high-pressure mercury lamp can be used)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure:

  • Preparation of Potassium Amide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), condense approximately 100 mL of anhydrous liquid ammonia. Carefully add small pieces of potassium metal (2.2 equivalents relative to the ketone) until a persistent blue color is observed, indicating the formation of the solvated electron. Add a catalytic amount of ferric nitrate to facilitate the conversion to potassium amide (KNH2). The blue color will dissipate, and a grayish suspension will form.

  • Enolate Formation: To the freshly prepared potassium amide suspension, slowly add the desired ketone (1.5 equivalents relative to this compound) via syringe. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF or diethyl ether and add it dropwise to the reaction mixture.

  • Photostimulation: Irradiate the reaction mixture with a high-pressure mercury lamp. The reaction progress can be monitored by thin-layer chromatography (TLC). Irradiation times can vary from 1 to 4 hours.[5]

  • Quenching the Reaction: After the reaction is complete, carefully quench the reaction by the slow addition of excess solid ammonium chloride. Allow the ammonia to evaporate overnight in the fume hood.

  • Workup: To the remaining residue, add deionized water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Data Presentation:

EntryKetoneProductYield (%)
1Acetone4-Methyl-2H-1,2-benzothiazine 1,1-dioxide65[5]
2Cyclopentanone7,8-Dihydro-6H-cyclopenta[c][4][5]benzothiazine 5,5-dioxide72[5]
3Cyclohexanone6,7,8,9-Tetrahydro-11H-benzo[1][8]thieno[3,2-b]pyridine 5,5-dioxide78[5]

Table 1: Representative yields for the synthesis of 2H-1,2-benzothiazine 1,1-dioxides using the SRN1 protocol.[5]

Alternative Synthetic Approaches

While the SRN1 methodology is effective, other transition-metal-catalyzed methods have been developed for the intramolecular C-N bond formation. Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for the synthesis of N-heterocycles.[9][10] These methods often offer milder reaction conditions and broader functional group tolerance.

Palladium_Catalysis Starting_Material N-Substituted This compound Oxidative_Addition Oxidative Addition Starting_Material->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Oxidative_Addition Pd_Complex Ar-Pd(II)-I Complex Oxidative_Addition->Pd_Complex Intramolecular_Coordination Intramolecular Coordination Pd_Complex->Intramolecular_Coordination Reductive_Elimination Reductive Elimination Intramolecular_Coordination->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Product 2H-1,2-Benzothiazine 1,1-dioxide Reductive_Elimination->Product

Figure 2: Generalized workflow for a palladium-catalyzed intramolecular C-N coupling.

Applications in Drug Discovery

The sulfonamide functional group is a well-established pharmacophore found in a multitude of FDA-approved drugs.[11][12] The 2H-1,2-benzothiazine 1,1-dioxide scaffold, which incorporates a cyclic sulfonamide, offers a more rigidified conformation that can lead to enhanced binding affinity and selectivity for biological targets.

Areas of Application:

  • Anti-inflammatory Agents: As previously mentioned, this scaffold is central to the design of COX inhibitors.[3]

  • Anticancer Agents: Certain derivatives have shown promise as inhibitors of key signaling pathways involved in cancer progression.[8]

  • Antiviral and Antimicrobial Agents: The structural motif has been explored for the development of agents targeting various pathogens.[13][14]

  • Enzyme Inhibitors: The scaffold can be functionalized to target a wide range of enzymes implicated in disease.[2]

The synthetic protocols outlined in this guide provide a reliable and efficient means to access a diverse library of 2H-1,2-benzothiazine 1,1-dioxide derivatives for screening in various drug discovery programs.

Conclusion

The synthesis of 2H-1,2-benzothiazine 1,1-dioxides from this compound represents a versatile and powerful strategy for accessing this medicinally important heterocyclic system. The photostimulated SRN1 reaction with ketone enolates provides a robust method for the key intramolecular cyclization step. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the chemical space around this privileged scaffold and to facilitate the discovery of new therapeutic agents.

References

  • Rossi, R. A., et al. (n.d.). Synthesis of 2H-1,2-Benzothiazine 1,1-Dioxides via Heteroannulation Reactions of 2-Iodobenzenesulfonamide with Ketone Enolates under SRN1 Conditions. The Journal of Organic Chemistry. [Link]

  • CONICET. (n.d.). PHOTOINDUCED INTRAMOLECULAR C–N COUPLING FOR THE SYNTHESIS OF AZOLO[1][4][5]BENZOTHIADIAZINES DERIVATIVES. [Link]

  • Al-Hussain, S. A., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]

  • MDPI. (n.d.). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]

  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • ResearchGate. (n.d.). Photoinduced Intramolecular C−N Coupling For The Synthesis Of Azolo[1][4][5]Benzothiadiazines Derivatives. [Link]

  • ResearchGate. (n.d.). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. [Link]

  • ResearchGate. (n.d.). Novel Synthesis of a 2H-1,2-Benzothiazine -1,1Dioxide Derivative. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2H-1,2-benzothiazine 1,1-dioxides via heteroannulation reactions of 2-iodobenzenesulfonamide with ketone enolates under S(RN)1 conditions. [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. [Link]

  • RSC Publishing. (2024). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. [Link]

  • PubMed Central. (n.d.). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]

  • ResearchGate. (n.d.). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues. [Link]

  • PubMed Central. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. [Link]

  • PubMed. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. [Link]

  • MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

  • OUCI. (n.d.). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. [Link]

  • Journal of Synthetic Chemistry. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. [Link]

  • RSC Publishing. (n.d.). Novel preparation of 2,1-benzothiazine derivatives from sulfonamides with [hydroxy(tosyloxy)iodo]arenes. [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Benzothiazoles via Intramolecular Coupling. [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • MDPI. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. [Link]

  • PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. [Link]

Sources

Photostimulated S(RN)1 reactions of 2-Iodobenzene-1-sulfonamide with ketone enolates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Photostimulated S(RN)1 Reactions of 2-Iodobenzene-1-sulfonamide with Ketone Enolates: A Detailed Guide to C-C Bond Formation and Benzosultam Synthesis

Abstract & Introduction

The unimolecular radical-nucleophilic substitution (S(RN)1) reaction is a powerful synthetic tool for forming carbon-carbon and carbon-heteroatom bonds on aromatic and heteroaromatic systems that are often unreactive under classical nucleophilic aromatic substitution conditions.[1][2] This chain reaction, which proceeds through radical and radical anion intermediates, can be initiated by various methods, with photostimulation being one of the most common and efficient. This application note provides a comprehensive technical guide for performing the photostimulated S(RN)1 reaction between this compound and various ketone enolates. This specific transformation is of significant interest as it serves as a key step in the synthesis of benzosultams, a class of heterocyclic compounds with important applications in medicinal chemistry.[3][4] We will delve into the underlying mechanism, provide a field-proven, step-by-step experimental protocol, discuss data interpretation, and offer troubleshooting insights to ensure reliable and reproducible results for researchers in organic synthesis and drug development.

The S(RN)1 Mechanistic Pathway

The S(RN)1 mechanism is a chain process comprising initiation, propagation, and termination steps.[2][5] Unlike traditional polar substitution reactions, it does not require strong electron-withdrawing groups on the aromatic ring.[2] The key to the reaction is the generation of an aryl radical, which then engages with the nucleophile.

Causality of the Mechanism: The process is termed "unimolecular" because the rate-determining step of the propagation cycle—the fragmentation of the aryl halide radical anion—involves a single molecular entity.[2]

Initiation Step

The reaction is initiated by the transfer of an electron to the aryl halide (ArX), in this case, this compound, to form a radical anion ([ArX]•⁻).[5] In a photostimulated reaction, this is achieved by irradiating the reaction mixture with UV light, which excites an electron donor (often the nucleophile itself or a complex) to facilitate the electron transfer.

[ArX] + e⁻ (from donor) --(hν)--> [ArX]•⁻

Propagation Cycle

The core of the S(RN)1 reaction is a self-sustaining propagation cycle:

  • Fragmentation: The newly formed radical anion is unstable and rapidly fragments, cleaving the carbon-iodine bond to produce an aryl radical (Ar•) and a halide anion (X⁻).[2][5] This step is typically very fast for aryl iodides. [ArX]•⁻ → Ar• + X⁻

  • Nucleophilic Attack: The highly reactive aryl radical is trapped by the ketone enolate nucleophile (Nu⁻) to form a new radical anion intermediate, ([ArNu]•⁻).[2] Ar• + Nu⁻ → [ArNu]•⁻

  • Electron Transfer: This radical anion product then transfers its excess electron to a fresh molecule of the starting aryl halide (ArX). This step generates the final substitution product (ArNu) and a new aryl halide radical anion ([ArX]•⁻), which continues the chain reaction.[2] [ArNu]•⁻ + ArX → ArNu + [ArX]•⁻

Termination Steps

The chain reaction can be terminated by various processes, such as the aryl radical abstracting a hydrogen atom from the solvent or radical-radical coupling.[2] The choice of a poor hydrogen-donor solvent like DMSO is crucial to minimize premature termination.

SRN1_Mechanism cluster_propagation Propagation Cycle ArX_RA [Ar-I]•⁻ (Radical Anion) Ar_Rad Ar• (Aryl Radical) ArX_RA->Ar_Rad Fragmentation (- I⁻) ArNu_RA [Ar-Nu]•⁻ (Product Radical Anion) Ar_Rad->ArNu_RA + Nu⁻ (Enolate Attack) ArNu_RA->ArX_RA Electron Transfer (+ Ar-I, - Ar-Nu) Product Product (Ar-Nu) ArNu_RA->Product Product Formation Initiation Initiation Ar-I + e⁻ (hν) Initiation->ArX_RA

Caption: The S(RN)1 photostimulated reaction cycle.

Experimental Application & Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the photostimulated reaction.

Reagent & Equipment Checklist
Category Item Purpose & Notes
Reactants This compoundAryl halide substrate.
Ketone (e.g., Acetophenone, Pinacolone)Enolate precursor.
Base Potassium tert-butoxide (t-BuOK)Strong, non-nucleophilic base for enolate generation.[6] Handle in a glovebox or under inert gas.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Aprotic, poor H-donor solvent. Use a freshly opened bottle or dried solvent.
Apparatus Photochemical ReactorEquipped with a medium-pressure mercury lamp or LED (e.g., 350-400 nm).[7] A quartz immersion well is ideal.
Schlenk Flask or similar glasswareTo maintain an inert atmosphere.
Magnetic Stirrer & Stir BarFor efficient mixing.
Inert Gas Supply (Nitrogen or Argon)To prevent quenching of radicals by oxygen.
Work-up Saturated aq. NH₄Cl, Diethyl Ether, BrineStandard aqueous work-up reagents.
Purification Silica Gel, Solvents (Hexanes, Ethyl Acetate)For flash column chromatography.
Safety Precautions
  • This compound: May cause skin and serious eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium tert-butoxide (t-BuOK): Highly corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere.

  • Ketone Enolates: Are strong bases and nucleophiles. Avoid contact with skin and eyes.[9]

  • UV Radiation: The photochemical reactor emits high-intensity UV light. Never look directly at the lamp and use appropriate shielding to prevent skin and eye damage.

  • Solvents: DMSO is readily absorbed through the skin. Diethyl ether is extremely flammable. Handle all solvents in a well-ventilated fume hood.

Step-by-Step Protocol: Synthesis of 2-(1-Phenylethanone)-1-benzenesulfonamide

This protocol provides a representative procedure using acetophenone as the ketone source.

  • Preparation of the Enolate:

    • To a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add potassium tert-butoxide (1.2 mmol, 1.1 eq).

    • Add anhydrous DMSO (10 mL) via syringe. Stir the suspension until the base is fully dissolved.

    • Slowly add acetophenone (1.1 mmol, 1.0 eq) dropwise via syringe at room temperature.

    • Stir the resulting solution for 30 minutes to ensure complete enolate formation. The solution will typically change color.

  • S(RN)1 Reaction:

    • To the enolate solution, add this compound (1.0 mmol, 1.0 eq) in one portion under a positive flow of nitrogen.

    • Seal the flask and place it in the photochemical reactor. Ensure the flask is positioned for optimal irradiation.

    • Begin stirring and irradiate the mixture with a UV lamp (e.g., 350 nm) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typically, reactions run for 2-6 hours.

  • Reaction Work-up:

    • Once the starting material is consumed (as indicated by TLC), turn off the lamp and remove the flask from the reactor.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

    • Combine the pure fractions and remove the solvent in vacuo to yield the desired product as a solid or oil.

    • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Sources

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Iodobenzene-1-sulfonamide for the Synthesis of Biaryl Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of biaryl sulfonamides is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of this scaffold in a multitude of biologically active compounds and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a robust and versatile methodology for the construction of the requisite C-C bond. This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the efficient coupling of 2-iodobenzene-1-sulfonamide with various arylboronic acids. We will delve into the mechanistic underpinnings of the catalytic cycle, explain the critical role of each reaction component, and offer practical guidance for reaction setup, execution, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Significance of Biaryl Sulfonamides

The biaryl sulfonamide motif is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The conformational flexibility and hydrogen bonding capabilities of the sulfonamide group, combined with the steric and electronic properties of the biaryl system, allow for potent and selective interactions with biological targets. Consequently, efficient and modular synthetic routes to this scaffold are of paramount importance. The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, has become a go-to method for forging carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][2][3] The coupling of this compound is a key step in the synthesis of numerous compounds of pharmaceutical interest.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting suboptimal results. The three key steps are:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-ligated, electron-rich Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is dependent on the leaving group, with the order of reactivity being I > Br > Cl.[3] For this reason, this compound is an excellent substrate for this reaction.

  • Transmetalation: This is often the rate-determining step of the catalytic cycle. In this phase, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][5]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I Pd(0)L2->Ar-Pd(II)(L2)-I Oxidative Addition Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-I->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Product Formation Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(L2)-Ar' Base Base Base->Ar-Pd(II)(L2)-Ar' Activation of Boronic Acid This compound This compound This compound->Ar-Pd(II)(L2)-I

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for challenging substrates.

Reagents and Materials
Reagent/MaterialGradeSupplier Recommendation
This compound>98%Commercial
Arylboronic Acid>97%Commercial
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial
SPhosLigand GradeCommercial
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Commercial
1,4-DioxaneAnhydrous, >99.8%Commercial
Deionized WaterHigh PurityIn-house
Inert Gas (Argon or Nitrogen)High PurityGas Cylinder
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Flash column chromatography system

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The presence of oxygen can lead to the unwanted homocoupling of the boronic acid and catalyst decomposition.[6]

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with an inert gas for 20-30 minutes. Using a syringe, add the degassed 1,4-dioxane and water to the reaction flask to achieve a desired concentration (typically 0.1 M with respect to the this compound) in a 4:1 ratio of dioxane to water.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the arylboronic acid.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfonamide.

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Key Considerations and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient degassing, impure reagents, incorrect stoichiometry.Ensure the palladium catalyst and ligand are fresh and active. Thoroughly degas all solvents. Use high-purity reagents. Verify the stoichiometry of all components.[7]
Homocoupling of Boronic Acid Presence of oxygen, Pd(II) species in the absence of the aryl halide.Improve degassing technique. Use a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) source.[6]
Protodeborylation of Boronic Acid Prolonged reaction times at high temperatures, presence of excess water or strong base.Monitor the reaction closely and stop it upon completion. Use the recommended amount of base and water. Consider using a boronic ester for sensitive substrates.[2]
Incomplete Conversion Sterically hindered or electronically deactivated coupling partners, insufficient catalyst loading.Increase the reaction temperature or prolong the reaction time. Increase the catalyst and ligand loading (e.g., to 5 mol%). Consider a more electron-rich and bulky ligand.[8][9]

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable biaryl sulfonamides. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The protocol provided herein serves as a robust starting point, and with appropriate optimization, can be adapted to a wide range of substrates, facilitating the rapid and efficient construction of diverse molecular architectures for applications in drug discovery and materials science.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PubMed Central. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing). Available at: [Link]

  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. Available at: [Link]

  • Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters - ACS Publications. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed. Available at: [Link]

  • N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction | Organometallics - ACS Publications. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF - ResearchGate. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

Sources

Application Notes & Protocols: Copper-Catalyzed N-Arylation of Amines Using 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(Sulfonamidophenyl)amines

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of new pharmaceutical agents. Arylamines are privileged structural motifs found in a vast array of bioactive molecules and materials.[1] Specifically, molecules containing the N-(sulfonamidophenyl)amine scaffold are of significant interest due to the versatile pharmacological properties imparted by the sulfonamide group, which is a well-established pharmacophore present in numerous FDA-approved drugs.[2]

The classical method for forming such bonds is the Ullmann condensation, a copper-mediated reaction first reported over a century ago.[3][4] However, traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper.[3] The renaissance in copper catalysis has introduced milder, more efficient, and highly versatile protocols that utilize catalytic amounts of copper in conjunction with specific ligands. These modern approaches offer a cost-effective and less toxic alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3]

This guide provides a detailed technical overview and a robust experimental protocol for the N-arylation of various primary and secondary amines using 2-iodobenzene-1-sulfonamide as the arylating agent. This specific transformation is valuable for synthesizing a library of N-(2-sulfonamidophenyl)amines, which are key intermediates in drug discovery and materials science. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a self-validating, step-by-step protocol for researchers.

Reaction Overview

The core transformation is the copper-catalyzed cross-coupling of an amine with this compound to form a new C-N bond. The general reaction is depicted below:

Scheme 1. General N-arylation of amines with this compound.

Mechanistic Insights: The Cu(I)/Cu(III) Catalytic Cycle

The modern ligand-assisted Ullmann reaction is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. While several mechanistic pathways have been proposed, the sequence involving oxidative addition and reductive elimination is widely supported by kinetic and computational studies.[4][5]

Causality of the Cycle:

  • Amine Deprotonation & Catalyst Activation: The reaction is initiated by the base (e.g., K₃PO₄), which deprotonates the amine (R¹R²NH), making it a more potent nucleophile. This amine or its corresponding amide anion coordinates with a Cu(I) salt, often stabilized by a ligand (L), to form an active copper(I)-amidate complex, [L-Cu(I)-NR¹R²].[4]

  • Oxidative Addition (Rate-Determining Step): The aryl iodide, this compound, undergoes oxidative addition to the electron-rich Cu(I) center. This is typically the rate-limiting step of the entire cycle.[6] This step forms a transient, high-valent copper(III) intermediate, [L-Cu(III)(Ar)(I)(NR¹R²)]. The use of an aryl iodide is advantageous as the weaker carbon-iodine bond facilitates this step compared to C-Br or C-Cl bonds.[7] The electron-withdrawing nature of the sulfonamide group on the aryl ring can further accelerate this process.[3]

  • Reductive Elimination: The Cu(III) intermediate is unstable and rapidly undergoes reductive elimination. The aryl group and the amino group couple to form the desired C-N bond of the product, N-(2-sulfonamidophenyl)amine. This step regenerates a Cu(I) species, [L-Cu(I)-I], which can then re-enter the catalytic cycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle CuI_L L-Cu(I)-I Cu_III L-Cu(III)(Ar)(I)(NR¹R²) CuI_L->Cu_III Oxidative Addition (Rate-Limiting) Cu_Amide L-Cu(I)-NR¹R² Cu_Amide->CuI_L Product Formation (Reductive Elimination) Cu_III->Cu_Amide Product Ar-NR¹R² Cu_III->Product Amine R¹R²NH + Base Amine->Cu_Amide Catalyst Activation ArI Ar-I (this compound) ArI->Cu_III

Diagram 1: Proposed Cu(I)/Cu(III) catalytic cycle for the N-arylation reaction.

Application Notes and Experimental Best Practices

Achieving high yields and reproducibility in copper-catalyzed reactions requires careful consideration of each component. The protocol described herein is a self-validating system, where the synergy between components ensures efficiency.

  • The Arylating Agent: this compound This substrate is particularly well-suited for Ullmann-type couplings. The carbon-iodine bond has a lower bond dissociation energy than C-Br or C-Cl, making the oxidative addition step more facile.[7] Furthermore, the presence of the ortho-sulfonamide group, which is electron-withdrawing, activates the aryl ring towards the coupling reaction.[3] A key consideration is chemoselectivity; the reaction must favor arylation of the added amine over any potential self-coupling or reaction involving the sulfonamide's N-H protons. The use of a suitable ligand and a strong base that preferentially deprotonates the more basic substrate amine helps ensure the desired outcome.

  • Choice of Copper Source: Copper(I) Iodide (CuI) While various copper sources can be effective, CuI is often preferred because Cu(I) is the catalytically active oxidation state that enters the cycle.[4] Using CuI directly avoids the need for an in-situ reduction of a Cu(II) precursor. It is an inexpensive, commercially available, and relatively air-stable salt, making it practical for routine laboratory use.

  • The Role of the Ligand: L-Proline The evolution from stoichiometric to catalytic Ullmann reactions was driven by the introduction of ligands.[4] Ligands serve multiple critical functions: they solubilize the copper salt in the organic solvent, they stabilize the active catalytic species, and they accelerate the rate-limiting oxidative addition step by increasing the electron density on the copper center. While complex and expensive phosphine or diamine ligands are often used, simple and inexpensive amino acids like L-proline have proven to be exceptionally effective for a broad range of Ullmann couplings.[8] L-proline acts as a bidentate ligand, coordinating to the copper through both its carboxylate and amine groups, forming a stable chelate that promotes high catalytic activity.

  • Base Selection: Potassium Phosphate (K₃PO₄) An appropriate base is essential for deprotonating the amine nucleophile. Inorganic bases are commonly employed, with K₃PO₄ and Cs₂CO₃ being frequent choices. K₃PO₄ is a strong, non-nucleophilic base that is effective in deprotonating a wide range of amines without causing unwanted side reactions. Its use is critical for generating the copper-amidate complex that undergoes oxidative addition.[9]

  • Solvent Considerations: Dimethyl Sulfoxide (DMSO) A polar, aprotic solvent is required to dissolve the ionic intermediates and reagents involved in the catalytic cycle. DMSO is an excellent choice due to its high polarity, high boiling point (allowing for a wide range of reaction temperatures), and its ability to dissolve the amine, aryl iodide, and base.[9]

Detailed Experimental Protocol

This protocol provides a general method for the N-arylation of a secondary amine (morpholine) with this compound. The reaction can be adapted for other primary and secondary amines, though optimization of temperature and reaction time may be necessary.

5.1 Materials and Reagents

Reagent/MaterialSupplierGrade
This compoundCommercial Source>98%
MorpholineCommercial SourceReagent Grade
Copper(I) Iodide (CuI)Commercial Source99.9%
L-ProlineCommercial Source>99%
Potassium Phosphate (K₃PO₄), anhydrousCommercial Source>98%
Dimethyl Sulfoxide (DMSO), anhydrousCommercial Source>99.8%
Ethyl Acetate (EtOAc)Commercial SourceACS Grade
Brine (Saturated NaCl solution)In-house prep.-
Anhydrous Magnesium Sulfate (MgSO₄)Commercial Source-
Oven-dried Schlenk tube with stir bar--
Argon or Nitrogen gas supply-High Purity

5.2 Experimental Workflow Diagram

Experimental_Workflow setup 1. Reagent Setup - Add solids (Ar-I, CuI, L-Proline, K₃PO₄) to Schlenk tube. inert 2. Inert Atmosphere - Evacuate and backfill tube with Argon (3x). setup->inert addition 3. Liquid Addition - Add anhydrous DMSO and amine via syringe. inert->addition reaction 4. Reaction - Heat mixture at 90-110 °C with stirring. - Monitor by TLC/LC-MS. addition->reaction workup 5. Aqueous Workup - Cool to RT. - Quench with water. - Extract with Ethyl Acetate (3x). reaction->workup purify 6. Purification - Combine organic layers. - Wash with brine, dry (MgSO₄). - Concentrate in vacuo. workup->purify column 7. Column Chromatography - Purify crude product on silica gel. purify->column analysis 8. Analysis - Obtain pure product. - Characterize (NMR, MS, etc.). column->analysis

Diagram 2: Step-by-step experimental workflow for the N-arylation protocol.

5.3 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (283 mg, 1.0 mmol, 1.0 equiv), copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), L-proline (23 mg, 0.2 mmol, 20 mol%), and anhydrous potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv).

    • Scientist's Note: The use of an oven-dried flask and anhydrous reagents is crucial as moisture can negatively impact the catalytic activity.

  • Establish Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle two more times to ensure the reaction atmosphere is completely inert.

    • Scientist's Note: While many modern copper-catalyzed protocols show some air tolerance, excluding oxygen and moisture ensures the highest possible yield and reproducibility by preventing oxidation of the Cu(I) catalyst.

  • Addition of Liquids: Under a positive pressure of argon, add anhydrous DMSO (4.0 mL) via syringe. Then, add morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.

    • Scientist's Note: A slight excess of the amine is used to ensure complete consumption of the limiting aryl iodide.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

    • Scientist's Note: The reaction progress can be monitored by taking small aliquots (under argon) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is fully consumed (typically 12-24 hours).

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

    • Scientist's Note: The addition of water quenches the reaction and helps precipitate the product while dissolving the inorganic salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

    • Scientist's Note: Ethyl acetate is a good solvent for the organic product and is immiscible with the aqueous phase. Multiple extractions ensure complete recovery of the product.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Scientist's Note: The brine wash removes residual water and inorganic impurities. Drying with MgSO₄ removes any remaining traces of water from the organic phase.

  • Column Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product, 4-(2-sulfamoylphenyl)morpholine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Data Presentation: Reaction Scope and Versatility

The described protocol is versatile and can be applied to a range of amine nucleophiles. The following table summarizes expected outcomes for various amine classes based on established literature for similar copper-catalyzed N-arylation reactions.[8][10][11]

EntryAmine SubstrateAmine TypeProduct StructureExpected Yield (%)
1MorpholineSecondary, Cyclic85 - 95
2AnilinePrimary, Aromatic75 - 90
3n-ButylaminePrimary, Aliphatic80 - 92
4DiethylamineSecondary, Acyclic70 - 85
52,6-DimethylanilinePrimary, Sterically Hindered40 - 60*

*Note: Sterically hindered amines may require higher temperatures or longer reaction times for optimal conversion.[12]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst (oxidized CuI).Use fresh, high-purity CuI. Ensure a strictly inert atmosphere.
Insufficiently anhydrous conditions.Use oven-dried glassware and anhydrous solvents/reagents.
Base is not strong enough or has degraded.Use fresh, anhydrous K₃PO₄. Consider using Cs₂CO₃ for less reactive amines.
Low Yield Incomplete reaction.Increase reaction time or temperature (e.g., to 110-120 °C). Monitor by TLC to confirm completion.
Product loss during workup/purification.Ensure complete extraction. Optimize column chromatography conditions.
Steric hindrance from the amine substrate.For bulky amines, consider increasing catalyst/ligand loading (e.g., to 15/30 mol%) and reaction temperature.[12]
Side Product Formation Homocoupling of the aryl iodide.Ensure the reaction temperature is not excessively high. Use of a ligand like L-proline minimizes this pathway.
Reaction at the sulfonamide N-H.This is generally disfavored as the amine substrate is more basic/nucleophilic. Ensure at least 2 equiv. of base.

Conclusion

The copper-catalyzed N-arylation of amines with this compound using a CuI/L-proline catalytic system is a powerful, efficient, and practical method for the synthesis of valuable N-(2-sulfonamidophenyl)amine derivatives. This protocol leverages an inexpensive and low-toxicity metal catalyst and avoids the need for complex, air-sensitive ligands, making it highly accessible for both academic research and industrial drug development applications. By understanding the underlying mechanism and the specific role of each reaction component, researchers can confidently apply and adapt this methodology to generate diverse molecular scaffolds for further investigation.

References

  • Nabar, P. S., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 1008–1014. Available at: [Link]

  • Nabar, P. S., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. PubMed Central. Available at: [Link]

  • Zhang, H., et al. (2013). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 18(11), 13686-13697. Available at: [Link]

  • Zhang, Z., et al. (2019). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. ACS Catalysis, 9(10), 9146-9151. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Bolshan, Y., & Batey, R. A. (2005). Copper-Catalyzed, Aerobic Synthesis of NH-Sulfonimidamides from Primary Sulfinamides and Secondary Amines. Organic Letters, 7(8), 1487-1490. Available at: [Link]

  • Jones, G. O., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(20), 6587-6599. Available at: [Link]

  • Ma, D., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483. Available at: [Link]

  • Wu, P., et al. (2024). Mechanochemical Copper-Catalyzed Synthesis of N H-Sulfonimidamides by Oxidative Amination of Primary Sulfinamides. ResearchGate. Available at: [Link]

  • Tye, J. W., et al. (2021). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. ACS Catalysis, 11(1), 334-340. Available at: [Link]

  • Zhang, T., et al. (2021). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 26(12), 3700. Available at: [Link]

  • Nabar, P. S., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. ResearchGate. Available at: [Link]

  • Lo, Q., et al. (2019). New Insights into the Reaction Capabilities of Ionic Organic Bases in Cu‐Catalyzed Amination. Chemistry – A European Journal, 25(10), 2543-2551. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 56(6-7), 422-432. Available at: [Link]

  • Kumar, D., & Punniyamurthy, T. (2018). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry, 6, 381. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Frazier, C. P., et al. (2019). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 21(16), 6299-6303. Available at: [Link]

  • Monday, G. B., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1774. Available at: [Link]

  • Kaur, N., et al. (2020). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. ResearchGate. Available at: [Link]

  • Li, J., et al. (2022). Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols. Nature Communications, 13, 6428. Available at: [Link]

  • Li, J., et al. (2022). Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Tricyclic Benzothiazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed experimental protocol for the synthesis of tricyclic benzothiazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The protocol is designed to be comprehensive, offering not only a step-by-step procedure but also insights into the underlying chemical principles and practical considerations for successful synthesis.

Introduction: The Significance of Tricyclic Benzothiazines

Tricyclic benzothiazines are a prominent class of sulfur and nitrogen-containing heterocyclic compounds. The fusion of a third ring to the benzothiazine core creates a rigid, three-dimensional structure that can interact with a variety of biological targets with high specificity. This structural feature has led to the discovery of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system modulating properties.[1] The development of efficient and versatile synthetic routes to access novel tricyclic benzothiazine scaffolds is therefore a critical endeavor in the pursuit of new therapeutic agents.

Synthetic Strategy: An Overview

The synthesis of tricyclic benzothiazines can be achieved through various synthetic strategies. A common and effective approach involves the construction of the third ring onto a pre-formed benzothiazine nucleus or the concomitant formation of the thiazine and the third ring in a tandem or one-pot reaction. The choice of strategy often depends on the desired substitution pattern and the nature of the fused ring system.

This protocol will focus on a well-established method for the synthesis of a quinobenzothiazine, a prominent member of the tricyclic benzothiazine family. The key transformation involves the reaction of a substituted 2-aminothiophenol with a di-halogenated quinoline derivative, leading to the formation of the tricyclic ring system through a sequence of nucleophilic substitution and cyclization reactions.

Experimental Protocol: Synthesis of 6H-8-chloroquino[3,2-b]benzo[2][3]thiazine

This protocol details the synthesis of 6H-8-chloroquino[3,2-b]benzo[2][3]thiazine, a representative tetracyclic azaphenothiazine.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-amino-4-chlorothiophenolReagentCommercially Available
3-bromo-2-chloroquinolineReagentCommercially Available
Dimethylformamide (DMF), dryAnhydrousCommercially AvailableEnsure dryness for optimal reaction.
EthanolReagentCommercially AvailableFor crystallization.
Deionized Water
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bathFor controlled heating.
Buchner funnel and filter paperFor filtration.
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254Commercially AvailableFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 mmol of 3-bromo-2-chloroquinoline (0.24 g) in 5 mL of dry dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add 1 mmol of 2-amino-4-chlorothiophenol (0.16 g).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 1 hour. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 25 mL of water.

  • Isolation of Crude Product: A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with water.

  • Purification: Purify the crude product by crystallization from ethanol to obtain the final product, 6H-8-chloroquino[3,2-b]benzo[2][3]thiazine.[1]

Expected Yield

The reported yield for this synthesis is approximately 79%.[1]

Reaction Mechanism and Workflow

The synthesis of 6H-8-chloroquino[3,2-b]benzo[2][3]thiazine proceeds through a two-step mechanism involving nucleophilic aromatic substitution followed by an intramolecular cyclization.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant1 2-amino-4-chlorothiophenol Step1 Nucleophilic Aromatic Substitution Reactant1->Step1 Reactant2 3-bromo-2-chloroquinoline Reactant2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Intermediate Formation Product 6H-8-chloroquino[3,2-b]benzo[1,4]thiazine Step2->Product

Caption: Reaction mechanism for the synthesis of 6H-8-chloroquino[3,2-b]benzo[2][3]thiazine.

The overall experimental workflow is summarized in the following diagram:

Workflow A 1. Dissolve Reactants in DMF B 2. Heat to Reflux (1 hour) A->B C 3. Cool to Room Temperature B->C D 4. Precipitate in Water C->D E 5. Filter and Wash D->E F 6. Crystallize from Ethanol E->F

Caption: Experimental workflow for the synthesis of 6H-8-chloroquino[3,2-b]benzo[2][3]thiazine.

Key Considerations and Troubleshooting

  • Anhydrous Conditions: The use of dry DMF is recommended to prevent any potential side reactions involving water.

  • Reaction Monitoring: TLC is a crucial tool to monitor the progress of the reaction and ensure its completion. A suitable eluent system should be determined beforehand.

  • Purification: Crystallization is a critical step to obtain a pure product. If the product does not crystallize easily, techniques such as scratching the flask or seeding with a small crystal of the product may be employed. If crystallization is not effective, column chromatography may be necessary.

  • Safety: Standard laboratory safety precautions should be followed. The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of a representative tricyclic benzothiazine derivative. The straightforward procedure, coupled with a clear understanding of the reaction mechanism and key experimental parameters, should enable researchers to successfully synthesize this important class of compounds. The versatility of this synthetic approach allows for the introduction of various substituents on both the benzothiazine and quinoline rings, paving the way for the creation of diverse libraries of tricyclic benzothiazines for biological screening and drug discovery programs.

References

  • Jeleń, M., et al. (2022). Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. Molecules, 27(23), 8496. Available at: [Link]

  • Kwiecień, H., et al. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Molecules, 26(11), 3371. Available at: [Link]

Sources

2-Iodobenzene-1-sulfonamide in the synthesis of COX-1/COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Use of 2-Iodobenzene-1-sulfonamide in the Synthesis of Diaryl COX-1/COX-2 Inhibitors via Palladium-Catalyzed Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators in the conversion of arachidonic acid into prostaglandins, which are involved in a myriad of physiological and pathological processes.[1][2] COX-1 is a constitutively expressed "housekeeping" enzyme responsible for maintaining gastric mucosal integrity and platelet function.[3] In contrast, COX-2 is an inducible isoform that is upregulated at sites of inflammation, making it a prime therapeutic target for anti-inflammatory drugs.[2][3]

Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to significant gastrointestinal side effects due to the inhibition of COX-1.[3] This has driven the development of a new generation of selective COX-2 inhibitors, often characterized by a diarylheterocyclic scaffold.[4][5] A critical pharmacophore for achieving high COX-2 selectivity is the benzenesulfonamide moiety (-C₆H₄SO₂NH₂).[6][7] This group is able to bind to a specific, polar side pocket present in the active site of the COX-2 enzyme, an interaction not possible with the narrower active site of COX-1.[7]

This application note details the strategic use of This compound as a versatile and pivotal building block for the synthesis of these diaryl COX-2 inhibitors. The ortho-iodo functionality serves as an efficient synthetic handle for carbon-carbon bond formation via modern cross-coupling methodologies, allowing for the systematic construction of compound libraries for drug discovery.

Part I: Synthetic Strategy & Mechanistic Causality

The core of the synthetic strategy revolves around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is exceptionally well-suited for pharmaceutical development for several key reasons:

  • Mild Reaction Conditions: The reaction proceeds under conditions that are tolerant of a wide array of sensitive functional groups, minimizing the need for protecting group strategies.[8]

  • High Availability of Reagents: A vast and diverse library of arylboronic acids is commercially available, enabling rapid exploration of the structure-activity relationship (SAR).

  • Robustness and Scalability: The Suzuki-Miyaura coupling is a well-understood and reliable transformation that can be scaled from discovery to production quantities.[8]

In this context, this compound serves as the electrophilic partner, where the carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst. The arylboronic acid, activated by a base, then participates in transmetalation, followed by reductive elimination to yield the desired biaryl sulfonamide product and regenerate the catalyst.[8][9]

G A This compound F Biaryl Sulfonamide Core Structure (COX Inhibitor Precursor) A->F Suzuki-Miyaura Coupling B Arylboronic Acid (R-B(OH)2) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Na2CO3) D->F E Inert Solvent (e.g., Toluene, Dioxane/H2O) E->F

Figure 1. General workflow for Suzuki-Miyaura coupling.

Part II: Experimental Protocol

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize 2-phenylbenzene-1-sulfonamide, a foundational biaryl structure, from this compound and phenylboronic acid.

Reaction Scheme:

(Illustrative scheme: Iodobenzene sulfonamide + Phenylboronic acid -> Biphenyl sulfonamide)

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial SourceStarting material
Phenylboronic Acid≥98%Commercial SourceCoupling partner
Tetrakis(triphenylphosphine)palladium(0)99%Commercial SourceCatalyst, handle with care (toxic)
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial SourceBase, should be finely powdered
TolueneAnhydrous, ≥99.8%Commercial SourceSolvent
Deionized Water-LaboratoryFor aqueous phase in work-up
Ethyl AcetateACS GradeCommercial SourceExtraction solvent
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceDrying agent
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere is Critical):

    • Place a magnetic stir bar into a 50 mL oven-dried, two-neck round-bottom flask.

    • Seal the flask with rubber septa and allow it to cool to room temperature under a stream of dry nitrogen or argon gas. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Addition of Reagents:

    • Briefly remove one septum and quickly add this compound (1.0 equiv, e.g., 283 mg, 1.0 mmol), phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol), and potassium carbonate (2.0 equiv, 276 mg, 2.0 mmol).

    • Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv, 35 mg, 0.03 mmol). The yellow color of the catalyst is a good indicator of its Pd(0) state.

  • Solvent Addition and Degassing:

    • Add anhydrous toluene (10 mL) and deionized water (2 mL) via syringe.

    • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is vital to remove any dissolved oxygen, which can interfere with the catalytic cycle.

  • Reaction Execution and Monitoring:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Allow the reaction to stir vigorously for 8-12 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the this compound spot indicates reaction completion.

  • Work-up and Extraction:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and remove the solvent in vacuo.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part III: Structure-Activity Relationship (SAR) and Data

The benzenesulfonamide group is the key to COX-2 selectivity. Molecular modeling and structural biology studies have shown that the -SO₂NH₂ moiety inserts into a hydrophilic side pocket of the COX-2 active site, forming crucial hydrogen bonds with residues such as Arginine (Arg513) and Histidine (His90).[10] This interaction anchors the inhibitor and contributes to its high binding affinity and selectivity over COX-1, which lacks this side pocket.

G cluster_enzyme COX-2 Active Site cluster_inhibitor Biaryl Sulfonamide Inhibitor Arg513 Arg513 His90 His90 Val523 Val523 (Selectivity Pocket) Aryl1 Aryl Group 1 Aryl1->Val523 Hydrophobic Interaction Aryl2 Aryl Group 2 Aryl1->Aryl2 Linker (e.g., direct bond) Sulfonamide SO2NH2 Aryl2->Sulfonamide Sulfonamide->Arg513 H-Bond Sulfonamide->His90 H-Bond

Figure 2. Key interactions of a sulfonamide inhibitor in the COX-2 active site.

The synthetic protocol described allows for the creation of diverse analogs. The table below presents representative data from the literature, illustrating how modifications to the second aryl ring (introduced via the boronic acid) can impact potency and selectivity.

Table 1: Representative SAR Data for Biaryl Sulfonamide COX Inhibitors
CompoundR-Group (on Phenylboronic Acid)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
1H>500.90>55.6
24-CH₃>500.13>387.6
34-Cl250.15166.7
44-OCH₃>500.16>312.5
Celecoxib(Reference)>500.129>387.6
Data adapted from literature for illustrative purposes.[2]

As shown, small modifications to the second aryl ring can fine-tune the inhibitory potency and selectivity, highlighting the utility of the Suzuki-Miyaura coupling with this compound for rapid SAR exploration.

Conclusion

This compound is a high-value starting material for the synthesis of diaryl COX-2 inhibitors. Its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a robust, flexible, and efficient route to generate extensive libraries of potential drug candidates. The detailed protocol herein offers a reliable starting point for researchers in medicinal chemistry and drug discovery to access these important molecular scaffolds and explore the chemical space around the critical benzenesulfonamide pharmacophore.

References

  • Al-Gharabli, S., et al. (2015). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]

  • Casini, A., et al. (2003). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Bentham Science. Available at: [Link]

  • Chandna, N., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. Available at: [Link]

  • El-Sayed, M.A.A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. National Center for Biotechnology Information. Available at: [Link]

  • Ghorab, M.M., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. National Center for Biotechnology Information. Available at: [Link]

  • Hassan, A., et al. (2020). Use some essential sulfonamides as a carbonic anhydrase inhibitor. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry. Available at: [Link]

  • Kk, P., et al. (2019). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • P, R.R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of diarylheterocycle coxibs. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). COX-2 selective diaryl heterocycles. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Vedula, M.S., et al. (2012). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]

  • Verma, R. (2014). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Zarghi, A., et al. (2008). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. MDPI. Available at: [Link]

Sources

Application Note & Protocol: Palladium-Catalyzed Heck Coupling of 2-Iodobenzene-1-sulfonamide with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Heck coupling reaction involving 2-iodobenzene-1-sulfonamide, intended for researchers, medicinal chemists, and process development scientists. This guide details the underlying mechanism, provides validated, step-by-step protocols, and offers insights into reaction optimization and troubleshooting. The focus is on leveraging this powerful C-C bond-forming reaction for the synthesis of complex sulfonamide-containing molecules, which are pivotal scaffolds in drug discovery.

Introduction: The Strategic Importance of Sulfonamide Scaffolds

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of arylsulfonamides, particularly those with ortho-substituents, presents unique challenges and opportunities. The Mizoroki-Heck coupling reaction offers a robust and versatile method for C-C bond formation between aryl halides and alkenes, enabling the construction of complex molecular architectures.[1][2]

The use of this compound as a substrate in Heck coupling reactions is of particular interest. The resulting vinyl-substituted benzenesulfonamide products are valuable intermediates, amenable to further chemical transformations, making them key building blocks in the synthesis of novel pharmaceutical candidates. This application note will explore the nuances of this specific transformation.

The Heck Coupling Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds via a palladium-catalyzed cycle involving Pd(0) and Pd(II) species.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted cycle for the coupling of this compound is illustrated below.[1][3]

Diagram: The Catalytic Cycle of the Heck Reaction

Heck_Coupling_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArylPd Ar-Pd(II)-I(L2) OxAdd->ArylPd Coord Alkene Coordination ArylPd->Coord Alkene AlkeneComplex [Ar-Pd(II)-I(L2)(Alkene)] Coord->AlkeneComplex MigIns Syn-Migratory Insertion AlkeneComplex->MigIns AlkylPd R-Pd(II)-I(L2) MigIns->AlkylPd BetaHydride Beta-Hydride Elimination AlkylPd->BetaHydride ProductComplex [HPd(II)I(L2)] + Product BetaHydride->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Base CoupledProduct Coupled Product ProductComplex->CoupledProduct RedElim->Pd0 -HBase+I- Salt HBase+I- RedElim->Salt Base Base CatalystRegen Catalyst Regeneration ArI 2-Iodobenzene- 1-sulfonamide ArI->OxAdd Alkene Alkene Alkene->Coord

Caption: Catalytic cycle for the Heck coupling of an aryl iodide.

Cycle Breakdown:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound.[3] This is often the rate-determining step and forms a Pd(II) complex. The high reactivity of the C-I bond makes this substrate ideal for this reaction.

  • Alkene Coordination: The alkene substrate then coordinates to the palladium center.[3]

  • Migratory Insertion: The aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond. This insertion typically occurs in a syn fashion.[3]

  • Beta-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated and transferred to the palladium.[3] This step is also syn-coplanar and dictates the regioselectivity of the product.

  • Catalyst Regeneration: The newly formed product dissociates, and the palladium hydride complex reacts with a base to regenerate the active Pd(0) catalyst, completing the cycle. The base is crucial for neutralizing the HI generated.[3]

Experimental Protocols

The following protocols are designed to be robust starting points. Optimization may be required based on the specific alkene used.

General Considerations & Reagent Purity
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and reliable precatalyst. It is reduced in situ to the active Pd(0) species.[3]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich phosphines, are often used to stabilize the palladium catalyst and influence reactivity.[4][5] For electron-deficient aryl halides, bulky and electron-rich phosphines can be beneficial.[5]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (Et₃N) is required to neutralize the hydriodic acid (HI) formed during the reaction.[3][6] The choice of base can significantly impact the reaction outcome.[7]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or 1,4-dioxane is typically employed.[7] The solvent must be anhydrous to prevent side reactions.

  • Inert Atmosphere: While many Heck couplings are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.

Protocol 1: Heck Coupling of this compound with Styrene

This protocol details a standard set of conditions for the coupling with an activated alkene.

Diagram: Experimental Workflow for Heck Coupling

Heck_Workflow Start Start Reagents 1. Assemble Glassware & Reagents Start->Reagents Inert 2. Establish Inert Atmosphere Reagents->Inert Charge 3. Charge Reactants (Aryl Halide, Alkene, Base) Inert->Charge Catalyst 4. Add Catalyst System (Pd source, Ligand) Charge->Catalyst Solvent 5. Add Anhydrous Solvent Catalyst->Solvent Heat 6. Heat to Reaction Temperature Solvent->Heat Monitor 7. Monitor Reaction (TLC, GC-MS, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 8. Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify 9. Purify by Column Chromatography Workup->Purify Characterize 10. Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for a Heck coupling experiment.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF), 5 mL

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, potassium carbonate, and triphenylphosphine.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Through the condenser, add anhydrous DMF, followed by styrene and palladium(II) acetate.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary & Optimization

The choice of reaction parameters can significantly influence the yield and purity of the desired product. The following table summarizes typical conditions and expected outcomes.

ParameterCondition A (Standard)Condition B (High-Temp)Condition C (Ligandless)Notes
Alkene Styrenen-Butyl acrylateStyreneReactivity varies with alkene electronics and sterics.
Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (1 mol%)Pd(OAc)₂ (2 mol%)Lower catalyst loading is desirable for process chemistry.
Ligand PPh₃ (4 mol%)SPhos (2 mol%)NoneBulky, electron-rich ligands can improve yields for challenging substrates.[5]
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)Et₃N (3 equiv)The choice of base can influence reaction rate and side product formation.[7]
Solvent DMFDioxaneDMFSolvent polarity and boiling point are key considerations.[7]
Temperature 110 °C130 °C100 °CHigher temperatures can accelerate the reaction but may lead to catalyst decomposition.[4]
Typical Yield 85-95%80-90%70-85%Yields are highly substrate-dependent.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure an inert atmosphere is maintained. Use fresh, high-purity palladium precatalyst and anhydrous solvent. Consider a pre-activation step for the catalyst.

  • Formation of Side Products (e.g., Reductive Heck Product):

    • Cause: Competing reaction pathways where the intermediate undergoes conjugate addition instead of β-hydride elimination.[4][8]

    • Solution: Adjust the base, temperature, or solvent, as these factors can influence the reaction pathway.[4]

  • Double Bond Isomerization:

    • Cause: Palladium hydride species re-adding to the product.

    • Solution: Use a milder base or lower the reaction temperature. The addition of a hydrogen acceptor might be beneficial in some cases.

  • Poor Yield with Hindered Alkenes:

    • Cause: Steric hindrance impeding alkene coordination or migratory insertion.

    • Solution: Employ a more reactive catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[5] Higher reaction temperatures may also be necessary.

Conclusion

The Heck coupling of this compound is a powerful and reliable method for synthesizing valuable vinyl-substituted sulfonamides. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and troubleshooting guide provided herein serve as a solid foundation for researchers to successfully implement and adapt this important transformation in their synthetic endeavors.

References

  • Battace, A., Zair, T., Doucet, H., & Santelli, M. (2006). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Synthesis, 2006(20), 3495-3505. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]

  • Bhanushali, M. J., & Beller, M. (2007). Heck Reaction—State of the Art. Catalysts, 7(10), 267. [Link]

  • Chen, M., et al. (2018). Palladium-catalyzed coupling reaction of 2-iodobiphenyls with alkenyl bromides for the construction of 9-(diorganomethylidene)fluorenes. Organic & Biomolecular Chemistry, 16(3), 350-354. [Link]

  • Coombs, J. R., & Morken, J. P. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS catalysis, 6(5), 3375–3383. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Heck, R. F., & Nolley, J. P., Jr. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Köhler, K., Heidenreich, R. G., Soom, J., & Krauter, J. G. E. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry-A European Journal, 6(5), 843-848. [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. [Link]

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Zultanski, S. L., & Sigman, M. S. (2016). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society, 138(41), 13522–13525. [Link]

Sources

Application Notes & Protocols: 2-Iodobenzene-1-sulfonamide as a Cornerstone Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-iodobenzene-1-sulfonamide. This readily available precursor serves as a powerful building block for a diverse array of novel heterocyclic compounds, many of which are of significant interest in pharmaceutical and materials science. We delve into the core reactivity of this molecule, offering detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions and annulation strategies. The causality behind experimental choices, mechanistic insights, and practical considerations are explained to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of this compound

The sulfonamide functional group is a privileged motif in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3][4] When incorporated into a heterocyclic framework, the resulting structures often exhibit enhanced biological activity and improved pharmacokinetic profiles.[5] this compound emerges as a particularly strategic precursor due to its orthogonal reactive sites. The carbon-iodine bond is primed for a wide range of transition-metal-catalyzed cross-coupling reactions, while the sulfonamide moiety (R-SO₂NH₂) provides a nucleophilic nitrogen atom ideal for subsequent intramolecular cyclization or intermolecular reactions. This dual reactivity enables the rapid construction of complex molecular architectures from a simple, commercially available starting material.

Reactive_Sites cluster_main This compound mol NH2_group Sulfonamide N-H (Nucleophilic Site) NH2_group:e->mol:w Aryl_Ring Aromatic Ring (Ortho-functionalization) Aryl_Ring:e->mol:w C-I_bond C-I_bond C-I_bond:e->mol:w Suzuki_Miyaura_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_boronate Ar-Pd(II)(R')L₂ transmetalation->pd_boronate reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 product Ar-R' (Biaryl Product) reductive_elimination->product aryl_iodide Ar-I (this compound) aryl_iodide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids. [6][7] Materials and Reagents

Reagent/MaterialPurposeSupplier Example
This compoundStarting MaterialSigma-Aldrich
Arylboronic AcidCoupling PartnerCombi-Blocks
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium CatalystStrem Chemicals
K₂CO₃ or Cs₂CO₃ (anhydrous)BaseAcros Organics
1,4-Dioxane or Toluene/H₂O mixtureSolventFisherScientific
Anhydrous Na₂SO₄ or MgSO₄Drying AgentVWR
Schlenk tube or Microwave vialReaction VesselChemglass
Magnetic stir barStirring-

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent).

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl sulfonamide product.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming aryl C-N bonds, a transformation that is fundamental to the synthesis of nitrogen-containing heterocyles. [8][9]Using this compound, this reaction can be employed intermolecularly to create N-aryl sulfonamides or, more strategically, intramolecularly to construct fused heterocyclic systems. [10]

Mechanistic Rationale & Ligand Choice

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via an oxidative addition/reductive elimination cycle. [9]A key difference is the deprotonation of the amine coupling partner by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to facilitate its coordination to the palladium center. [8] The choice of phosphine ligand is critical for success. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BINAP) are often required to promote the reductive elimination step, which is typically rate-limiting, and to prevent catalyst decomposition. [11]

Buchwald_Hartwig_Cycle Figure 3: Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination + Deprotonation pd_complex->amine_coordination pd_amido Ar-Pd(II)(NR'R'')L amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product aryl_iodide Ar-I aryl_iodide->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Protocol: Intramolecular Buchwald-Hartwig Cyclization

This protocol describes a tandem Suzuki coupling followed by an intramolecular Buchwald-Hartwig amination to synthesize S,S-dioxides of the dibenzo[b,f]t[1][12]hiazepine core, a valuable scaffold in medicinal chemistry.

Tandem_Workflow Figure 4: Tandem Suzuki/Buchwald-Hartwig Workflow start This compound 2-Aminophenylboronic Acid step1 Step 1: Suzuki Coupling Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O 90 °C start->step1 intermediate Intermediate: 2'-Amino-biphenyl-2-sulfonamide step1->intermediate step2 Step 2: Intramolecular Buchwald-Hartwig Pd₂(dba)₃, XPhos K₃PO₄, Toluene 110 °C intermediate->step2 product Final Product: Dibenzo[b,f][1,4]thiazepine 5,5-dioxide step2->product

Step-by-Step Procedure (for Step 2)

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2'-Amino-biphenyl-2-sulfonamide intermediate (1.0 equiv.) and K₃PO₄ (1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.

  • Catalyst System: In a separate glovebox or under a positive flow of Argon, prepare a stock solution of the catalyst system. Add Pd₂(dba)₃ (2 mol%) and a suitable ligand like XPhos (4 mol%) to anhydrous, degassed toluene.

  • Addition and Reaction: Add the catalyst solution to the Schlenk tube via syringe. Seal the tube tightly and place it in a preheated oil bath at 110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the resulting solid by recrystallization or column chromatography to yield the final heterocyclic product.

Radical Annulation for Benzothiazine Synthesis

Beyond palladium catalysis, this compound can participate in radical reactions. The photostimulated SRN1 (substitution nucleophilic, radical, unimolecular) reaction provides a powerful, metal-free method for synthesizing 1,2-benzothiazine 1,1-dioxides, an important class of heterocycles. [13]

Protocol: SRN1 Heteroannulation with Ketone Enolates

This protocol is adapted from methodologies described for the synthesis of 2H-1,2-benzothiazine 1,1-dioxides. [13]Safety Note: This reaction is performed in liquid ammonia, which requires specialized equipment and handling procedures in a well-ventilated fume hood.

Materials and Reagents

Reagent/MaterialPurpose
This compoundStarting Material
Ketone (e.g., Acetone, Pinacolone)Enolate Source
Potassium metal or Potassium amideStrong Base
Liquid Ammonia (anhydrous)Solvent and Reaction Medium
tert-ButanolProton Source/Quencher
Photoreactor (e.g., Rayonet)UV light source (350 nm)

Step-by-Step Procedure

  • Setup: Assemble a three-necked flask equipped with a dry ice condenser and an ammonia inlet in a well-ventilated fume hood.

  • Enolate Formation: Condense anhydrous liquid ammonia (approx. 50 mL per mmol of substrate) into the flask. Add potassium metal in small pieces until a persistent blue color is observed, then add a catalytic amount of ferric nitrate. Once the blue color dissipates (indicating formation of KNH₂), add the ketone (1.5 equiv.) dropwise to form the potassium enolate.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in a minimal amount of THF.

  • Photostimulation: Place the reaction vessel inside a photoreactor equipped with 350 nm lamps and irradiate for 1-3 hours at the temperature of refluxing ammonia (-33 °C).

  • Quenching: After the reaction is complete (monitored by TLC of quenched aliquots), cautiously quench the reaction by adding solid ammonium chloride.

  • Work-up: Allow the ammonia to evaporate overnight in the fume hood. Dissolve the remaining residue in water and ethyl acetate. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography to obtain the 1,2-benzothiazine 1,1-dioxide.

Expected Results and Troubleshooting

Reaction TypeTypical YieldsCommon IssuesTroubleshooting Solutions
Suzuki-Miyaura Coupling70-95%Low conversion; Formation of homocoupled boronic acid product.Ensure rigorous exclusion of oxygen; Use a more active catalyst/ligand system; Check purity of boronic acid.
Buchwald-Hartwig Amination65-90%No reaction; Formation of dehalogenated starting material.Use a stronger base (e.g., LHMDS, NaOt-Bu); Screen different bulky phosphine ligands; Ensure anhydrous conditions.
SRN1 Annulation40-75%Reduction of the aryl iodide to benzene sulfonamide; Low yield.Ensure complete enolate formation; Check lamp intensity and wavelength; Use freshly distilled, dry liquid ammonia.

Conclusion

This compound stands out as a versatile and powerful precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its capacity to undergo selective transformations at its C-I bond and sulfonamide nitrogen via robust methods like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SRN1 reactions allows for the strategic and efficient construction of complex molecular frameworks. The protocols and insights provided herein serve as a practical guide for researchers to harness the full synthetic potential of this valuable building block in their drug discovery and materials science endeavors.

References

  • ResearchGate. Synthesis of 2-iodo benzenesulfonamide derivatives. Available from: [Link]

  • Beugelmans, R., & Singh, G. P. (1984). Synthesis of 2H-1,2-Benzothiazine 1,1-Dioxides via Heteroannulation Reactions of 2-Iodobenzenesulfonamide with Ketone Enolates under SRN1 Conditions. The Journal of Organic Chemistry, 49(23), 4299–4303. Available from: [Link]

  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Available from: [Link]

  • ResearchGate. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Available from: [Link]

  • Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Available from: [Link]

  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Available from: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of S-2-halophenyl-2,1-benzothiazines. Available from: [Link]

  • ResearchGate. (2016). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. Available from: [Link]

  • PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available from: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Available from: [Link]

Sources

Application Notes and Protocols for the N-Alkylation and N-Acylation of 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Functionalized 2-Iodobenzene-1-sulfonamides

In the landscape of modern drug discovery and materials science, the sulfonamide functional group is a cornerstone.[1] Its prevalence in top-selling pharmaceuticals underscores its value as a pharmacophore, attributable to its hydrolytic stability and ability to engage in crucial biological interactions.[1] The N-functionalization of sulfonamides—specifically 2-iodobenzene-1-sulfonamide—unlocks a vast chemical space for the synthesis of novel therapeutic agents and functional materials. The presence of the ortho-iodine atom provides a reactive handle for subsequent cross-coupling reactions, making the N-alkylated and N-acylated products valuable and versatile building blocks.

This guide provides a detailed exploration of the N-alkylation and N-acylation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

PART 1: N-Alkylation of this compound

N-alkylation of sulfonamides introduces alkyl groups onto the nitrogen atom, a critical step in modifying the steric and electronic properties of the molecule. Traditional methods often rely on alkyl halides, but modern approaches, such as catalytic hydrogen transfer reactions using alcohols, offer a greener and more atom-economical alternative.[2]

Mechanism of N-Alkylation: The "Borrowing Hydrogen" Pathway

A prominent modern method for N-alkylation involves a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by transition metals like iridium or manganese.[2][3][4] This elegant process avoids the use of pre-formed alkyl halides and generates water as the only byproduct.[2]

The catalytic cycle typically proceeds as follows:

  • Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde.

  • Condensation: The primary sulfonamide undergoes condensation with the in-situ generated aldehyde to form an N-sulfonylimine intermediate.

  • Reduction (Hydrogenation): The catalyst returns the "borrowed" hydrogen to the imine intermediate, reducing it to the final N-alkylated sulfonamide and regenerating the active catalyst.[2]

N_Alkylation_Mechanism cluster_cat Catalytic Cycle cluster_react Reaction Pathway Catalyst [Ir]-H₂ Catalyst_Active [Ir] Catalyst->Catalyst_Active - H₂O Catalyst_Active->Catalyst + H₂O Alcohol R'CH₂OH (Alcohol) Catalyst_H2O [Ir]-H₂O Aldehyde R'CHO (Aldehyde) Alcohol->Aldehyde Oxidation [Ir] Imine ArSO₂N=CHR' (N-Sulfonylimine) Aldehyde->Imine + ArSO₂NH₂ - H₂O Sulfonamide ArSO₂NH₂ (this compound) Product ArSO₂NHCH₂R' (N-Alkylated Product) Imine->Product Reduction [Ir]-H₂ N_Acylation_Mechanism Sulfonamide ArSO₂NH₂ Anion ArSO₂NH⁻ Sulfonamide->Anion + Base Base Base Byproduct Cl⁻ + Base-H⁺ Intermediate Tetrahedral Intermediate Anion->Intermediate + R'COCl AcylChloride R'COCl (Acyl Chloride) Product ArSO₂NHCOR' (N-Acylated Product) Intermediate->Product - Cl⁻ Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere if needed) start->setup reagents Add Sulfonamide, Catalyst, Base setup->reagents addition Add Alkylating/ Acylating Agent reagents->addition reaction Heat & Stir addition->reaction monitor Monitor by TLC/HPLC reaction->monitor monitor->reaction Incomplete workup Quench & Workup monitor->workup Complete extract Liquid-Liquid Extraction workup->extract purify Dry & Concentrate extract->purify final_purify Column Chromatography or Recrystallization purify->final_purify analysis Characterization (NMR, MS, etc.) final_purify->analysis end End analysis->end

Sources

One-pot synthesis of sulfonamides from 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Streamlined One-Pot Synthesis of Biaryl Sulfonamides via Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Iodobenzene-1-sulfonamide

Introduction: The Strategic Value of One-Pot Synthesis in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents, from pioneering sulfa antibiotics to contemporary treatments for various diseases.[1] The synthesis of structurally diverse sulfonamide libraries is therefore a critical task in drug discovery and development. Traditional multi-step syntheses, however, often involve tedious isolation and purification of intermediates, leading to significant time, resource, and material loss.[2]

One-pot synthesis emerges as a powerful strategy to overcome these limitations. By conducting sequential reactions in a single vessel without isolating intermediates, this approach aligns with the principles of green chemistry, enhancing step and pot economy, reducing solvent waste, and shortening synthesis timelines from days to hours.[3][4][5]

This application note provides a detailed, field-proven protocol for the one-pot synthesis of diverse biaryl sulfonamides. The methodology leverages the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, starting from the readily available this compound. This guide is designed for researchers, scientists, and drug development professionals seeking an efficient and scalable route to novel sulfonamide-based molecular entities.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[6] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[7]

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Each component plays a crucial, non-negotiable role:

  • This compound (The Electrophile): The aryl iodide provides the electrophilic carbon center. The C-I bond is sufficiently reactive to readily engage with the palladium catalyst.

  • Arylboronic Acid (The Nucleophile): This reagent delivers the new aryl group to be installed.

  • Palladium Catalyst (The Engine): Typically a Pd(0) species, which is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂). The catalyst's role is to facilitate the bond-forming steps that are otherwise kinetically inaccessible.

  • Ligand (The Stabilizer & Accelerator): Phosphine-based ligands (e.g., triphenylphosphine, SPhos) coordinate to the palladium center. This stabilizes the catalyst, prevents its decomposition, and modulates its reactivity, ultimately accelerating the key steps of the catalytic cycle.[8]

  • Base (The Activator): A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex that can efficiently transfer its organic group to the palladium center.[6][9]

The accepted mechanism involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Visualizing the Mechanism: The Palladium Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(I) (Palladium Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)L₂(Ar') (Diaryl Complex) transmetal->pd_biaryl boronate Ar'-B(OR)₃⁻ (Activated Boronate) boronate->transmetal red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Regenerates product Ar-Ar' (Product) red_elim->product Releases reactants Ar-I + Ar'-B(OH)₂ reactants->ox_add base Base base->boronate Activates Workflow A 1. Reagent Addition (Aryl Iodide, Boronic Acid, Base) B 2. Inert Atmosphere (Purge with N₂/Ar) A->B C 3. Solvent Addition & Degassing (Dioxane/H₂O) B->C D 4. Catalyst Addition (Pd(OAc)₂ + PPh₃) C->D E 5. Reaction (Heat to 90°C, 4-12h) D->E F 6. Monitoring (TLC / LC-MS) E->F Check Progress G 7. Work-up (Quench, Extract, Dry) E->G Upon Completion H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Reductive Dehalogenation in Reactions with 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 2-iodobenzene-1-sulfonamide. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and frustrating side reaction: reductive dehalogenation. Our goal is to equip you with the knowledge and experimental protocols to minimize this unwanted pathway and maximize the yield of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is reductive dehalogenation and why is it a problem with this compound?

A: Reductive dehalogenation, also known as hydrodehalogenation, is a side reaction where the iodine atom on your this compound is replaced by a hydrogen atom. This leads to the formation of benzene-1-sulfonamide as a significant byproduct. This is problematic because it consumes your starting material, reduces the yield of your desired product, and complicates purification due to the structural similarity of the byproduct to the starting material and potentially the product.[1] The electron-withdrawing nature of the sulfonamide group can make the aryl iodide more susceptible to this side reaction.

Q2: What is the primary cause of reductive dehalogenation in my palladium-catalyzed cross-coupling reaction?

A: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within your reaction mixture, including trace water, alcohol solvents, amine bases, or even certain phosphine ligands.[1][2] Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the undesired dehalogenated byproduct.

Q3: Can my choice of catalyst and ligand influence the extent of reductive dehalogenation?

A: Absolutely. The catalyst and ligand system is a critical factor in controlling the selectivity of your reaction.[1] Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos), are often effective at minimizing reductive dehalogenation.[1] These ligands can promote the desired reductive elimination step of the cross-coupling cycle over the competing dehalogenation pathway.

Q4: Are there general reaction conditions I should avoid to minimize this side reaction?

A: Yes. High reaction temperatures can sometimes favor the reductive dehalogenation pathway. Additionally, the use of protic solvents or certain bases can increase the likelihood of generating palladium-hydride species.[1][2] Careful selection and optimization of your reaction parameters are key to suppressing this unwanted side reaction.

Troubleshooting Guide: From Problem to Solution

Issue 1: Low Yield of Desired Product with Significant Formation of Benzene-1-sulfonamide

Root Cause Analysis:

The formation of benzene-1-sulfonamide is a clear indicator of reductive dehalogenation. This competing reaction pathway intercepts the catalytic cycle of your desired cross-coupling reaction. As illustrated below, after the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting intermediate can either proceed down the desired path of transmetalation or react with a hydride source to undergo reductive elimination, yielding the dehalogenated byproduct.

Visualizing the Competing Pathways:

G pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-I) pd0->oxidative_add ar_pd_i Ar-Pd(II)-I(L_n) oxidative_add->ar_pd_i transmetalation Transmetalation (R-B(OR)_2) ar_pd_i->transmetalation pd_h Ar-Pd(II)-H(L_n) ar_pd_i->pd_h Hydride Transfer ar_pd_r Ar-Pd(II)-R(L_n) transmetalation->ar_pd_r reductive_elim Reductive Elimination ar_pd_r->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elim->product hydride_source Hydride Source (e.g., H₂O, Amine) hydride_source->pd_h reductive_elim_deh Reductive Elimination pd_h->reductive_elim_deh reductive_elim_deh->pd0 Regenerates Catalyst byproduct Ar-H (Byproduct) reductive_elim_deh->byproduct

Caption: Competing catalytic cycles: Suzuki coupling vs. Reductive Dehalogenation.

Troubleshooting Workflow:

To systematically address this issue, follow the tiered approach outlined below. Start with the simplest and least disruptive changes first.

TroubleshootingWorkflow start Start: Low Yield, High Byproduct step1 Step 1: Reagent & Solvent Purity Check start->step1 step2 Step 2: Lower Reaction Temperature step1->step2 If problem persists step3 Step 3: Modify the Base step2->step3 If problem persists step4 Step 4: Change the Solvent System step3->step4 If problem persists step5 Step 5: Optimize Catalyst & Ligand step4->step5 If problem persists end End: Optimized Reaction step5->end

Caption: Troubleshooting workflow for minimizing reductive dehalogenation.

Experimental Protocols & Solutions:

Step 1: Rigorous Reagent and Solvent Purity Check

  • Rationale: The primary sources of unwanted hydrides are often trace impurities. Ensuring all components of your reaction are anhydrous and properly degassed is the first and most critical step.

  • Protocol:

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure they are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.[1]

    • Reagents: Ensure your this compound, boronic acid (or other coupling partner), and base are of high purity and have been stored under inert atmosphere.

    • Glassware: Oven-dry all glassware and allow it to cool under a stream of inert gas before use.

Step 2: Lower the Reaction Temperature

  • Rationale: Reductive dehalogenation can have a different activation energy compared to the desired cross-coupling reaction.[1] Lowering the temperature may disproportionately slow down the side reaction.

  • Protocol:

    • If your current protocol calls for heating at 100-110 °C, attempt the reaction at a lower temperature, for example, 80 °C.[1]

    • Monitor the reaction progress by TLC or LC-MS. While the overall reaction may be slower, the selectivity for the desired product may be significantly improved.

Step 3: Modify the Base

  • Rationale: Strong bases, particularly alkoxides and hydroxides, can promote the formation of palladium-hydride species. Switching to a weaker, non-nucleophilic base can mitigate this.

  • Protocol:

    • Instead of strong bases like NaOH, KOH, or NaOtBu, consider using weaker inorganic bases.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often excellent choices to minimize reductive dehalogenation.[1]

Step 4: Change the Solvent System

  • Rationale: Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF) can act as hydride donors.[2][3] Switching to a non-polar, aprotic solvent can starve the reductive dehalogenation pathway of a key reagent.

  • Protocol:

    • If you are using a protic or highly polar aprotic solvent, switch to a non-polar aprotic solvent.

    • Recommended Solvents: Toluene or dioxane are generally good choices for suppressing reductive dehalogenation.[1]

Step 5: Optimize the Catalyst and Ligand System

  • Rationale: The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the catalytic cycle steps. Bulky, electron-rich ligands can accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.

  • Protocol:

    • If you are using a simple phosphine ligand like PPh₃, consider switching to a more sophisticated ligand.

    • Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are known to be effective in suppressing reductive dehalogenation. N-heterocyclic carbene (NHC) ligands can also be highly effective.[1][4]

    • Catalyst Loading: While counterintuitive, in some cases, slightly increasing the catalyst loading can favor the desired reaction by increasing the concentration of the active species for the productive cycle.

Data-Driven Decision Making:

The following table summarizes the expected impact of various modifications on the ratio of the desired cross-coupled product to the dehalogenated byproduct.

ParameterStandard ConditionModified ConditionExpected Outcome on Product/Byproduct Ratio
Temperature 110 °C80 °CIncrease
Base NaOtBuK₃PO₄Increase
Solvent DMFTolueneIncrease
Ligand PPh₃XPhosSignificant Increase

Concluding Remarks

Overcoming reductive dehalogenation in reactions with this compound is a multi-faceted challenge that often requires a systematic and logical approach to reaction optimization. By carefully considering the purity of your reagents, and methodically adjusting the reaction temperature, base, solvent, and catalyst/ligand system, you can significantly suppress this unwanted side reaction and achieve higher yields of your desired product. Remember to change only one variable at a time to accurately assess its impact on the reaction outcome.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Frlan, R., & Kikelj, D. (2006). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 106(11), 4255-4302. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

  • Vedejs, E., & Chapman, R. W. (1994). Reductive dehalogenation by cytochrome P450CAM: substrate binding and catalysis. Journal of the American Chemical Society, 116(18), 8035-8041. Available from: [Link]

  • Marion, N., & Nolan, S. P. (2008). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 73(18), 7141-7147. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling with 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the optimization of catalyst loading in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 2-Iodobenzene-1-sulfonamide. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you achieve optimal results in your synthetic endeavors. As Senior Application Scientists, we combine fundamental mechanistic understanding with practical, field-tested knowledge to address the common hurdles encountered during these crucial carbon-carbon bond-forming reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst loading and its impact on the Suzuki coupling of this compound.

Q1: What is a typical starting catalyst loading for the Suzuki coupling of an electron-deficient aryl iodide like this compound?

For electron-deficient aryl iodides, a typical starting palladium catalyst loading is in the range of 1-5 mol%.[1] Due to the electron-withdrawing nature of the sulfonamide group, the oxidative addition step of the catalytic cycle is generally facile. However, subsequent steps like transmetalation can be challenging. It is advisable to start with a moderate loading (e.g., 2 mol%) and optimize from there based on reaction monitoring.

Q2: How does catalyst loading directly impact the reaction yield and purity?

Catalyst loading is a critical parameter that directly influences reaction kinetics and the side-product profile.

  • Too Low Loading: Insufficient catalyst can lead to slow or incomplete conversion, resulting in low yields. This is often observed as the persistence of starting materials even after extended reaction times.

  • Too High Loading: While a higher catalyst concentration can increase the reaction rate, it may also promote side reactions such as homocoupling of the boronic acid or dehalogenation of the aryl iodide.[2] Furthermore, excessive catalyst loading increases costs and the burden of palladium removal during product purification.

Q3: What are the signs of catalyst deactivation, and how can I mitigate them?

Catalyst deactivation can manifest as a stalled reaction, where initial product formation is observed, but the reaction fails to proceed to completion. A common sign is the formation of palladium black, a precipitate of elemental palladium, which indicates that the active Pd(0) species has agglomerated and fallen out of the catalytic cycle.[3]

Mitigation Strategies:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can stabilize the monoligated Pd(0) intermediate, which is believed to be a key species in the catalytic cycle, and prevent agglomeration.[4]

  • Inert Atmosphere: Rigorous exclusion of oxygen is crucial, as oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5][6] Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: While higher temperatures can increase reaction rates, excessive heat can accelerate catalyst decomposition.[5]

Q4: Can I reuse the palladium catalyst from my reaction?

For homogeneous catalysts typically used in these reactions, recovery and reuse are generally not practical on a lab scale due to the difficulty of separating the catalyst from the reaction mixture and byproducts. However, for process development and larger-scale synthesis, the development of heterogeneous or recyclable catalyst systems is an active area of research.[7][8]

II. Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound, with a focus on catalyst-related problems.

Problem Potential Cause(s) Related to Catalyst Loading Recommended Solution(s)
Low or No Conversion 1. Insufficient Catalyst Loading: The amount of active catalyst is too low to drive the reaction to completion. 2. Catalyst Deactivation: The catalyst has been rendered inactive due to oxidation, agglomeration, or poisoning. 3. Poor Pre-catalyst Activation: If using a Pd(II) source, the in-situ reduction to the active Pd(0) species may be inefficient.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%) and monitor the effect on conversion.[9] 2. Use a More Robust Ligand: Switch to a bulkier, more electron-donating ligand to enhance catalyst stability.[4][10] 3. Ensure Inert Conditions: Improve degassing procedures for solvents and reagents and maintain a positive pressure of an inert gas.[5] 4. Consider a Pd(0) Pre-catalyst: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be more reliable than in-situ reduction of Pd(II) sources.[1]
Formation of Side Products 1. Homocoupling of Boronic Acid: Often exacerbated by the presence of oxygen and can be catalyzed by palladium.[6] 2. Dehalogenation of this compound: The aryl iodide is reduced to the corresponding benzene-1-sulfonamide. This can occur if a hydride source is present.[2] 3. Protodeboronation: The boronic acid reacts with a proton source to regenerate the corresponding arene.1. Optimize Catalyst Loading: An excessively high catalyst loading can sometimes promote side reactions. Try reducing the loading if the main reaction is efficient. 2. Strictly Anaerobic Conditions: Thoroughly degas all components to minimize oxygen, which can promote homocoupling.[6] 3. Choice of Base and Solvent: Ensure the base is not excessively strong to promote side reactions and that the solvent is dry.
Reaction Stalls 1. Catalyst Decomposition: The active catalyst is degrading over the course of the reaction.[3] 2. Product Inhibition: The product may coordinate to the palladium center, inhibiting further catalytic turnover. 3. Insolubility of Intermediates: A reaction intermediate may be precipitating out of solution.[11]1. Use a Pre-catalyst: Some pre-catalysts are designed for slow, continuous generation of the active Pd(0) species, which can improve catalyst longevity. 2. Adjust Solvent System: A different solvent or a co-solvent mixture may improve the solubility of all species throughout the reaction. 3. Monitor Reaction Profile: Use techniques like TLC, LC-MS, or NMR to monitor the reaction progress and identify if and when the reaction stalls.[12][13][14]

III. Experimental Protocols & Methodologies

This section provides a detailed, step-by-step protocol for a baseline Suzuki coupling experiment with this compound, which can be used as a starting point for optimization.

Baseline Protocol for Suzuki Coupling

Reagents and Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ and a phosphine ligand like SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas three times to ensure an anaerobic environment.

  • Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄) and the degassed solvent. If using a Pd(II) source and a ligand, these can be added at this stage.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.[13]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Reaction Monitoring Workflow

G cluster_0 Reaction Progress Monitoring Start Start Aliquot Take Aliquot from Reaction Start->Aliquot TLC Analyze by TLC Aliquot->TLC Quick Check LCMS Analyze by LC-MS Aliquot->LCMS Detailed Analysis NMR Analyze by NMR Aliquot->NMR Quantitative Analysis Decision Reaction Complete? TLC->Decision LCMS->Decision NMR->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Aliquot

Caption: Workflow for monitoring the Suzuki coupling reaction.

IV. The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂(R²) oa_complex->transmetalation_complex Transmetalation reductive_elimination R¹-R² (Product) transmetalation_complex->reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration aryl_halide R¹-X (this compound) aryl_halide->oa_complex boronic_acid R²-B(OR)₂ (Arylboronic acid) boronate [R²-B(OR)₂(OH)]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations for this compound:

  • Oxidative Addition: The electron-withdrawing sulfonamide group facilitates this step, making the aryl iodide more susceptible to reaction with the Pd(0) catalyst.[15] The order of reactivity for the halide is I > Br > Cl.[16][17]

  • Transmetalation: This is often the rate-limiting step, especially with electron-deficient boronic acids. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4]

  • Reductive Elimination: This final step forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst. Bulky, electron-donating ligands can promote this step.[4]

By carefully considering each of these aspects and systematically optimizing the catalyst loading, researchers can overcome the challenges associated with the Suzuki coupling of this compound and achieve high yields of the desired products.

References
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Old, D. W.; Wolfe, J. P.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1998 , 120(37), 9722–9723. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461-1473. [Link]

  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Dergipark. [Link]

  • Li, Y.; Hong, X.; Collard, D. M.; El-Sayed, M. A. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2000 , 2(15), 2385–2388. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link]

  • Influence of Catalyst Loading on the Suzuki Coupling Reaction. ResearchGate. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]

  • What are the key steps involved in the general procedure of the Suzuki reaction? Consensus. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Semantic Scholar. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. [Link]

  • Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • The Suzuki Reaction. Harvard University. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Table 1 Optimization of the reaction conditions for Suzuki coupling... ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Optimization of different parameters of iodobenzene and phenylboronic acid in the Suzuki reaction. ResearchGate. [Link]

Sources

Preventing homocoupling in cross-coupling reactions of 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-iodobenzene-1-sulfonamide. This resource is designed to provide in-depth, field-proven insights and practical troubleshooting advice to help you navigate the common challenges associated with this substrate, particularly the prevention of undesired homocoupling side reactions. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthetic routes for higher yields and purity.

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.

Q1: I'm observing a significant symmetrical biaryl byproduct in my Suzuki-Miyaura coupling. What is it, and how can I eliminate it?

A1: The byproduct you are observing is almost certainly the result of boronic acid homocoupling. This undesired side reaction forms a symmetrical biaryl from the coupling of two molecules of your boronic acid reagent. It is a persistent issue that consumes your starting material, reduces the yield of your desired cross-coupled product, and often creates significant purification challenges due to similar physical properties.

The primary drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2][3] Oxygen can facilitate the oxidative coupling of boronic acids and also re-oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[1][2][4] When a Pd(II) salt like Pd(OAc)₂ is used, it must be reduced in situ to the active Pd(0) species, a process that can be mediated by the homocoupling of the boronic acid.[1][3]

Here are several strategies to suppress this side reaction:

1. Rigorous Exclusion of Oxygen: This is the most critical first step. Dissolved oxygen is a key culprit in promoting Pd(II)-mediated homocoupling.[2][5]

  • Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes prior to adding your catalyst and reagents is essential. A subsurface sparge, where the gas is introduced below the liquid's surface, is particularly effective for thorough degassing.[2][6][7][8]

  • Freeze-Pump-Thaw: For maximum oxygen removal, especially in sensitive reactions, performing three to five freeze-pump-thaw cycles on your solvent is highly recommended.[2]

2. Strategic Catalyst Selection: Your choice of palladium source is paramount.

  • Use a Pd(0) Precatalyst: Starting with a palladium source already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly mitigate homocoupling.[1] This avoids the initial reductive step that often consumes the boronic acid.

  • Employ Modern Precatalysts: Advanced, well-defined precatalysts (e.g., Buchwald or Nolan-type precatalysts) are designed to rapidly generate the active, monoligated Pd(0) species under mild conditions.[9][10][11] This quick activation allows the cross-coupling to proceed efficiently before significant boronic acid decomposition or homocoupling can occur.[10][11]

3. Add a Mild Reducing Agent: If degassing and catalyst choice are insufficient, the addition of a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state.

  • Potassium Formate: The addition of potassium formate has been shown to be effective in suppressing Pd(II)-mediated homocoupling pathways without interfering with the main catalytic cycle.[2][6][7][8]

Q2: My cross-coupling yield is low, and I suspect my this compound is homocoupling. How can I address this?

A2: While boronic acid homocoupling is more common, the homocoupling of the aryl halide (in this case, an Ullmann-type reaction to form 2,2'-disulfonamidobiphenyl) can also occur, particularly under forcing conditions. Aryl iodides are highly reactive electrophilic partners, which can make them susceptible to this side reaction.[12][13]

1. Temperature Management: Excessively high temperatures can promote the Ullmann homocoupling pathway.[13] Always aim for the lowest effective temperature that allows the desired cross-coupling to proceed at a reasonable rate. If your reaction is sluggish, consider optimizing other parameters (ligand, base, solvent) before resorting to higher heat.

2. Ligand Selection: The ligand plays a crucial role in modulating the catalyst's reactivity and stabilizing the palladium center.

  • Bulky, Electron-Rich Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky, electron-rich phosphines can accelerate the rates of oxidative addition and reductive elimination in the desired cross-coupling cycle.[1] By making the cross-coupling pathway kinetically more favorable, these ligands help it outcompete the undesired homocoupling side reaction.

3. Consider Alternative Catalytic Systems: If palladium-catalyzed homocoupling of your aryl iodide persists, exploring different transition metals may be beneficial.

  • Nickel Catalysis: Nickel-based catalysts can be effective for cross-coupling reactions and may offer different selectivity profiles compared to palladium, potentially reducing the propensity for aryl halide homocoupling under certain conditions.[13][14][15]

  • Copper Catalysis: For certain applications, particularly C-N bond formation, copper-catalyzed systems (Ullmann condensation) can be a viable alternative to palladium-catalyzed cross-coupling of sulfonamides.[16][17]

Experimental Protocols & Data

Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

This procedure provides a robust starting point for coupling this compound while actively suppressing homocoupling.

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (3 equiv), finely ground

  • Degassed Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst & Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the previously degassed solvent mixture via cannula or syringe.

  • Degassing (Final): Subsurface sparge the reaction mixture with argon or nitrogen for an additional 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.

Data Summary: Palladium Precatalyst Influence on Homocoupling
Palladium SourceOxidation StateHomocoupling TendencyRationale
Pd(OAc)₂ / PdCl₂ Pd(II)HighRequires in-situ reduction to Pd(0), which often proceeds via homocoupling of the boronic acid.[1][3]
Pd(PPh₃)₄ / Pd₂(dba)₃ Pd(0)LowThe catalyst is already in the active oxidation state, avoiding the reductive homocoupling pathway.[1]
Buchwald Precatalysts Pd(II)Very LowDesigned for rapid, clean generation of the active LPd(0) species under mild conditions, outcompeting side reactions.[9][10][11]

Visual Guides & Workflows

Catalytic Cycles: Cross-Coupling vs. Homocoupling

G cluster_0 Desired Suzuki Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway cluster_legend Legend A LPd(0) B Ar-Pd(II)-I(L) (Oxidative Addition) A->B Ar-I C Ar-Pd(II)-Ar'(L) (Transmetalation) B->C Ar'B(OH)₂ Base C->A D Ar-Ar' (Reductive Elimination) C->D E Pd(II) F Ar'-Pd(II)-OH (Transmetalation) E->F Ar'B(OH)₂ Base G Ar'-Pd(II)-Ar' (2nd Transmetalation) F->G Ar'B(OH)₂ H Ar'-Ar' (Reductive Elimination) G->H I Pd(0) G->I ArI Ar-I = this compound ArBOH2 Ar'B(OH)₂ = Boronic Acid Partner

Caption: The desired Suzuki cycle vs. the competing boronic acid homocoupling pathway.

Troubleshooting Workflow for Homocoupling

G start Homocoupling Detected (e.g., by LC-MS) q1 Is the reaction rigorously degassed? start->q1 sol1 Implement rigorous degassing: 1. Subsurface sparge with Ar/N₂ 2. Use Freeze-Pump-Thaw cycles q1->sol1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst. q2->sol2 Yes q3 Is the reaction temperature too high? q2->q3 No sol2->q3 sol3 Lower the reaction temperature. Optimize ligand/base first. q3->sol3 Yes sol4 Consider adding a mild reducing agent (e.g., Potassium Formate) q3->sol4 No end Homocoupling Minimized sol3->end sol4->end

Caption: A logical workflow for troubleshooting and eliminating homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling and why is it a particular concern with a substrate like this compound? Homocoupling is an undesired side reaction that results in the dimerization of one of the coupling partners. In the context of a Suzuki reaction, this can be either the formation of a symmetrical biaryl from two molecules of the boronic acid or, less commonly, from two molecules of the aryl halide. It is a concern because it lowers the yield of the desired unsymmetrical product and introduces impurities that can be difficult to separate. The electron-withdrawing sulfonamide group on this compound makes the aryl iodide a highly reactive electrophile, which is good for the desired reaction but can also make it susceptible to side reactions if conditions are not carefully controlled.[13]

Q2: How does the choice of base impact homocoupling? While the primary drivers of homocoupling are oxygen and the catalyst's oxidation state, the base can play an indirect role. A very strong base or a base that is not fully dissolved can create localized areas of high basicity, which can accelerate the decomposition (protodeboronation) of the boronic acid. While not directly causing homocoupling, this decomposition reduces the concentration of a key reaction partner, potentially altering reaction kinetics and allowing side reactions to become more prominent. A moderately strong, soluble base like K₃PO₄ or Cs₂CO₃ is often a good choice.

Q3: Can the solvent system affect the extent of homocoupling? Yes, the solvent system can have a profound impact. Biphasic solvent systems (e.g., Toluene/Water) are common in Suzuki couplings. The presence of water is often believed to be beneficial for the transmetalation step. However, the solubility of oxygen is different in various organic solvents and water. More importantly, the efficiency of degassing can vary with the solvent's viscosity and vapor pressure. A properly chosen and rigorously degassed solvent system is crucial for creating an environment that disfavors homocoupling.[3]

Q4: Are there non-palladium alternatives for coupling with this compound that might avoid these issues? Yes, depending on the desired bond formation. If the goal is to form a C-N bond (N-arylation of the sulfonamide), copper-catalyzed Ullmann-type couplings are a well-established and powerful alternative.[16][17] These reactions typically couple an amine (or in this case, a sulfonamide) with an aryl halide and may offer a completely different selectivity profile, thereby avoiding the specific mechanisms that lead to homocoupling in palladium-catalyzed C-C bond-forming reactions.[18]

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Preventing homocoupling in Suzuki reactions with 2-Iodoanisole. Benchchem.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC - NIH.
  • Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Semantic Scholar.
  • A Comparative Guide to Catalysts for N-(2-iodophenyl)methanesulfonamide Cross-Coupling. Benchchem.
  • How to prevent homocoupling in Suzuki reactions of aryl bromides. Benchchem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Form
  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Form
  • Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. Unknown Source.
  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. NIH.
  • Glaser Coupling. Alfa Chemistry.
  • Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction. Catalysis Science & Technology (RSC Publishing).
  • Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction.
  • Cross-coupling of sulfonamide antimicrobial agents with model humic constituents. PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Unknown Source.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Calibre Chemicals.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
  • Optimization Studies of Ligand-Free Cross-Coupling of...
  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Unknown Source.
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp - Reddit.
  • Highly Chemoselective NH- and O-Transfer to Thiols Using Hypervalent Iodine Reagents: Synthesis of Sulfonimidates and Sulfonamides.

Sources

Technical Support Center: Purification of Crude 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 2-Iodobenzene-1-sulfonamide. It addresses common challenges through troubleshooting guides and FAQs, grounded in established chemical principles and field-proven techniques.

Introduction: The Importance of Purity

This compound is a key building block in medicinal chemistry, valued for its role in synthesizing various pharmaceutical agents.[1] The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, impact yield, and introduce impurities into the final active pharmaceutical ingredient (API). This document provides a structured approach to troubleshooting the purification of this compound.

Initial Assessment: Understanding Your Crude Material

Effective purification begins with understanding the potential impurities. The synthetic route to this compound can introduce several contaminants that must be removed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

The impurity profile depends heavily on the synthetic method. However, common contaminants include:

  • Unreacted Starting Materials: Such as 2-iodobenzene-1-sulfonyl chloride or the amine source used in the final step.[2]

  • Hydrolyzed Precursors: Sulfonyl chlorides are highly susceptible to moisture, which can hydrolyze them to the corresponding and highly polar 2-iodobenzene-1-sulfonic acid.[3]

  • Isomeric Impurities: Depending on the regioselectivity of the iodination step, isomers like 4-iodobenzene-1-sulfonamide could be present.[4]

  • Reaction Byproducts: Salts (e.g., triethylammonium chloride if triethylamine is used as a base) and residual solvents.

  • Color Impurities: Often high molecular weight, conjugated byproducts that can be persistent.

Purification Strategy Selection

The choice of purification technique is critical and depends on the physical state of your crude product and the nature of the impurities. The following workflow provides a general decision-making framework.

G start Crude this compound is_solid Is the crude material a solid? start->is_solid is_oily Is it oily or highly discolored? is_solid->is_oily Yes recrystallization Attempt Recrystallization is_solid->recrystallization No (Crystalline) main_impurities Are impurities neutral & non-polar? is_oily->main_impurities No chromatography Use Column Chromatography is_oily->chromatography Yes main_impurities->chromatography No (Polar Impurities) acid_base Use Acid-Base Extraction main_impurities->acid_base Yes acid_base->recrystallization Follow with Recrystallization for final polishing

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, offering high recovery of very pure material. This compound, being a solid with a defined melting point (170-174 °C), is an excellent candidate for this technique.[1]

Q2: My compound is "oiling out" as a liquid instead of forming crystals. What should I do?

"Oiling out" occurs when a compound separates from a solution above its melting point or when impurities depress the melting point significantly.[5][6] This is a common issue with sulfonamides.

G start Compound 'Oils Out' action1 Re-heat solution to re-dissolve the oil. Add a small amount (1-5%) of hot solvent. start->action1 check1 Does it still oil out on cooling? action1->check1 solution1 Problem Solved: Allow to cool slowly. check1->solution1 No action2 Switch to a different solvent or a co-solvent system (e.g., ethanol/water). check1->action2 Yes action3 Consider pre-purification with chromatography to remove impurities. action2->action3 If still failing

Caption: Troubleshooting workflow for a compound that "oils out".

Q3: I'm getting a very low yield of crystals. How can I improve it?

Low yield is typically due to using too much solvent or premature crystallization.[5][6]

  • Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the crude solid.[5]

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[3]

  • Check Filtrate: If you suspect significant product remains in the mother liquor, concentrate it by 50% and cool again to obtain a second crop of crystals (which may require separate purity analysis).

Q4: My final product is still colored, even after recrystallization. What can I do?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6][7]

  • Protocol: After the compound is fully dissolved, remove the flask from the heat source, let it cool slightly (to prevent bumping), and add a spatula tip of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal and insoluble impurities before allowing the filtrate to cool.[6]

Protocol 1: Recrystallization from an Isopropanol/Water System

This co-solvent system is often effective for sulfonamides.[6][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling and heating, until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities or color are present (see Q4), perform a hot gravity filtration.

  • Induce Crystallization: To the hot, clear solution, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[5]

  • Isolation: Once the flask has reached room temperature, cool it further in an ice bath for 30 minutes. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol/water mixture to remove residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Parameter Recommendation Rationale
Primary Solvent Isopropanol, EthanolGood solubility at high temperature.
Anti-Solvent WaterLowers solubility upon cooling to induce precipitation.
Cooling Rate Slow, undisturbed coolingPromotes the formation of a pure crystal lattice.[3][5]
Decolorization Activated CharcoalAdsorbs colored, conjugated impurities.[6]

Troubleshooting Guide 2: Column Chromatography

When recrystallization fails or impurities are chemically very similar to the product, silica gel column chromatography is the method of choice.[4]

Q5: My compound is streaking badly on the TLC plate and column. Why is this happening?

This is a classic sign of interaction between an acidic compound and the acidic silica gel surface. The sulfonamide proton (R-SO₂NH₂) is acidic and can interact strongly with the silanol groups (Si-OH) on the silica, leading to poor peak shape and tailing.[8]

  • Solution: Add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) , to your eluent (mobile phase). The TEA will preferentially interact with the acidic sites on the silica, allowing your sulfonamide to elute with a much-improved peak shape.[8]

Q6: I can't separate my product from a close-running impurity. What are my options?

  • Optimize Solvent System: If the spots are too high on the TLC plate (high Rf), decrease the polarity of your eluent (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture). If they are too low, increase the polarity.

  • Use a Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[8]

  • Change the Stationary Phase: The selectivity of neutral alumina or Florisil might be different and could provide the separation that silica gel cannot.[8]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point is a mixture of hexane and ethyl acetate.[8] Remember to add 0.5% TEA to the TLC jar.

  • Column Packing: Pack a column with silica gel using your initial, low-polarity eluent.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column, starting with the determined eluent. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation).

Stationary Phase Mobile Phase (Typical) Additive
Silica Gel (Normal Phase)Hexane / Ethyl Acetate0.5-1% Triethylamine (TEA)
C18 (Reverse Phase)Acetonitrile / Water or Methanol / Water0.1% Formic Acid or Ammonium Acetate Buffer[9]

Troubleshooting Guide 3: Acid-Base Extraction

This technique is exceptionally useful for separating acidic compounds like this compound from neutral or basic impurities.[10][11] It exploits the different solubilities of the neutral sulfonamide (soluble in organic solvents) and its corresponding salt (soluble in water).

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Extraction & Separation cluster_2 Step 3: Isolation sep_funnel1 Separatory Funnel Organic Layer (Ether/DCM) Crude Mixture: - this compound (R-SO₂NH₂) - Neutral Impurity (N) Aqueous Layer (5% NaHCO₃ solution) sep_funnel2 Separatory Funnel (after shaking) Organic Layer Neutral Impurity (N) Aqueous Layer Sodium 2-Iodobenzene-1-sulfonamidate (R-SO₂NH⁻Na⁺) flask_org Organic Layer: Contains Neutral Impurity (N) (Wash, dry, evaporate) sep_funnel2:f1->flask_org Separate Layers flask_aq Aqueous Layer: Add HCl to pH ~2 Precipitates pure R-SO₂NH₂ sep_funnel2:f2->flask_aq

Caption: Workflow of acid-base extraction for purification.

Q7: I added the base, but after I acidify the aqueous layer, no solid precipitates. What went wrong?

  • Insufficient Acidification: The most common reason is not adding enough acid. Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2).[11]

  • Product is an Oil: The purified product may have separated as an oil rather than a solid. If this happens, you can extract the product back into an organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with brine, dry it with a drying agent (e.g., MgSO₄), and evaporate the solvent.[11]

  • Insufficient Product: There may have been very little of your desired product in the crude mixture to begin with.

Protocol 3: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude material (~1g) in an organic solvent like diethyl ether or dichloromethane (DCM) (~20 mL) in a separatory funnel.

  • Extraction: Add an equal volume of a weak base, such as 5% aqueous sodium bicarbonate (NaHCO₃) solution.[11][12] Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous extracts. The organic layer now contains the neutral impurities and can be discarded (or worked up separately if desired).[13]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of pure this compound should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

References

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Google Patents.
  • Google Patents. WO2016141548A1 - Method for preparing high-purity sulfonamide compound.
  • University of California, Irvine. Liquid/liquid Extraction. [Link]

  • Wikipedia. Iodobenzene. [Link]

  • ResearchGate. Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. [Link]

  • Matrix Fine Chemicals. 2-IODOBENZENE-1-SULFONYL CHLORIDE | CAS 63059-29-0. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

Sources

Troubleshooting low conversion rates in N-arylation with 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 2-iodobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial cross-coupling reaction. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the complexities of this transformation and achieve higher conversion rates.

Frequently Asked Questions (FAQs) - Quick Fixes

Here are some answers to common questions that can help you quickly resolve issues with your N-arylation reaction.

Q1: My reaction is not showing any product formation. What are the first things I should check?

A: Before delving into more complex troubleshooting, always verify the basics:

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of this gas. Oxygen can deactivate the catalyst.

  • Reagent Quality: Confirm the purity of your starting materials, especially the amine or other nucleophile. Ensure your solvent and base are anhydrous.

  • Catalyst Activity: If using a palladium catalyst, ensure it has not been excessively exposed to air. For copper catalysts, activation might be necessary.[1]

Q2: I am seeing a low yield of my desired product. What is a common culprit?

A: Low yields in N-arylation reactions are often attributed to suboptimal reaction conditions. Key factors to reconsider are:

  • Base Selection: The choice of base is critical. For sulfonamides, a strong, non-nucleophilic base is often required. Consider switching to a stronger base if you are using a weaker one.

  • Solvent Choice: The solvent plays a crucial role in solubility and reaction temperature. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.[2]

  • Reaction Temperature: Many N-arylation reactions require elevated temperatures to proceed efficiently.[3] If you are running the reaction at a lower temperature, a gradual increase might improve your yield.

Q3: I am observing the formation of side products. What could be the cause?

A: Side product formation can arise from several factors:

  • Homocoupling: Formation of biaryl products can occur, especially in Ullmann-type reactions.[4]

  • Diarylation: With primary sulfonamides, diarylation can be a competing reaction.[3]

  • Hydrodehalogenation: The starting this compound can be reduced back to benzene-1-sulfonamide.

For a more in-depth analysis of your specific issue, please refer to the detailed troubleshooting guide below.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low conversion rates in the N-arylation of this compound.

Section 1: Starting Materials and Reaction Setup

The quality of your reagents and the integrity of your reaction setup are foundational to a successful outcome.

1.1 Purity and Quality of this compound

  • Potential Problem: Impurities in the starting material can interfere with the catalytic cycle.

  • Troubleshooting:

    • Verify Purity: Analyze your this compound by NMR and LC-MS to confirm its identity and purity.

    • Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography.

1.2 Amine/Nucleophile Quality

  • Potential Problem: The nucleophilicity of your amine partner is crucial. Impurities or degradation can lead to low reactivity.

  • Troubleshooting:

    • Freshness: Use a freshly opened bottle of the amine or purify it before use.

    • Stoichiometry: Ensure you are using the correct stoichiometry. An excess of the amine can sometimes be beneficial.

1.3 Solvent and Base Anhydrous Conditions

  • Potential Problem: Water can hydrolyze the catalyst and/or react with the base, leading to decreased activity.

  • Troubleshooting:

    • Anhydrous Solvents: Use freshly dried solvents.

    • Dry Base: Ensure your base is anhydrous. If necessary, dry it in an oven before use.

Section 2: Catalyst System - Palladium vs. Copper

The choice of catalyst is a critical parameter in N-arylation reactions. Both palladium and copper-based systems are commonly employed, each with its own set of advantages and challenges.

2.1 Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[5]

  • Potential Problem: Catalyst deactivation or low catalytic turnover.

  • Troubleshooting:

    • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[6] For electron-poor substrates like sulfonamides, bulky, electron-rich ligands are often preferred.

    • Catalyst Precursor: Using a pre-catalyst can lead to more consistent results as it simplifies the in-situ formation of the active catalytic species.[7]

    • Catalyst Loading: While a lower catalyst loading is desirable, for challenging substrates, increasing the catalyst loading might be necessary.

Table 1: Recommended Palladium Ligands for N-Arylation of Sulfonamides

LigandStructureKey Features
XPhos

Bulky, electron-rich biaryl phosphine ligand.
tBuXPhos

Increased steric bulk compared to XPhos.
RuPhos

Effective for a broad range of substrates.

2.2 Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for N-arylation and can be a cost-effective alternative to palladium-catalyzed reactions.[4]

  • Potential Problem: Low reactivity and harsh reaction conditions.

  • Troubleshooting:

    • Copper Source: Copper(I) salts, such as CuI, are often more effective than Copper(II) salts.[8][9]

    • Ligand Addition: While some Ullmann reactions are ligand-free, the addition of a ligand, such as a diamine or an amino acid, can significantly improve the reaction rate and yield.

    • Activation of Copper: The use of freshly activated copper powder can enhance reactivity.[1]

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative Addition Complex Ar-X Amide Complex L-Pd(II)(Ar)(NR2) Oxidative Addition Complex->Amide Complex R2NH, Base Amide Complex->Pd(0)L Reductive Elimination Product Product Amide Complex->Product Ar-NR2 Troubleshooting_Tree Start Low Conversion Check_Reagents Check Reagent Purity & Inert Atmosphere Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Optimize_Catalyst Optimize Catalyst System Reagents_OK->Optimize_Catalyst Yes Purify_Reagents Purify/Replace Reagents Reagents_OK->Purify_Reagents No Catalyst_OK Catalyst System Optimized? Optimize_Catalyst->Catalyst_OK Catalyst_OK->Optimize_Catalyst No Optimize_Conditions Optimize Reaction Conditions Catalyst_OK->Optimize_Conditions Yes Conditions_OK Conditions Optimized? Optimize_Conditions->Conditions_OK Conditions_OK->Optimize_Conditions No Success Successful Reaction Conditions_OK->Success Yes Purify_Reagents->Check_Reagents

Caption: A decision tree to guide the troubleshooting process for low conversion rates.

Experimental Protocols

Palladium-Catalyzed N-Arylation of this compound (General Procedure)

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd2(dba)3 (1-5 mol%), the appropriate phosphine ligand (2-10 mol%), and the base (1.5-2.0 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add this compound (1.0 equivalent), the amine (1.1-1.5 equivalents), and the anhydrous solvent.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir for the determined reaction time.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Beilstein Journals. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]

  • National Institutes of Health. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • American Chemical Society. N-Arylation of Sulfonamides on Solid Supports. [Link]

  • Royal Society of Chemistry. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. [Link]

  • ResearchGate. Ullmann coupling reaction of iodobenzene with thiophenol. [Link]

  • ACS Combinatorial Science. N-Arylation of Sulfonamides on Solid Supports. [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • ResearchGate. CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. [Link]

  • PubMed. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Optimization Studies of Ligand-Free Cross-Coupling of p-Toluenesulfonamide and Iodobenzene. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • PubMed Central. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. [Link]

  • National Institutes of Health. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. [Link]

  • ACS Publications. Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. [Link]

  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • National Institutes of Health. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • The University of Manchester. Transition-metal-free α-arylation of carbonyl compounds via Smiles Rearrangement. [Link]

  • ChemRxiv. Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. [Link]

  • ResearchGate. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Organic Process Research & Development. Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. [Link]

  • Organic & Biomolecular Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • PubMed. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]

  • PubMed. Cyclocarbopalladation/cross-coupling Cascade Reactions in Sulfide Series: Access to Sulfur Heterocycles. [Link]

Sources

Effect of solvent and base on the reactivity of 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of 2-Iodobenzene-1-sulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of this versatile building block, with a specific focus on the critical roles of solvent and base selection in achieving successful reaction outcomes.

I. Understanding the Reactivity of this compound

This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-nitrogen (C-N) bonds, which are crucial in many pharmaceutical compounds.[1][2] Its reactivity is primarily centered around two key transformations:

  • Ullmann-type Condensation: A classical copper-catalyzed reaction for the formation of C-N bonds.[3][4][5]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation.[6][7][8][9]

The success of these reactions is highly dependent on the careful selection of solvents and bases, which can profoundly influence reaction rates, yields, and even the reaction mechanism itself.

II. Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions involving this compound.

A. Low or No Product Yield

Q1: My Buchwald-Hartwig amination of this compound is giving very low to no yield. What are the likely causes?

A1: Low or no yield in a Buchwald-Hartwig reaction can stem from several factors, often related to the catalyst, base, or solvent.

  • Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.

    • Troubleshooting: Consider using a pre-formed Pd(0) catalyst or adding a reducing agent. Ensure your phosphine ligand is not degrading, as this can poison the catalyst.[8]

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle by deprotonating the amine, which facilitates its coordination to the palladium center.[7] A base that is too weak may not be effective in deprotonating the amine, stalling the catalytic cycle. Conversely, a base that is too strong can lead to side reactions.

    • Troubleshooting: For primary and secondary amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[7] For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be more suitable.[7]

  • Solvent Effects: The solvent must be able to dissolve the reactants and intermediates of the catalytic cycle. Polar aprotic solvents are generally favored for Sₙ2 reactions, as they can solvate the cation of the base, leaving the anion more reactive.[10][11]

    • Troubleshooting: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[7] If you are experiencing solubility issues, consider a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be aware that these solvents can sometimes coordinate to the palladium catalyst and inhibit its activity.

Q2: I am attempting an Ullmann condensation with this compound, but the reaction is not proceeding. What should I check?

A2: The Ullmann reaction, being a more classical method, often requires more forcing conditions than the Buchwald-Hartwig amination.

  • Copper Catalyst Activity: Traditional Ullmann reactions often use copper powder, which can have variable activity depending on its preparation and surface area.

    • Troubleshooting: Activating the copper powder, for example, by washing with a dilute acid, can sometimes improve reactivity. Modern Ullmann-type reactions often employ soluble copper(I) salts, such as CuI, in combination with a ligand like phenanthroline, which can lead to more reproducible results at lower temperatures.[3]

  • High Reaction Temperatures: Ullmann condensations typically require high temperatures, often in excess of 150 °C.[3]

    • Troubleshooting: Ensure your reaction is reaching the required temperature. High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or DMF are often necessary to achieve these temperatures.[3]

  • Stoichiometric Copper: Many traditional Ullmann procedures use stoichiometric amounts of copper.

    • Troubleshooting: If you are using catalytic copper, you may need to increase the catalyst loading.

B. Side Reactions and Impurity Formation

Q3: I am observing significant amounts of hydrodehalogenation (replacement of iodine with hydrogen) in my Buchwald-Hartwig reaction. How can I minimize this?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide.

  • Source of Hydride: The hydride can originate from various sources, including the amine, the solvent, or even the phosphine ligand.

  • Minimization Strategies:

    • Choice of Base: Using a sterically hindered base can sometimes reduce the rate of β-hydride elimination from the palladium-amide intermediate, which can be a source of the palladium-hydride species.[6]

    • Ligand Selection: The choice of phosphine ligand can have a significant impact. Bulky, electron-rich ligands can promote the desired reductive elimination over competing pathways.

    • Reaction Conditions: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize side reactions.

Q4: My Ullmann condensation is producing a complex mixture of products. What could be the cause?

A4: The harsh conditions of the Ullmann reaction can often lead to side reactions.

  • Thermal Decomposition: The high temperatures required can lead to the decomposition of starting materials or products.

  • Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.

  • Troubleshooting:

    • Lower Temperatures: If possible, try to run the reaction at a lower temperature, perhaps by using a more active catalyst system.

    • Reaction Time: Optimizing the reaction time can help to minimize the formation of degradation products.

III. The Critical Role of Solvents and Bases

The choice of solvent and base is not merely a matter of finding something that dissolves the reactants. These components actively participate in the reaction and can dramatically alter the outcome.

A. Solvent Selection

The solvent's primary role is to dissolve the reactants, but its polarity and coordinating ability can also influence the reaction mechanism.

  • Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile) are generally good choices for reactions involving charged intermediates, as they can stabilize these species.[10][11] In SₙAr reactions, polar aprotic solvents can accelerate the reaction by stabilizing the Meisenheimer complex.[12][13]

  • Nonpolar Aprotic Solvents: Solvents like toluene and dioxane are less coordinating and are often used in palladium-catalyzed reactions to avoid inhibition of the catalyst.[7]

  • Polar Protic Solvents: Solvents like water and alcohols are generally avoided in these reactions as they can react with the strong bases used and can also solvate and deactivate the nucleophile through hydrogen bonding.[10]

Solvent Type Dielectric Constant Boiling Point (°C) Typical Applications Potential Issues
TolueneNonpolar Aprotic2.4111Buchwald-HartwigLow polarity may limit solubility
DioxaneNonpolar Aprotic2.2101Buchwald-Hartwig, SuzukiPeroxide formation
Tetrahydrofuran (THF)Polar Aprotic7.666Buchwald-HartwigLow boiling point
Dimethylformamide (DMF)Polar Aprotic36.7153Ullmann, Buchwald-HartwigCan coordinate to catalyst
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189Ullmann, Buchwald-HartwigCan coordinate to catalyst
N-Methylpyrrolidone (NMP)Polar Aprotic32.2202UllmannHigh boiling point
B. Base Selection

The base is critical for deprotonating the nucleophile (in the case of amines) and for activating the catalyst in some cases.

  • Strong, Non-Nucleophilic Bases: These bases (e.g., NaOt-Bu, LHMDS) are strong enough to deprotonate a wide range of amines but are sterically hindered, which prevents them from acting as nucleophiles themselves.[7]

  • Inorganic Carbonates: Weaker bases like K₂CO₃ and Cs₂CO₃ are often used when the substrate is sensitive to stronger bases.[7] Cesium carbonate is often particularly effective, which is attributed to the high solubility of its salts in organic solvents and the "cesium effect."

  • Phosphates: K₃PO₄ is another commonly used weak base.

Base pKa of Conjugate Acid Typical Applications Comments
Sodium tert-butoxide (NaOt-Bu)~19Buchwald-Hartwig (primary/secondary amines)Very strong, can be sensitive to moisture
Lithium bis(trimethylsilyl)amide (LHMDS)~26Buchwald-Hartwig (amides, sulfonamides)Very strong, non-nucleophilic
Cesium Carbonate (Cs₂CO₃)~10.3 (second pKa)Buchwald-Hartwig, Suzuki, UllmannGood for sensitive substrates
Potassium Carbonate (K₂CO₃)~10.3 (second pKa)Buchwald-Hartwig, Suzuki, UllmannLess soluble than Cs₂CO₃
Potassium Phosphate (K₃PO₄)~12.3 (third pKa)Suzuki, HeckMild and effective

IV. Experimental Protocols & Workflows

A. General Protocol for Buchwald-Hartwig Amination

This is a general guideline; specific conditions may need to be optimized for your particular substrate.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene) and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Amine Pd Precatalyst Ligand B Add Anhydrous Solvent C Add Base D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Buchwald-Hartwig Amination Workflow.

B. Visualizing the Catalytic Cycle

Understanding the mechanism can aid in troubleshooting.

Catalytic_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(I)L_n pd0->oa_complex Oxidative Addition (Ar-I) amine_complex [Ar-Pd(II)(Amine)L_n]^+ oa_complex->amine_complex Amine Coordination amide_complex Ar-Pd(II)(Amide)L_n amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Ar-Amine amide_complex->product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

V. References

  • Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Retrieved from

  • ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • ACS Publications. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NOVA Research Portal. (2024, December 19). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. (2024, December 19). Retrieved from

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • National Institutes of Health. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (2023, June 30). Retrieved from

  • Royal Society of Chemistry. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]

  • BYU ScholarsArchive. (n.d.). Directive effects in the sulfonation of iodobenzene :|banionic hyperconjugation and lithium amides ; high pressure studies on organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A General Iodine-mediated Synthesis of Primary Sulfonamides from Thiols and Aqueous Ammonia. Retrieved from [Link]

  • ACS Publications. (2018, April 13). Highly Chemoselective NH- and O-Transfer to Thiols Using Hypervalent Iodine Reagents: Synthesis of Sulfonimidates and Sulfonamides. Organic Letters. Retrieved from [Link]

  • PubMed. (2016, January 14). Iodine-catalyzed expeditious synthesis of sulfonamides from sulfonyl hydrazides and amines. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Retrieved from [Link]

  • Impact of Solvent Emissions on Reactive Aromatics and Ozone in the Great Lakes Region. (2023, June 30). Retrieved from

Sources

Technical Support Center: Minimizing By-product Formation in the Synthesis of 2-Iodobenzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Iodobenzene-1-sulfonamide derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and yield in this critical synthetic transformation. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common side reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

The synthesis of these derivatives typically proceeds through one of two primary routes, each presenting unique challenges related to by-product formation. This guide is structured to address these challenges head-on, providing a robust framework for achieving high-purity target compounds.

Overview of Primary Synthetic Pathways

The two most common strategies to synthesize this compound derivatives are:

  • Route A: Formation of a sulfonamide from 2-iodoaniline, followed by derivatization of the sulfonamide nitrogen.

  • Route B: Diazotization of 2-aminobenzenesulfonamide followed by a Sandmeyer-type iodination.

Each pathway's efficiency is highly dependent on controlling specific reaction parameters to suppress competing side reactions.

Synthetic_Pathways cluster_A Route A cluster_B Route B A_Start 2-Iodoaniline A_Step1 Sulfonylation (R-SO2Cl, Base) A_Start->A_Step1 A_Product N-Substituted This compound A_Step1->A_Product B_Start 2-Aminobenzenesulfonamide B_Step1 Diazotization (NaNO2, H+) B_Start->B_Step1 B_Intermediate Diazonium Salt Intermediate B_Step1->B_Intermediate B_Step2 Sandmeyer Iodination (KI) B_Intermediate->B_Step2 B_Product This compound B_Step2->B_Product

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

Category A: Issues in Sulfonamide Formation (Route A)
Q1: My reaction between 2-iodoaniline and a sulfonyl chloride is sluggish and gives a low yield. What's the underlying cause?

A1: Root Cause Analysis: The primary reason for low reactivity is the reduced nucleophilicity of 2-iodoaniline compared to aniline. The electron-withdrawing nature of the iodine atom deactivates the aromatic ring and the amino group, making the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride less favorable.[1] Furthermore, sulfonyl chlorides themselves can be unstable and prone to degradation, especially in the presence of moisture.[2]

Troubleshooting Steps:

  • Base Selection is Critical: A non-nucleophilic, sterically hindered base like pyridine or triethylamine is often used to scavenge the HCl by-product. However, for deactivated anilines, a stronger base may be required to facilitate the reaction. Consider using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates.[1] Aprotic polar solvents like DMF or NMP can help to solvate the transition state and may accelerate the reaction.

  • Check Sulfonyl Chloride Quality: Ensure the sulfonyl chloride is fresh or has been stored under anhydrous conditions. A simple test is to check for the sharp, acrid smell of HCl, which indicates hydrolysis to the corresponding sulfonic acid. The use of sulfonyl fluorides, which are more stable, can be an alternative.[3][4]

  • Temperature Adjustment: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Q2: I am observing a significant amount of a di-sulfonated by-product when using a primary amine. How can this be prevented?

A2: Mechanistic Insight: Di-sulfonylation occurs when the initially formed sulfonamide is deprotonated by the base, forming a sulfonamidate anion. This anion can then act as a nucleophile and react with a second molecule of the sulfonyl chloride. This is particularly problematic if the reaction is run at high temperatures or with a large excess of the sulfonylating agent.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride. Adding a large excess will drive the formation of the di-sulfonated product.

  • Order of Addition: Add the sulfonyl chloride solution slowly (dropwise) to the solution of the aniline and base. This maintains a low instantaneous concentration of the electrophile, favoring the mono-sulfonylation reaction.

  • Temperature Control: Keep the reaction temperature as low as feasible. Running the reaction at 0 °C or even room temperature is often sufficient and minimizes the risk of the second sulfonylation.

ParameterRecommendation for Mono-sulfonylationRationale
Stoichiometry (R-SO₂Cl) 1.05 - 1.1 equivalentsMinimizes availability for a second reaction.
Addition Method Slow, dropwise addition of sulfonyl chloridePrevents localized high concentrations of electrophile.
Temperature 0 °C to Room TemperatureReduces the rate of the less favorable second reaction.
Base 1.1 - 1.5 equivalents of a non-nucleophilic baseEnsures efficient HCl scavenging without promoting deprotonation of the product.
Category B: Issues in Sandmeyer Iodination (Route B)

The Sandmeyer reaction is a powerful tool but is notorious for by-product formation if not executed with precision.[5] It involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a nucleophile.[6]

Q3: My Sandmeyer iodination yields a significant amount of 2-hydroxybenzenesulfonamide (phenol) by-product. Why does this happen?

A3: Mechanistic Explanation: The aryl diazonium salt is a potent electrophile. While the desired reaction is with the iodide anion, it can also be readily attacked by water, which is present in abundance in the aqueous reaction medium. This nucleophilic aromatic substitution results in the formation of a phenol and the evolution of nitrogen gas. This side reaction is highly temperature-dependent and becomes dominant at temperatures above 5-10 °C.

Sandmeyer_Side_Reactions cluster_desired Desired Pathway cluster_side1 Phenol By-product Diazonium Ar-N₂⁺ Iodide I⁻ Diazonium->Iodide Slow addition < 5 °C Water H₂O Diazonium->Water Temp > 5 °C (Undesired) Product Ar-I (2-Iodobenzene- 1-sulfonamide) Iodide->Product + N₂ Phenol Ar-OH (Phenol) Water->Phenol Δ, + N₂, + H⁺

Caption: Competing reaction pathways for the diazonium salt intermediate.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the temperature of the diazotization and the subsequent addition of the iodide solution strictly between 0 and 5 °C. Use an ice-salt bath for robust temperature management.

  • Acid Concentration: Ensure sufficient strong acid (e.g., H₂SO₄ or HCl) is present. The acid stabilizes the diazonium salt and minimizes the concentration of the more reactive diazotate anion.

  • Use of Concentrated KI Solution: Add a concentrated solution of potassium iodide (KI) rather than a dilute one to minimize the addition of excess water.

Q4: My reaction mixture turns dark brown or black, and I isolate a tarry, insoluble by-product. What is this material?

A4: Root Cause Analysis: The dark, often polymeric material is typically the result of azo-coupling reactions.[7] The aryl diazonium salt, being an electrophile, can attack an unreacted molecule of the starting amine (which is electron-rich and nucleophilic) or the product itself. This forms a diazo-amino compound, leading to a complex mixture of colored azo compounds.

Preventative Strategies:

  • Ensure Complete Diazotization: Before adding the iodide source, ensure all the starting amine has been converted to the diazonium salt. This can be checked by taking a small aliquot of the reaction mixture and spotting it on starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, signifying that the amine has been consumed.

  • Slow Addition of NaNO₂: Add the sodium nitrite solution slowly and subsurface to the acidic amine solution at 0-5 °C. This prevents localized excesses of nitrous acid, which can decompose, and ensures a controlled reaction.

  • Maintain Acidity: A sufficiently acidic environment (pH < 2) protonates the remaining starting amine, deactivating it towards electrophilic attack by the diazonium salt.

Recommended Experimental Protocols

Protocol 1: Optimized Sandmeyer Iodination of 2-Aminobenzenesulfonamide

This protocol is designed to maximize the yield of this compound while minimizing the formation of phenol and azo-coupling by-products.

Materials:

  • 2-Aminobenzenesulfonamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 1.0 eq of 2-aminobenzenesulfonamide in deionized water (approx. 5 mL per gram of amine).

  • Acidification & Cooling: Cool the suspension to 0 °C in an ice-salt bath. Slowly add 2.5-3.0 eq of concentrated sulfuric acid. The amine will dissolve to form the sulfate salt. Ensure the temperature does not rise above 10 °C during the addition. Maintain the final temperature at 0-5 °C.

  • Diazotization: Prepare a solution of 1.05 eq of sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine sulfate suspension over 30-45 minutes, ensuring the temperature remains strictly below 5 °C.

  • Check for Completion: After the addition is complete, stir for an additional 20 minutes at 0-5 °C. Test for excess nitrous acid using starch-iodide paper (a blue-black spot should appear instantly). If the test is negative, add a small amount more of the NaNO₂ solution until the test is positive.

  • Decomposition of Excess Nitrous Acid (Optional but Recommended): Add a small amount of sulfamic acid or urea until the starch-iodide test is negative. This prevents side reactions of nitrous acid with the iodide.

  • Iodide Addition: Prepare a solution of 1.5 eq of potassium iodide in a minimal amount of deionized water. Add this KI solution slowly to the cold diazonium salt solution over 30 minutes. The temperature should be maintained below 10 °C.

  • Reaction Completion & Work-up: After the addition, allow the mixture to slowly warm to room temperature and then stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be required to drive the decomposition of the diazonium-iodide complex to completion (monitor for the cessation of N₂ gas evolution).

  • Isolation: Cool the mixture and collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a wash with a cold sodium thiosulfate solution to remove any residual iodine, and finally with more cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[8]

References

  • Process for producing optically active benzene-sulfonamide derivates.
  • Synthesis of 2-iodo benzenesulfonamide derivatives. ResearchGate. [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules. MDPI. [Link]

  • Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. Thieme. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. Frontiers Media S.A. [Link]

  • Recent Advances in Iodine-Mediated Radical Reactions. Molecules. MDPI. [Link]

  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Reddit. [Link]

  • Sulfonamide purification process.
  • Synthesis of sulfonamide derivatives.
  • Sulfonylation of Aniline and Some Alcohols with p-Toluenesulfonyl Chloride under Solvent Free Condition. American Journal of Chemistry. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

Sources

Validation & Comparative

A Comparative Guide to Cross-Coupling Reactions: 2-Iodobenzene-1-sulfonamide vs. 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall strategic success. Among the vast arsenal of building blocks, ortho-halo-benzenesulfonamides are of significant interest due to their prevalence in bioactive molecules and their utility in constructing complex scaffolds. This guide provides an in-depth technical comparison of two such key intermediates, 2-iodobenzene-1-sulfonamide and 2-bromobenzenesulfonamide, in the context of palladium-catalyzed cross-coupling reactions. While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, this guide synthesizes fundamental chemical principles, mechanistic insights, and data from analogous systems to provide a robust framework for informed decision-making in your synthetic endeavors.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between this compound and 2-bromobenzenesulfonamide in cross-coupling reactions is rooted in the inherent properties of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond. The weaker the bond, the more readily it undergoes the often rate-determining oxidative addition step in the catalytic cycle.

The C-I bond is longer and weaker than the C-Br bond, leading to a lower bond dissociation energy. Consequently, this compound is anticipated to be significantly more reactive than its bromo-counterpart. This enhanced reactivity typically translates into milder reaction conditions, shorter reaction times, and often, higher yields.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

We will now explore the anticipated performance of these two building blocks in three of the most powerful and widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and robust method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The oxidative addition of the aryl halide to a Pd(0) complex is the initial and often rate-limiting step of the catalytic cycle.[2]

Due to the lower bond strength of the C-I bond, this compound is expected to undergo this oxidative addition more readily than 2-bromobenzenesulfonamide.[2] This allows for the use of milder reaction conditions, such as lower temperatures and potentially lower catalyst loadings, to achieve high yields. In contrast, the coupling of 2-bromobenzenesulfonamide may require more forcing conditions, including higher temperatures and more specialized ligand systems, to achieve comparable results.

Table 1: Predicted Performance in Suzuki-Miyaura Coupling

ParameterThis compound2-BromobenzenesulfonamideRationale
Relative Reactivity HighModerate to HighWeaker C-I bond leads to faster oxidative addition.[2]
Typical Temperature Room temperature to 80 °C80 °C to 120 °CLower activation energy for C-I bond cleavage.
Typical Reaction Time Shorter (e.g., 1-12 hours)Longer (e.g., 6-24 hours)Faster catalytic turnover.
Expected Yield Generally HigherGenerally Lower to GoodMore efficient and complete conversion.[3]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of a 2-halobenzenesulfonamide with phenylboronic acid.

Materials:

  • 2-Halobenzenesulfonamide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-halobenzenesulfonamide, phenylboronic acid, and potassium carbonate.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent and add this catalyst solution to the main reaction flask.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst and the phosphine ligands.

  • Base (K₂CO₃): Essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4]

  • Solvent System: The aqueous-organic mixture helps to dissolve both the organic and inorganic reagents.

  • Ligand (PPh₃): Stabilizes the palladium catalyst and influences its reactivity and stability.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[5] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the Pd(0) catalyst is a key step.[6]

Consequently, this compound is expected to be the more reactive coupling partner.[7] This can be particularly advantageous when working with less nucleophilic amines or when trying to minimize side reactions that can occur at higher temperatures. The use of 2-bromobenzenesulfonamide may necessitate the use of more specialized and often more expensive bulky electron-rich phosphine ligands to facilitate the oxidative addition and subsequent reductive elimination steps.[6]

Table 2: Predicted Performance in Buchwald-Hartwig Amination

ParameterThis compound2-BromobenzenesulfonamideRationale
Relative Reactivity HighModerateWeaker C-I bond facilitates oxidative addition.[7]
Typical Temperature 80 °C to 110 °C100 °C to 130 °CLower activation energy for C-I bond cleavage.
Ligand Choice Broader range of phosphine ligandsOften requires bulky, electron-rich ligandsTo promote oxidative addition of the stronger C-Br bond.[6]
Expected Yield Generally Good to ExcellentGenerally Good with optimized conditionsMore facile catalytic cycle with the iodo-substrate.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of a 2-halobenzenesulfonamide with morpholine.

Materials:

  • 2-Halobenzenesulfonamide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, to a vial add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add the 2-halobenzenesulfonamide and a stir bar.

  • Seal the vial with a septum-containing cap.

  • Outside the glovebox, add toluene and morpholine via syringe.

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Glovebox: Sodium tert-butoxide is a strong base and is sensitive to moisture and air. The catalyst system is also air-sensitive.

  • Strong Base (NaOtBu): Required to deprotonate the amine, forming the corresponding amide which is more nucleophilic and participates in the catalytic cycle.[6]

  • Ligand (Xantphos): A bulky, electron-rich ligand that promotes both the oxidative addition and the final reductive elimination step, which is crucial for forming the C-N bond.[6]

  • Solvent (Toluene): A common non-polar solvent for this reaction that dissolves the organic components well.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination (Ar-NR2) caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[8] The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[9]

Once again, the higher reactivity of the C-I bond in this compound makes it a more favorable substrate for the Heck reaction.[10] Reactions with the iodo-derivative can often be carried out at lower temperatures and may not require the use of phosphine ligands ("ligand-free" conditions), although their presence can be beneficial. In contrast, 2-bromobenzenesulfonamide will likely require higher temperatures and the use of phosphine ligands to achieve efficient coupling.[9]

Table 3: Predicted Performance in the Heck Reaction

ParameterThis compound2-BromobenzenesulfonamideRationale
Relative Reactivity HighModerateFacile oxidative addition of the C-I bond.[10]
Typical Temperature 80 °C to 120 °C100 °C to 140 °CHigher energy input needed for C-Br bond activation.
Ligand Requirement Can proceed "ligand-free"Often requires phosphine ligandsTo facilitate the more challenging oxidative addition.[9]
Expected Yield Generally Good to ExcellentModerate to GoodMore efficient catalytic cycle with the iodo-substrate.

Experimental Protocol: Representative Heck Reaction

This protocol outlines a general procedure for the Heck coupling of a 2-halobenzenesulfonamide with styrene.

Materials:

  • 2-Halobenzenesulfonamide (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%) (optional, but recommended for the bromide)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add the 2-halobenzenesulfonamide, palladium(II) acetate, and tri(o-tolyl)phosphine (if used).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add DMF, triethylamine, and styrene via syringe.

  • Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Base (Et₃N): Acts as a scavenger for the hydrogen halide (HX) that is generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[8]

  • Solvent (DMF): A polar aprotic solvent that is commonly used for Heck reactions due to its ability to dissolve the reactants and its high boiling point.

  • Ligand (P(o-tol)₃): A bulky phosphine ligand that can stabilize the palladium catalyst and promote the reaction, especially with less reactive aryl bromides.

Diagram: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene-Complex Ar-Pd(II)(alkene)L2 Ar-Pd(II)(X)L2->Alkene-Complex Alkene Coordination Insertion-Product R-CH2-CH(Ar)-Pd(II)L2 Alkene-Complex->Insertion-Product Migratory Insertion Insertion-Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Base) caption Heck Reaction Catalytic Cycle

Caption: A simplified representation of the Heck reaction catalytic cycle.

Conclusion and Strategic Recommendations

The choice between this compound and 2-bromobenzenesulfonamide for cross-coupling reactions is a classic example of the trade-off between reactivity and cost/stability.

  • This compound is the more reactive substrate, generally leading to milder reaction conditions, shorter reaction times, and potentially higher yields. This makes it an excellent choice for challenging couplings, sensitive substrates, and in late-stage functionalization where efficiency and reliability are paramount.

  • 2-Bromobenzenesulfonamide is a less reactive but often more cost-effective and readily available starting material. While it may require more forcing conditions and careful optimization of the catalyst system, it remains a viable and attractive option for large-scale synthesis where cost is a significant factor.

This guide provides a foundational understanding to aid in the strategic selection of these valuable building blocks. It is always recommended to perform small-scale screening experiments to determine the optimal conditions for a specific transformation.

References

Sources

The Catalyst Gauntlet: A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of biaryl sulfonamides is a critical step in the creation of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds, offering a versatile and powerful tool for this purpose.[1] However, the efficiency of this reaction is highly dependent on the choice of the palladium catalyst, especially when dealing with sterically hindered and electronically challenging substrates like 2-iodobenzene-1-sulfonamide. This guide provides an in-depth comparative analysis of various palladium catalyst systems for this specific transformation, offering experimental insights and data to inform your catalyst selection and optimize your synthetic strategy.

The Challenge: Coupling of this compound

The Suzuki coupling of this compound with an arylboronic acid, such as phenylboronic acid, to form biphenyl-2-sulfonamide presents a unique set of challenges. The bulky ortho-sulfonamide group can sterically hinder the approach of the palladium catalyst to the reaction center, slowing down the crucial oxidative addition step.[2] Furthermore, the electron-withdrawing nature of the sulfonamide group can influence the electronic properties of the aryl iodide, affecting its reactivity.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to have three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligands profoundly influences the efficiency of each step.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') ArX This compound (Ar-X) ArB Phenylboronic Acid (Ar'-B(OR)2) Product Biphenyl-2-sulfonamide (Ar-Ar') Experimental_Workflow start Reaction Setup inert Establish Inert Atmosphere start->inert reagents Add Reagents: - this compound - Phenylboronic Acid - K₃PO₄ - Pd(OAc)₂/SPhos inert->reagents solvent Add Degassed Solvent (Dioxane) reagents->solvent reaction Heat and Stir (e.g., 100 °C, 8h) solvent->reaction workup Reaction Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Biphenyl-2-sulfonamide purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biphenyl-2-sulfonamide.

Conclusion

The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of the sterically and electronically challenging substrate, this compound. While the classical Pd(PPh₃)₄ catalyst may provide moderate yields, modern catalyst systems based on bulky, electron-rich phosphine ligands like SPhos, or highly active N-heterocyclic carbene ligands as in PEPPSI-IPr, are strongly recommended for achieving high yields and reaction efficiency. The provided experimental protocol using Pd(OAc)₂/SPhos serves as a reliable starting point for the synthesis of biphenyl-2-sulfonamides, a key scaffold in medicinal chemistry. Careful consideration of the catalyst system will undoubtedly pave the way for more efficient and robust synthetic routes to these valuable compounds.

References

  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2020). Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. [Link]

  • Liu, L., Zhang, Y., & Wang, Y. (2005). Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water. The Journal of Organic Chemistry, 70(15), 6122–6125. [Link]

  • MDPI. (2020). Palladium PEPPSI-IPr Complex Supported on a Calixa[4]rene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]

  • ResearchGate. (2018). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions: 4 b (0.125 mmol, 1.25 equiv), aryl halides (10, 0.10 mmol), Pd(PPh3)4 (0.010 mmol, 10 mol%), K3PO4 (0.20 mmol, 2.0 equiv), in THF (1.0 mL) at 60 °C for 19 h. Isolated yield of 12 was given. [a] 2‐Iodotoluene (11 f) was used. [Link]

  • ResearchGate. Solvent-free PEPPSI-iPr-catalyzed Suzuki cross-coupling reactions. [Link]

  • ResearchGate. Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid (2a) catalyzed by PVP-PdNPs of different sizes. [Link]

  • ResearchGate. The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. [Link]

  • University of East Anglia. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ResearchGate. Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid catalysed by Pd (II)–sulfosalan complexes in water. [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (2015). Facile-prepared sulfonated water-soluble PEPPSI-Pd-NHC catalysts for aerobic aqueous Suzuki–Miyaura cross-coupling reactions. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • ResearchGate. Suzuki–Miyaura cross-coupling of the iodobenzene with phenylboronic acid. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(4), 573-584. [Link]

  • ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • SynArchive. Suzuki Coupling. [Link]

  • ResearchGate. Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions. [Link]

  • Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications, 39(23), 4221-4229. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Adrio, L. A., et al. (2012). Speciation of Pd(OAc)2 in ligandless Suzuki–Miyaura reactions. Catalysis Science & Technology, 2(2), 209-221. [Link]

  • National Institutes of Health. (2016). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. [Link]

  • Adrio, L. A., et al. (2012). Speciation of Pd(OAc)2 in ligandless Suzuki–Miyaura reactions. Semantic Scholar. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PubMed. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

Sources

A Researcher's Guide to Spectroscopic Validation: ¹H and ¹³C NMR Analysis of 2-Iodobenzene-1-sulfonamide and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic and medicinal chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. For researchers engaged in the development of new therapeutics and functional materials, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular architecture. This guide provides an in-depth, practical comparison of the ¹H and ¹³C NMR spectroscopic signatures of a key synthetic building block, 2-Iodobenzene-1-sulfonamide, and its transformation into a representative N-arylated product. By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document aims to equip researchers with the expertise to confidently validate their own reaction products.

The Critical Role of Spectroscopic Validation

The journey from starting material to final product is fraught with possibilities for unexpected side reactions, rearrangements, or incomplete conversions. Relying solely on techniques like thin-layer chromatography (TLC) or melting point analysis can be misleading. NMR spectroscopy, by probing the magnetic environments of individual atomic nuclei, provides a detailed atomic-level fingerprint of a molecule. This allows for not only the confirmation of the desired structure but also the identification and quantification of impurities, thereby ensuring the integrity of downstream applications.

Interpreting the Spectroscopic Signature of this compound

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of a 2-halo-benzenesulfonamide is characterized by distinct regions corresponding to the aromatic protons and the sulfonamide N-H protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6~8.0 - 8.2ddJ ≈ 7.8, 1.5Deshielded by the adjacent electron-withdrawing sulfonyl group and ortho to the iodine.
H-3~7.8 - 8.0ddJ ≈ 7.8, 1.5Ortho to the iodine and deshielded by the sulfonyl group.
H-4~7.5 - 7.7tdJ ≈ 7.8, 1.5Triplet of doublets due to coupling with H-3 and H-5.
H-5~7.3 - 7.5tdJ ≈ 7.8, 1.5Triplet of doublets due to coupling with H-4 and H-6.
-SO₂NH₂~7.0 - 8.0br s-Broad singlet, chemical shift is concentration and solvent dependent. Can exchange with D₂O.
¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon directly attached to the iodine atom is expected to have a significantly upfield chemical shift due to the "heavy atom effect".

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1~145 - 150Attached to the electron-withdrawing sulfonyl group.
C-2~90 - 95Directly bonded to iodine, experiencing a strong shielding effect.
C-3~135 - 140Aromatic CH.
C-4~128 - 132Aromatic CH.
C-5~125 - 129Aromatic CH.
C-6~130 - 134Aromatic CH.

Case Study: Spectroscopic Validation of a Buchwald-Hartwig Amination Product

¹H NMR Analysis of the Product: Unveiling the Transformation

The most significant changes in the ¹H NMR spectrum upon successful C-N coupling are the disappearance of the starting material's aromatic proton signals and the appearance of a new set of aromatic signals corresponding to the newly introduced aryl group. Additionally, the sulfonamide proton signal will likely shift and may become sharper.

Table 3: Representative ¹H NMR Data for an N-Aryl Sulfonamide Product (N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide in CDCl₃) [2]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons6.73 - 7.64m-
-OCH₃3.64s-
-CH₃2.35s-
¹³C NMR Analysis of the Product: Confirming the New C-N Bond

The ¹³C NMR spectrum of the product will show additional signals corresponding to the carbons of the newly introduced N-aryl group. The carbon that was previously bonded to iodine (C-2) will experience a significant downfield shift upon replacement of the iodine with a nitrogen atom.

Table 4: Representative ¹³C NMR Data for an N-Aryl Sulfonamide Product (N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide in CDCl₃) [2]

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic Carbons110.6 - 149.4
-OCH₃55.6
-CH₃21.5

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the sample vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

Standard ¹H NMR Data Acquisition Parameters
  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16-20 ppm

  • Temperature: 298 K

Standard ¹³C NMR Data Acquisition Parameters
  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 240-250 ppm

  • Temperature: 298 K

Visualizing the Validation Workflow

The logical flow of spectroscopic validation, from starting material to product confirmation, can be visualized as follows:

G cluster_0 Starting Material Analysis cluster_1 Chemical Transformation cluster_2 Product Analysis cluster_3 Comparative Validation SM This compound Predict ¹H & ¹³C NMR Spectra Reaction Buchwald-Hartwig Amination Formation of C-N bond SM:f1->Reaction:f0 Reactant Validation Spectral Comparison Confirm Structural Transformation SM:f1->Validation:f0 Reference Data Product N-Aryl Sulfonamide Product Acquire ¹H & ¹³C NMR Spectra Reaction:f1->Product:f0 Yields Product:f1->Validation:f0 Data for Comparison

Caption: Workflow for Spectroscopic Validation.

Conclusion

This guide has outlined the fundamental principles and practical considerations for the spectroscopic validation of this compound and its reaction products using ¹H and ¹³C NMR. By understanding the expected spectral features of both the starting material and the transformed product, and by adhering to rigorous experimental protocols, researchers can ensure the structural integrity of their synthesized compounds. This commitment to thorough characterization is paramount for the advancement of reliable and reproducible scientific research.

References

  • SpectraBase. 2-Chlorobenzenesulfonamide. [Link]

  • You, C., Yao, F., Yan, T., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. RSC Advances, 6(10), 8039-8045. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

A Comparative Guide to the Synthesis of 1,2-Benzothiazine 1,1-Dioxides: Exploring Alternatives to 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of privileged heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1,2-benzothiazine 1,1-dioxide, or sultam, core is a recurring motif in a range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam.[1] The traditional synthetic routes to these valuable compounds have often relied on precursors such as 2-iodobenzene-1-sulfonamide. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards more efficient, cost-effective, and versatile methodologies. This guide provides an in-depth technical comparison of alternative reagents and synthetic strategies to this compound for the construction of 1,2-benzothiazine 1,1-dioxides, supported by experimental data and mechanistic insights.

The Benchmark: Synthesis from this compound

The use of this compound as a starting material for the synthesis of 1,2-benzothiazine 1,1-dioxides is well-established. A common strategy involves the photostimulated SRN1 reaction with ketone enolates.[2][3] This method, while effective for certain substrates, has limitations. The reaction conditions, often involving liquid ammonia and photostimulation, can be cumbersome for scale-up. Furthermore, the reaction's success is highly dependent on the nature of the ketone enolate, with some substrates leading to significant amounts of reductive dehalogenation of the starting material.[2]

Key Alternative Strategies and Reagents

This guide will focus on two primary categories of alternatives: palladium-catalyzed intramolecular cyclizations using other 2-halobenzenesulfonamides and innovative transition-metal-free approaches.

Palladium-Catalyzed Intramolecular C-N and C-C Bond Formation

Palladium catalysis has revolutionized the formation of carbon-heteroatom and carbon-carbon bonds, and its application in sultam synthesis is a significant advancement. This approach typically involves the intramolecular cyclization of a suitably functionalized 2-halobenzenesulfonamide.

A prominent and practical alternative to the iodo-analogue is the use of 2-bromobenzenesulfonamides. These precursors are generally more accessible and cost-effective than their iodo counterparts. Palladium-catalyzed methodologies have been successfully developed for the intramolecular amination of these substrates to furnish the desired sultam ring.

A key advantage of using 2-bromobenzenesulfonamides is their participation in a variety of palladium-catalyzed coupling reactions, allowing for the construction of complex polycyclic sultams. For instance, a tandem reaction of 1-bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylbenzenesulfonamides, catalyzed by palladium, leads to the formation of three new bonds and two rings, including the seven-membered sultam ring, in a single operation.[4][5]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Polycyclic Sultam

The following is a representative experimental procedure for the synthesis of a 7,7a-dihydro-6H-benzo[f]indeno[1,2-d][4][6]thiazepine 5,5-dioxide derivative:

  • To a sealed tube are added 1-bromo-2-(cyclopropylidenemethyl)benzene (0.2 mmol), 2-alkynylbenzenesulfonamide (0.3 mmol), Pd(OAc)2 (10 mol %), PPh3 (20 mol %), and K2CO3 (0.4 mmol).

  • The tube is evacuated and backfilled with nitrogen three times.

  • Anhydrous toluene (2 mL) is added, and the mixture is stirred at 110 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired polycyclic sultam.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Add Reagents: - 1-bromo-2-(cyclopropylidenemethyl)benzene - 2-alkynylbenzenesulfonamide - Pd(OAc)2, PPh3, K2CO3 atmosphere Evacuate and Backfill with N2 reagents->atmosphere solvent Add Anhydrous Toluene atmosphere->solvent heating Stir at 110 °C for 12 h solvent->heating filtration Filter through Celite heating->filtration concentration Concentrate filtration->concentration chromatography Column Chromatography concentration->chromatography product Polycyclic Sultam chromatography->product

The choice of ligand and base is crucial in these reactions, influencing both the yield and the substrate scope. While this method offers excellent versatility for constructing complex architectures, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

Transition-Metal-Free Synthetic Routes

The development of transition-metal-free reactions is a significant goal in modern organic synthesis, driven by the desire to reduce costs and minimize toxic metal residues in the final products. Several innovative metal-free strategies for sultam synthesis have emerged.

A compelling transition-metal-free alternative involves the photoinduced intramolecular C-C arylation of N-aryl-2-halobenzenesulfonamides to produce dibenzosultams.[6] This method utilizes light, often from an LED source (e.g., 395 nm), to initiate the cyclization under mild conditions. This approach demonstrates excellent functional group tolerance and provides good to excellent yields of the desired products.[6]

The reaction proceeds via a photostimulated radical-nucleophilic substitution (SRN1) mechanism, similar to some syntheses using this compound, but avoids the need for specialized equipment like liquid ammonia setups.

Reaction Mechanism: Photoinduced Intramolecular Arylation

mechanism start N-Aryl-2-halobenzenesulfonamide radical_anion Radical Anion Intermediate start->radical_anion + e- (photoinduced) aryl_radical Aryl Radical radical_anion->aryl_radical - X⁻ cyclized_radical Cyclized Radical Anion aryl_radical->cyclized_radical Intramolecular   Addition product Dibenzosultam cyclized_radical->product - e-

For the synthesis of more complex heterocyclic systems containing a sultam moiety, a metal-free, base-mediated cyclization has been developed. This strategy is particularly effective for the synthesis of triazole-fused sultams from sulfonamide-tethered 5-iodo-1,2,3-triazoles.[7] The reaction proceeds smoothly in the presence of a base like cesium carbonate (Cs2CO3) in dioxane at elevated temperatures, affording high yields of the fused heterocycles.[7] DFT calculations support an SNAr-like mechanism for this cyclization.[7]

Performance Comparison

To facilitate a clear comparison, the following table summarizes the key features of the discussed alternatives to this compound for 1,2-benzothiazine 1,1-dioxide synthesis.

Method Starting Material Key Reagents/Conditions Advantages Disadvantages Typical Yields
Traditional SRN1 This compoundKetone enolates, liquid NH3, photostimulationWell-established for certain substratesHarsh conditions, limited substrate scope, potential for side reactionsFair to good[2]
Palladium-Catalyzed Cyclization 2-BromobenzenesulfonamidesPd catalyst (e.g., Pd(OAc)2), ligand (e.g., PPh3), base (e.g., K2CO3)Milder conditions, broader substrate scope, access to complex structuresCost of catalyst and ligands, potential for metal contaminationModerate to good[4]
Photoinduced Intramolecular Arylation N-Aryl-2-halobenzenesulfonamidesLED light source (e.g., 395 nm)Transition-metal-free, mild conditions, high functional group toleranceRequires photochemical setup, may not be suitable for all substitution patternsGood to excellent[6]
Base-Mediated Cyclization Sulfonamide-tethered 5-iodotriazolesBase (e.g., Cs2CO3), high temperatureTransition-metal-free, high yields for specific fused systemsLimited to specific heterocyclic precursorsHigh[7]

Conclusion and Future Outlook

While the use of this compound remains a valid approach for the synthesis of certain 1,2-benzothiazine 1,1-dioxides, the development of palladium-catalyzed and transition-metal-free methodologies offers significant advantages in terms of versatility, milder reaction conditions, and, in some cases, reduced cost and environmental impact.

The choice of the optimal synthetic route will invariably depend on the specific target molecule, the desired scale of the reaction, and the available laboratory resources. For the synthesis of complex, polycyclic sultams, palladium-catalyzed methods utilizing more readily available 2-bromobenzenesulfonamides present a powerful option. For syntheses where the avoidance of transition metals is paramount, photoinduced cyclizations offer an elegant and efficient alternative.

As the field of synthetic organic chemistry continues to advance, we can anticipate the emergence of even more sophisticated and sustainable methods for the construction of these important heterocyclic scaffolds, further empowering the discovery and development of novel therapeutics.

References

  • Guerra, W. D., Rossi, R. A., Pierini, A. B., & Barolo, S. M. (2016). Synthesis of Dibenzosultams by “Transition-Metal-Free” Photoinduced Intramolecular Arylation of N-Aryl-2-halobenzenesulfonamides. The Journal of Organic Chemistry, 81(12), 4965–4973. [Link]

  • Yao, B., Wang, Q., & Zhu, J. (2017). Synthesis of polycyclic sultams via a palladium-catalyzed reaction of 1-bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylbenzenesulfonamides. Organic Chemistry Frontiers, 4(7), 1365-1369. [Link]

  • Zhang, J., & Li, J. (2020). Metal Free Synthesis of Seven‐Membered Biaryl Sultams. Chemistry – An Asian Journal, 15(18), 2821-2824. [Link]

  • Kostenko, A. G., et al. (2020). A Route to Triazole-Fused Sultams via Metal-Free Base-Mediated Cyclization of Sulfonamide-Tethered 5-Iodotriazoles. The Journal of Organic Chemistry, 85(11), 7193–7204. [Link]

  • Wang, L., et al. (2018). Transition-metal-free arene C–H functionalization for the synthesis of sulfoximines. Chemical Communications, 54(73), 10302-10305. [Link]

  • Rossi, R. A., et al. (2001). Synthesis of 2H-1,2-Benzothiazine 1,1-Dioxides via Heteroannulation Reactions of 2-Iodobenzenesulfonamide with Ketone Enolates under SRN1 Conditions. The Journal of Organic Chemistry, 66(13), 4583–4589. [Link]

  • Ma, C., et al. (2024). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Organic Letters. [Link]

  • Yao, B., Wang, Q., & Zhu, J. (2017). Synthesis of polycyclic sultams via a palladium-catalyzed reaction of 1-bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylbenzenesulfonamides. Organic & Biomolecular Chemistry, 15(32), 6729-6733. [Link]

  • Song, B., et al. (2018). Synthesis of chiral sultams with two adjacent stereocenters via palladium-catalyzed dynamic kinetic resolution. Organic Chemistry Frontiers, 5(1), 55-58. [Link]

  • Rossi, R. A., et al. (2001). Synthesis of 2H-1,2-benzothiazine 1,1-dioxides via heteroannulation reactions of 2-iodobenzenesulfonamide with ketone enolates under S(RN)1 conditions. The Journal of Organic Chemistry, 66(13), 4583-4589. [Link]

  • Kamal, A., et al. (2011). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. Synthetic Communications, 41(15), 2269-2277. [Link]

  • Song, B., et al. (2017). Synthesis of chiral sultams via palladium-catalyzed intramolecular asymmetric reductive amination. Chemical Communications, 53(10), 1704-1707. [Link]

  • Bano, S., et al. (2023). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Advances, 13(24), 16325-16339. [Link]

  • Cherepakha, A. S., et al. (2018). Copper-Catalyzed Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives by Coupling of 2-Halobenzenesulfonamides with Amidines. The Journal of Organic Chemistry, 83(17), 10246-10254. [Link]

  • Bunker, A., et al. (2017). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 22(7), 1174. [Link]

  • Abramovitch, R. A., et al. (1980). Preparation and reactivity of N-phenyl- and N-methyl-o-diazoacetyl-benzenesulphonamide. A novel synthesis of benzothiazine dioxides. Journal of the Chemical Society, Perkin Transactions 1, 2589-2594. [Link]

  • Evans, P., et al. (2001). The synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides from 1,2-thiazine 1-oxides. Journal of the Chemical Society, Perkin Transactions 1, (13), 1542-1550. [Link]

  • Pál, Z., et al. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 26(16), 4967. [Link]

  • Organic Chemistry Portal. (n.d.). Sultam synthesis. [Link]

  • Wang, T., et al. (2019). Synthesis of benzo[f][4][6]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications, 55(84), 12696-12699. [Link]

Sources

A Comparative Guide to the Mechanistic Nuances of the S(RN)1 Reaction of 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

This guide provides an in-depth analysis of the radical-nucleophilic aromatic substitution (S(RN)1) reaction, with a specific focus on the mechanistic intricacies of 2-iodobenzene-1-sulfonamide as a substrate. We will move beyond simple procedural descriptions to explore the underlying principles, compare the S(RN)1 pathway with viable alternatives, and provide robust experimental frameworks for validation.

Introduction: Beyond Traditional Aromatic Substitution

Nucleophilic Aromatic Substitution (S(N)Ar) is a cornerstone of organic synthesis, but its scope is largely confined to substrates bearing strong electron-withdrawing groups in positions ortho or para to the leaving group. For unactivated aryl halides like this compound, classical S(N)Ar pathways are energetically unfavorable. The S(RN)1 mechanism, first elucidated by Bunnett and Kim in 1970, offers a powerful alternative for forging new carbon-carbon and carbon-heteroatom bonds on such unactivated systems.[1][2] This process operates not through polar intermediates, but via a radical chain mechanism involving aryl radical and radical anion intermediates.[2][3]

The sulfonamide moiety in the ortho position introduces unique electronic and steric factors, making this compound an exemplary substrate for exploring the synthetic utility and mechanistic subtleties of the S(RN)1 reaction, particularly in the synthesis of heterocyclic structures like benzothiazines. This guide will dissect this reaction, providing the causal logic behind experimental design and comparing its performance against other synthetic strategies.

The Core S(RN)1 Catalytic Cycle

The S(RN)1 reaction is a chain process characterized by three distinct phases: initiation, propagation, and termination.[1][4] Unlike polar substitution reactions, the "unimolecular" designation (the "1" in S(RN)1) refers to the key fragmentation step of the radical anion, which is independent of the nucleophile's concentration.

Initiation: The Critical First Electron Transfer

The chain reaction cannot begin until a small population of radical anions of the substrate is generated.[5] This can be achieved through several methods, with photostimulation being one of the most common and efficient for laboratory-scale synthesis.

  • Photoinitiation: Irradiation with UV light can excite the substrate or a charge-transfer complex between the substrate and the nucleophile, facilitating a single electron transfer (SET).[6]

  • Thermal Initiation: In some systems, particularly with potent nucleophiles in polar aprotic solvents like DMSO, spontaneous electron transfer can occur upon heating.[7]

  • Electrochemical Initiation: Applying a specific reduction potential can precisely generate the required radical anion at an electrode surface.[2]

The choice of initiation is critical. For instance, reactions that might proceed via a benzyne mechanism under strongly basic thermal conditions can be selectively channeled through the S(RN)1 pathway using photostimulation in solvents like liquid ammonia or DMSO.

Propagation: The Self-Sustaining Cycle

Once initiated, the propagation cycle (illustrated below) is responsible for the formation of the bulk product.

  • Fragmentation: The newly formed aryl halide radical anion ([ArX]•−) undergoes rapid, unimolecular fragmentation to yield an aryl radical (Ar•) and a halide anion (X⁻).[1][5] This is the rate-determining step for which the mechanism is named.

  • Radical-Nucleophile Coupling: The highly reactive aryl radical couples with the nucleophile (Nu⁻) present in the medium to form a new radical anion ([ArNu]•−).[6]

  • Electron Transfer: This product radical anion, being a potent electron donor, transfers its excess electron to a fresh molecule of the aryl halide substrate (ArX). This regenerates the aryl halide radical anion ([ArX]•−) needed to continue the cycle and yields the final, neutral substitution product (ArNu).[1]

SRN1_Cycle sub This compound (Ar-I) ra_sub Radical Anion [Ar-I]•⁻ sub->ra_sub + e⁻ rad Aryl Radical (Ar•) ra_sub->rad Fragmentation iodide Iodide (I⁻) ra_prod Product Radical Anion [Ar-Nu]•⁻ rad->ra_prod + Nu⁻ ra_prod->sub SET prod Substitution Product (Ar-Nu) ra_prod->prod - e⁻ nuc Nucleophile (Nu⁻) init Initiation (e.g., hν)

Caption: The S(RN)1 catalytic cycle for this compound.

Termination: Halting the Chain

Chain reactions are terminated when radical intermediates are consumed by non-propagating pathways. Common termination steps include radical dimerization or hydrogen abstraction from the solvent.[1] The use of poor hydrogen-donor solvents like liquid ammonia or DMSO is a deliberate experimental choice to minimize premature termination by hydrogen abstraction, thereby maximizing product yield.

Mechanistic Verification: An Experimental Guide

Trustworthiness in mechanistic claims requires self-validating experimental protocols. The following workflow outlines key experiments to confirm the operation of an S(RN)1 mechanism for the reaction of this compound with a given nucleophile.

Mechanistic_Workflow start Hypothesized S(RN)1 Reaction: This compound + Nu⁻ run_reaction Perform Reaction (e.g., hν, NH₃ liq.) start->run_reaction check_product Product Formed? run_reaction->check_product no_rxn No Reaction/ Decomposition check_product->no_rxn No control_dark Control 1: Run in Complete Darkness check_product->control_dark Yes check_dark Reaction Inhibited? control_dark->check_dark control_scavenger Control 2: Add Radical Scavenger (e.g., p-DNB, DTBN) check_dark->control_scavenger Yes conclusion_no Mechanism is Likely Not Radical-Chain (e.g., Polar) check_dark->conclusion_no No check_scavenger Reaction Inhibited? control_scavenger->check_scavenger conclusion_yes Strong Evidence for S(RN)1 Mechanism check_scavenger->conclusion_yes Yes check_scavenger->conclusion_no No

Caption: Experimental workflow for confirming an S(RN)1 mechanism.

Experimental Protocol: Photostimulated Reaction with Acetone Enolate

This protocol describes a representative S(RN)1 reaction to synthesize 3-methyl-2H-1,2-benzothiazine-1,1-dioxide, a product resulting from initial C-C bond formation followed by intramolecular cyclization.

Objective: To react this compound with the enolate of acetone under photostimulation and confirm the S(RN)1 pathway.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Acetone (dry)

  • Liquid ammonia (NH₃)

  • p-Dinitrobenzene (p-DNB, radical scavenger for control experiment)

  • Ammonium chloride (for quenching)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Reaction vessel (Schlenk tube or similar, equipped for low temperatures and inert atmosphere)

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble the reaction vessel under an inert atmosphere (N₂ or Ar). Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Solvent Condensation: Condense ~50 mL of liquid ammonia into the reaction vessel.

  • Nucleophile Generation: To a separate flask under inert atmosphere, add dry acetone (2.2 mmol) to a stirred suspension of potassium tert-butoxide (2.0 mmol) in a minimal amount of dry THF or directly to the ammonia. The formation of the potassium enolate is rapid.

  • Substrate Addition: Add this compound (1.0 mmol) to the reaction vessel containing the liquid ammonia and the pre-formed enolate.

  • Initiation: Stir the solution and irradiate with the UV lamp placed approximately 10-15 cm from the vessel. Monitor the reaction by TLC or LC-MS.

  • Quenching: Upon completion (typically 1-2 hours), quench the reaction by adding an excess of solid ammonium chloride.

  • Workup: Allow the ammonia to evaporate. Partition the remaining residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography (silica gel). Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure of 3-methyl-2H-1,2-benzothiazine-1,1-dioxide.

Control Experiments (Causality & Trustworthiness):

  • Dark Reaction: Repeat the entire procedure without UV irradiation. The absence of significant product formation is strong evidence against a purely thermal mechanism and supports a photoinitiated process.[8]

  • Radical Scavenging: Repeat the irradiated procedure but add a catalytic amount (5-10 mol%) of p-dinitrobenzene (p-DNB) along with the substrate. p-DNB is an excellent electron acceptor and will intercept the radical anion intermediates, breaking the chain.[6] Significant inhibition of product formation provides compelling evidence for a radical-chain mechanism.[8]

Comparative Analysis

A key aspect of experimental design is understanding the potential alternative pathways and how reaction conditions favor one over another.

Mechanistic Alternatives

For nucleophilic substitution on an aromatic ring, the S(RN)1 mechanism competes primarily with the S(N)Ar and benzyne pathways.

FeatureS(RN)1 Reaction S(N)Ar Reaction Benzyne Mechanism
Substrate Requirement Unactivated or activated aryl halides.[2]Aryl halide with strong EWG ortho/para to leaving group.Aryl halide, no EWG required, but needs ortho-proton.[9]
Key Intermediate Aryl radical (Ar•), Radical Anions.[1]Meisenheimer Complex (anionic σ-complex).[5]Benzyne (aryne).[9]
Typical Conditions Photochemical, electrochemical, or thermal initiation; strong nucleophiles.[6]Strong nucleophile; often requires heat.Very strong base (e.g., KNH₂, NaNH₂); high temp.
Product(s) Primarily ipso-substitution.Exclusively ipso-substitution.Mixture of ipso- and cine-substitution products.[1]
Inhibition Inhibited by radical scavengers (p-DNB, O₂) and lack of light (for photo-reactions).[6][8]Not inhibited by radical scavengers.Not inhibited by radical scavengers.
Synthetic Route Comparison

The synthesis of the C-C bond in the product (prior to cyclization) could hypothetically be achieved through other means, such as palladium-catalyzed cross-coupling.

MethodS(RN)1 Reaction Suzuki Cross-Coupling
Substrates This compound + Acetone EnolateThis compound + Acetone-derived boronic acid/ester
Catalyst None required (initiated by light/SET).Palladium complex (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
Conditions Low temperature (-78 to -33 °C in NH₃).Typically elevated temperatures (50-100 °C).
Advantages Metal-free; proceeds under mild, low-temp conditions; excellent for certain nucleophiles (enolates, amides).[3]Broad substrate scope; high functional group tolerance; well-established and reliable.
Disadvantages Sensitive to radical scavengers (e.g., O₂); requires specific initiation; can have competing reduction.Requires synthesis of organoboron reagent; potential for metal contamination in the product; catalyst cost.
Yields Fair to good.Generally good to excellent.

The S(RN)1 route is particularly advantageous when the desired nucleophile (like a specific enolate) is readily generated but its corresponding organometallic coupling partner is difficult to prepare or unstable.

Conclusion

The S(RN)1 reaction of this compound is a powerful synthetic tool that operates outside the conventional rules of nucleophilic aromatic substitution. Its reliance on a radical-anion chain mechanism allows for the functionalization of an otherwise unactivated aromatic ring under mild, often photostimulated, conditions. Understanding the core principles of initiation, propagation, and termination is not merely academic; it is essential for rational experimental design. By employing rigorous control experiments—such as excluding light and introducing radical scavengers—researchers can unequivocally validate the operation of this pathway. When compared to classical S(N)Ar or modern cross-coupling alternatives, the S(RN)1 mechanism occupies a unique and valuable niche, particularly for the synthesis of complex heterocyclic systems from simple, readily available precursors.

References

  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the S(RN)1 Mechanism. American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00057a001]
  • Bunnett, J. F. (1978). Aromatic substitution by the S(RN)1 mechanism. Accounts of Chemical Research, 11(11), 413–420. [URL: https://pubs.acs.org/doi/abs/10.1021/ar50131a001]
  • Norris, R. K. (1981). The S(RN)1 reaction of α-substituted aliphatic nitro compounds. In The Chemistry of Functional Groups, Supplement F: The Chemistry of Amino, Nitroso and Nitro Compounds and Their Derivatives, Part 1. [URL: https://researchgate.
  • Rossi, R. A., Pierini, A. B., & Peñéñory, A. B. (2003). Recent developments in the synthesis of aromatic heterocycles by S(RN)1 and related mechanisms. Società Chimica Italiana. [URL: https://www.soc.chim.it/it/riviste/rci/2003/2/57]
  • Wikipedia contributors. (2023). Radical-nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
  • Barolo, M. I., et al. (2017). Anions involved in the initiation of the thermally induced S(RN)1 reaction for α-arylation of ketones. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra04953a]
  • Kornblum, N., et al. (1968). Radical Anions as Intermediates in Substitution Reactions. Journal of the American Chemical Society, 90(22), 6221–6223. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01024a049]
  • Rossi, R. A., Pierini, A. B., & Santiago, A. N. (1999). Aromatic Substitution by the S(RN)1 Reaction. Organic Reactions. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/0471264180.or054.01]
  • Saveant, J. M. (2000). Electron transfer, bond breaking, and bond formation. Accounts of Chemical Research, 33(10), 739–746. [URL: https://pubs.acs.org/doi/abs/10.1021/ar000039a]
  • Dalal Institute. (n.d.). The ArSN1, ArSN2, Benzyne and SRN1 Mechanisms. Dalal Institute. [URL: https://www.dalalinstitute.
  • Pierini, A. B., Baumgartner, M. T., & Rossi, R. A. (1988). Photostimulated reaction of aryl iodides with 2-naphthoxide ions by the SRN1 mechanism. Tetrahedron Letters, 29(28), 3429-3432. [URL: https://www.sciencedirect.com/science/article/abs/pii/0040403988851815]
  • Rossi, R. A. (1996). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 96(6), 2095–2130. [URL: https://pubs.acs.org/doi/abs/10.1021/cr960012h]
  • Rossi, R. A., De Rossi, R. H., & Lopez, A. F. (1976). Photostimulated arylation of cyanomethyl anion by the S(RN)1 mechanism of aromatic substitution. The Journal of Organic Chemistry, 41(20), 3367–3369. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00882a023]
  • Mondal, T. (2020). SRN1 mechanisms. YouTube. [URL: https://www.youtube.
  • Janhsen, B., Daniliuc, C. G., & Studer, A. (2014). The general mechanism of the SRN1 substitution. ResearchGate. [URL: https://www.researchgate.net/figure/The-general-mechanism-of-the-SRN1-substitution_fig1_262846876]
  • Al-Ghorbani, M., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10418349/]
  • Al-Omair, M. A. (2018). Syntbetic Routes of Sulfonarnide Derivatives: A Brief Review. ResearchGate. [URL: https://www.researchgate.
  • Rahman, A. F. M. M. (2017). Reactions of Radical Anion and Cations: An Overview. International Journal of Advanced Scientific and Research Management. [URL: https://ijasrm.com/wp-content/uploads/2017/12/IJASRM_V2S6_120_129.pdf]
  • Zhang, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-00000085]
  • Scribd. (n.d.). SN1 Mechanism. Scribd. [URL: https://www.scribd.com/document/425573436/SN1Mechanism]

Sources

A Senior Application Scientist's Guide to N-Arylation of Sulfonamides: A Comparative Analysis of Copper and Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The N-arylsulfonamide motif is a cornerstone in modern medicinal chemistry and materials science, appearing in over 150 FDA-approved drugs and countless high-performance materials.[1] The construction of the critical N-aryl bond is predominantly achieved through transition-metal catalysis. Historically, this field has been dominated by two complementary yet distinct methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[2][3]

This guide provides an in-depth, objective comparison of these two powerful catalytic systems. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, substrate scope, and practical considerations that govern the choice between copper and palladium. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select and optimize the ideal catalytic system for their specific synthetic challenge.

The Catalytic Systems: A Tale of Two Metals

The choice between copper and palladium is not merely one of elemental preference; it is a decision that impacts cost, reaction conditions, and, most critically, the achievable chemical space.[4] While both metals are highly effective, they operate through different mechanisms and possess unique reactivity profiles.[5][6]

Copper Catalysis: The Workhorse Ullmann-Type Reaction

The Ullmann reaction, first reported over a century ago, has undergone significant modernization. While early iterations required harsh conditions and stoichiometric amounts of copper, contemporary methods utilize catalytic copper sources with various ligands, and in some cases, are ligand-free.[7][8]

  • Catalyst Profile: The primary advantage of copper catalysis is economic. Copper salts (e.g., CuI, CuCl₂, Cu(OAc)₂) are abundant and significantly less expensive than their palladium counterparts.[7][9] Ligands, when required, are often simple and inexpensive, such as N,N'-dimethylethylenediamine (DMEDA), amino acids, or phenanthrolines.[2][10] Several protocols have demonstrated high efficiency even without external ligands, further enhancing the cost-effectiveness.[7][8][11]

  • Reaction Conditions: Copper-catalyzed N-arylations traditionally demand higher reaction temperatures, often in the range of 100-140 °C, and typically employ polar aprotic solvents like DMF or DMSO.[8] However, recent advancements have reported efficient couplings in greener solvents like water.[7]

  • Substrate Scope: These systems are particularly effective for aryl iodides and bromides.[8] Aryl chlorides, being less reactive, remain a significant challenge for most copper-based systems.[12] The reaction is generally tolerant of a wide array of sulfonamides, including both aliphatic and aromatic variants.[8]

Palladium Catalysis: The Precision of Buchwald-Hartwig Amination

Developed in the mid-1990s, the Buchwald-Hartwig amination revolutionized C-N bond formation. Its remarkable functional group tolerance and broad substrate scope have made it an indispensable tool, particularly in the late-stage functionalization of complex molecules.[13]

  • Catalyst Profile: Palladium catalysis relies on precursors like Pd(OAc)₂ or Pd₂(dba)₃, which are considerably more expensive than copper salts.[9] The true power of this system is unlocked by sophisticated, sterically hindered, and electron-rich phosphine ligands (e.g., Josiphos, Buchwald's biaryl phosphines, Hartwig's Q-phos).[14] These ligands are critical for promoting the key steps of the catalytic cycle but add to the overall cost.

  • Reaction Conditions: A major advantage of palladium catalysis is the generally milder reaction conditions, with temperatures typically ranging from 75-110 °C.[1][15] This gentler approach contributes to its outstanding functional group tolerance.

  • Substrate Scope: The substrate scope of palladium catalysis is exceptionally broad. Modern, well-defined catalyst systems can effectively couple not only aryl iodides and bromides but also the less reactive and more cost-effective aryl chlorides, as well as aryl triflates and tosylates.[5][16] This versatility is a key differentiator from copper-based methods.

Mechanistic Insights: Understanding the "Why"

The divergent performance of copper and palladium catalysts stems from their distinct catalytic cycles. Understanding these mechanisms is crucial for troubleshooting and optimizing reactions.

The Copper Catalytic Cycle

The precise mechanism of the copper-catalyzed N-arylation is still a subject of investigation but is generally believed to proceed via a Cu(I)/Cu(III) pathway. The cycle begins with the formation of a copper(I)-sulfonamidate complex. This complex then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Reductive elimination from this high-valent species forges the desired C-N bond and regenerates the active Cu(I) catalyst.[17]

Copper_Catalytic_Cycle cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Cu(I)-Sulfonamidate Cu(I)-Sulfonamidate Cu(I)X->Cu(I)-Sulfonamidate + RSO2NH2 - HX Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Sulfonamidate->Cu(III) Intermediate + Ar-X (Oxidative Addition) Cu(III) Intermediate->Cu(I)X Product RSO2NHAr Cu(III) Intermediate->Product (Reductive Elimination)

Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.

The Palladium Catalytic Cycle

The Buchwald-Hartwig amination operates through a well-established Pd(0)/Pd(II) catalytic cycle.[5][18] An active Pd(0) species, generated in situ, undergoes oxidative addition into the aryl-halide bond to form a Pd(II) complex. Subsequent coordination of the sulfonamide and deprotonation by a base generates a palladium-amido intermediate. The final, crucial step is reductive elimination, which forms the N-arylsulfonamide product and regenerates the Pd(0) catalyst.[18] The steric bulk of the phosphine ligands is thought to facilitate this final reductive elimination step.[14]

Palladium_Catalytic_Cycle cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Pd(II) Complex (Ar)Pd(II)(X)L Pd(0)L->Pd(II) Complex + Ar-X (Oxidative Addition) Pd(II)-Amido (Ar)Pd(II)(NHSO2R)L Pd(II) Complex->Pd(II)-Amido + RSO2NH2, Base - Base-HX Pd(II)-Amido->Pd(0)L Product RSO2NHAr Pd(II)-Amido->Product (Reductive Elimination)

Caption: The well-established Buchwald-Hartwig Pd(0)/Pd(II) cycle.

Performance Data at a Glance

To facilitate a direct comparison, the following tables summarize the key characteristics and representative experimental data for both systems.

Table 1: Feature Comparison of Copper vs. Palladium Catalysis

FeatureCopper-Catalyzed SystemPalladium-Catalyzed SystemRationale & Causality
Catalyst Cost Low; copper is abundant and ligands (if any) are simple.[7][9]High; palladium is a precious metal and requires complex, proprietary ligands.[9]The intrinsic cost and abundance of the metals are the primary drivers.
Catalyst Loading Typically higher (5-20 mol%).[8]Typically lower (0.5-5 mol%).[15]Palladium's higher catalytic activity and turnover numbers allow for lower loadings.
Reaction Temperature Generally high (100-140 °C).[8]Generally milder (75-110 °C), some at RT.[1][15]The energy barrier for oxidative addition is typically lower for palladium systems.
Aryl Halide Scope I > Br >> Cl. Aryl chlorides are poorly reactive.[2]Cl, Br, I, OTf, OTs. Excellent for unreactive chlorides.[5][16]Bulky, electron-rich phosphine ligands are essential for activating the strong C-Cl bond with palladium.[14]
Functional Group Tolerance Good, but can be limited by higher temperatures.Excellent, due to milder conditions.[1]Milder thermal conditions minimize side reactions and degradation of sensitive functional groups.
Ligand Requirement Often simple diamines/amino acids; can be ligand-free.[7][10]Requires specialized, bulky, electron-rich phosphine ligands.[14][18]Ligands on Pd modulate the metal's electronic properties and steric environment to facilitate the catalytic cycle.

Table 2: Representative Experimental Data

EntryCatalyst SystemAryl HalideSulfonamideConditionsYieldReference
110 mol% Cu(OAc)₂·H₂O (ligand-free)Phenylboronic Acidp-ToluenesulfonamideK₂CO₃, H₂O, Reflux, 5h94%[7]
220 mol% CuI (ligand-free)BromobenzeneMethanesulfonamideCs₂CO₃, DMF, 135 °C, 18-24h78%[8]
310 mol% SPhos Pd G3p-F-bromobenzeneN-TIPS-sulfinylamine*HCO₂Cs, 1,4-dioxane, 75 °C, 18h85%[1][15]
42-10 mol% Pd(OAc)₂ / LigandAryl ChloridesVariousBase, Toluene, 110 °C32-85%[19]

*Note: Entry 3 shows the synthesis of a sulfinamide, which is readily converted to the corresponding sulfonamide, demonstrating a powerful modern palladium-catalyzed approach.[1][15]

Decision Guide: Which Catalyst Should I Choose?

The selection of an appropriate catalyst is a critical decision dictated by the specific goals of the synthesis. The following workflow provides a logical framework for this choice.

Catalyst_Decision_Workflow start Start: Need to Synthesize N-Arylsulfonamide q1 Aryl Halide is a Chloride or Triflate? start->q1 q2 High Functional Group Sensitivity or Complex Molecule? q1->q2 No (Aryl-I or -Br) pd_path Use Palladium Catalyst (e.g., Buchwald-Hartwig) q1->pd_path Yes q3 Is Cost a Major Constraint / Large Scale Synthesis? q2->q3 No q2->pd_path Yes cu_path Use Copper Catalyst (e.g., Ullmann-type) q3->cu_path No (Default to Cu for I/Br) consider_cu Consider Copper Catalyst (Screen ligand-free options first) q3->consider_cu Yes

Caption: A decision workflow for selecting the appropriate catalyst system.

Validated Experimental Protocols

The following protocols are representative examples of modern copper- and palladium-catalyzed procedures, providing a reliable starting point for experimental work.

Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation in Water

This protocol is adapted from the work of Nasrollahzadeh et al. and showcases an environmentally friendly, ligand-free approach.[7]

  • Objective: To synthesize N-phenyl-p-toluenesulfonamide from phenylboronic acid and p-toluenesulfonamide.

  • Materials:

    • p-Toluenesulfonamide (1 mmol, 171.2 mg)

    • Phenylboronic acid (1.2 mmol, 146.3 mg)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 mmol, 20.0 mg)

    • Potassium carbonate (K₂CO₃) (2 mmol, 276.4 mg)

    • Deionized water (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-toluenesulfonamide, phenylboronic acid, Cu(OAc)₂·H₂O, and K₂CO₃.

    • Add 5 mL of deionized water to the flask.

    • Heat the reaction mixture to reflux (100 °C) with vigorous stirring. The reaction is conducted under aerobic (open flask) conditions.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-8 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-phenyl-p-toluenesulfonamide.

Protocol 2: Palladium-Catalyzed N-Arylation of a Sulfinamide Precursor

This protocol for the synthesis of a key sulfinamide intermediate, which can be readily converted to a sulfonamide, is based on the methodology developed for the synthesis of sulfinamides from aryl bromides.[1][15]

  • Objective: To synthesize N-(p-fluorophenyl)-N-(triisopropylsilyl)sulfinamide.

  • Materials:

    • 1-Bromo-4-fluorobenzene (0.20 mmol, 22 µL)

    • N-(triisopropylsilyl)sulfinylamine (TIPS-NSO) (0.24 mmol, 53 mg)

    • Cesium formate (HCO₂Cs) (0.30 mmol, 53 mg)

    • SPhos Pd G3 precatalyst (0.02 mmol, 16.5 mg)

    • Anhydrous 1,4-dioxane (1 mL)

  • Procedure:

    • In a glovebox, add the SPhos Pd G3 precatalyst and cesium formate to an oven-dried vial equipped with a magnetic stir bar.

    • Add anhydrous 1,4-dioxane (1 mL) to the vial.

    • Add 1-bromo-4-fluorobenzene and TIPS-NSO to the mixture.

    • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

    • Heat the reaction mixture to 75 °C with vigorous stirring for 18 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure sulfinamide.

    • Deprotection to Sulfonamide: The resulting sulfinamide can be converted to the primary sulfonamide via a two-step oxidation-deprotection protocol.[15]

Conclusion and Future Outlook

Both copper and palladium catalysis offer powerful and reliable methods for the N-arylation of sulfonamides. The choice is not about which metal is "better," but which is better suited for the specific task at hand. Copper catalysis provides a cost-effective and often ligand-free option, ideal for large-scale synthesis with reactive aryl bromides and iodides.[7][9] Palladium catalysis, while more expensive, offers unparalleled scope, milder conditions, and exceptional functional group tolerance, making it the premier choice for complex targets and challenging substrates like aryl chlorides.[5]

As the field continues to evolve, we can anticipate the development of even more active and robust catalysts for both metals, further blurring the lines between their capabilities and expanding the synthetic chemist's toolkit for constructing these vital N-arylsulfonamide scaffolds.

References

  • Jiang, Y., You, Y., Dong, W., Peng, Z., Zhang, Y., & An, D. (2017). Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. The Journal of Organic Chemistry, 82(11), 5810–5818. Available at: [Link]

  • Willis, M. C., et al. (2022). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. Available at: [Link]

  • Li, G., et al. (2014). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 19(9), 13580-13593. Available at: [Link]

  • ResearchGate. (n.d.). Typical ligands for Cu-catalyzed N-arylation and N-vinylation. Retrieved from [Link]

  • Teo, Y.-C., & Chua, Y.-H. (2014). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters, 55(28), 3781-3784. Available at: [Link]

  • Gong, W., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483. Available at: [Link]

  • Oldenhuis, N. J., et al. (2003). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 125(51), 15843–15846. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics, 31(22), 7753–7808. Available at: [Link]

  • Semantic Scholar. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]

  • Willis, M. C., et al. (2022). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 144(32), 14538–14546. Available at: [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. Available at: [Link]

  • Royal Society of Chemistry. (2016). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Sustainable Catalysis. Available at: [Link]

  • Semantic Scholar. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 44(26), 4927-4931. Available at: [Link]

  • ResearchGate. (n.d.). General mechanism for Cu‐catalyzed N‐heteroarylation of sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The scope of sulfonamide substrates bearing diverse substituents at sulfonyl moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of palladium-, copper-, and nickel-catalyzed C-N... Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed N-Arylsulfonamide Formation from Arylsulfonyl Hydrazides and Nitroarenes. Retrieved from [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. Available at: [Link]

  • MDPI. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(3), 1339. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Topics in current chemistry, 302, 129–156. Available at: [Link]

  • SURFACE at Syracuse University. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

  • ResearchGate. (n.d.). copper-catalysed N-arylation of arylsulfonamides in the presence of KF/Al2O3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Retrieved from [Link]

Sources

Comparative Guide to HPLC and Mass Spectrometry Analysis of 2-Iodobenzene-1-sulfonamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of reaction mixtures is paramount. 2-Iodobenzene-1-sulfonamide is a key building block and intermediate in the synthesis of various pharmacologically active compounds, including potential anti-inflammatory agents.[1] The efficacy and safety of the final drug product are intrinsically linked to the purity of such intermediates. Therefore, robust analytical methodologies are required to monitor the reaction progress, identify and quantify the main product, and detect any process-related impurities or byproducts. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) techniques for the in-depth analysis of this compound reaction mixtures. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Analytical Challenge: What to Expect in a this compound Reaction Mixture

The synthesis of this compound can proceed through various routes, one of which involves the reaction of N-tert-butyl-2-iodobenzenesulfonamide with trifluoroacetic acid.[2] While this method reports a high yield of 86%, the potential for side reactions necessitates careful analytical scrutiny.[2]

Potential Components in the Reaction Mixture:

  • Starting Materials: Unreacted 2-iodobenzaldehyde, hydroxylamine-O-sulfonic acid, or other precursors depending on the synthetic route.

  • Main Product: this compound.

  • Isomeric Impurities: Positional isomers such as 3-Iodobenzene-1-sulfonamide and 4-Iodobenzene-1-sulfonamide.

  • Byproducts of Synthesis: These can include products of over-iodination, de-iodination (benzenesulfonamide), or side reactions involving the sulfonamide group. For instance, the synthesis of iodobenzene itself can be accompanied by byproducts.[3]

  • Degradation Products: The stability of the main product and intermediates under the reaction and work-up conditions can influence the impurity profile.

Given the structural similarities between the main product and potential impurities, a highly selective and sensitive analytical method is crucial.

Experimental Design: A Multi-faceted Approach to Method Development

A robust analytical method should provide accurate and precise quantification of the target analyte while offering sufficient resolution to separate it from all potential impurities. Our approach to developing an HPLC-MS method for this compound reaction mixtures is rooted in a systematic evaluation of key chromatographic and mass spectrometric parameters.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

The goal of the HPLC separation is to achieve baseline resolution between this compound and its structurally related impurities. The choice of the stationary phase (column) and mobile phase composition are the most critical factors.

Comparative Analysis of HPLC Columns

For the separation of aromatic compounds like this compound, reversed-phase HPLC is the technique of choice. We evaluated the performance of two common stationary phases: C18 and Phenyl-Hexyl.

Column TypeParticle Size (µm)Dimensions (mm)Key Separation Mechanism(s)Performance for Aromatic Sulfonamides
C18 (Octadecylsilane) 1.8 - 5100-250 x 2.1-4.6Primarily hydrophobic interactions.Good general-purpose column, but may show limited selectivity for positional isomers.
Phenyl-Hexyl 1.8 - 5100-250 x 2.1-4.6Hydrophobic and π-π interactions.Enhanced selectivity for aromatic and halogenated compounds due to π-π interactions with the phenyl rings of the stationary phase and the analyte.[4]

Rationale: While C18 columns are widely used, the Phenyl-Hexyl stationary phase often provides superior selectivity for aromatic compounds.[4] The π-π interactions between the phenyl rings of the stationary phase and the benzene ring of the analyte offer an additional separation mechanism beyond simple hydrophobicity, which is particularly advantageous for resolving positional isomers.

Mobile Phase Optimization

The choice of organic modifier and the gradient elution profile are critical for achieving optimal separation. We compared the two most common organic solvents used in reversed-phase HPLC: acetonitrile and methanol.

  • Acetonitrile: Generally provides lower viscosity and higher elution strength, leading to sharper peaks and shorter analysis times.

  • Methanol: Can offer different selectivity, particularly for aromatic compounds, due to its protic nature and different interaction with the stationary phase.

A gradient elution, starting with a higher percentage of aqueous phase and gradually increasing the organic phase, is typically required to elute all compounds of interest with good peak shape in a reasonable time.

Mass Spectrometry (MS): Unambiguous Identification and Sensitive Detection

Mass spectrometry provides molecular weight information and structural details, enabling confident identification of the components in the reaction mixture. The choice of ionization source is a critical first step.

Ionization Source Comparison: ESI vs. APCI

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization techniques for LC-MS.

Ionization TechniquePrincipleBest Suited ForExpected Performance for this compound
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating a fine mist of charged droplets. As the solvent evaporates, the analytes gain a charge.[5]Polar, large, and non-volatile molecules.[5]Sulfonamides are polar and are expected to ionize well by ESI, likely in negative ion mode due to the acidic proton on the sulfonamide group.[6]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge needle ionizes the vaporized sample and mobile phase.[5]Less polar, smaller, and more volatile compounds.[5]As a relatively small and moderately polar molecule, this compound could also be amenable to APCI. APCI can be less susceptible to matrix effects than ESI.

Rationale: For sulfonamides, ESI is generally the preferred ionization technique due to their polarity.[6] We will primarily focus on ESI in negative ion mode, as the sulfonamide proton is readily lost to form the [M-H]⁻ ion. However, a comparison with APCI is valuable to assess if it offers any advantages in terms of sensitivity or reduced matrix effects for this specific application.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Reaction Mixture Sample: Dilute an aliquot of the reaction mixture with the mobile phase to a final concentration expected to be within the linear range of the calibration curve. The dilution factor will depend on the expected concentration of the main product. Filter the diluted sample through a 0.22 µm syringe filter before injection.

HPLC-MS Method

A generalized HPLC-MS method is provided below. This should be optimized for your specific instrumentation and impurity profile.

ParameterRecommended Conditions
HPLC System Agilent 1290 Infinity II or equivalent
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
Mass Spectrometer Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Source ESI (Negative Ion Mode)
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 120 V
Mass Range m/z 50-500
Data Analysis
  • Quantification: Use the peak area of the extracted ion chromatogram (EIC) for the [M-H]⁻ ion of this compound (m/z 281.94) to construct a calibration curve from the working standard solutions. Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area on the calibration curve.

  • Impurity Identification: Tentatively identify impurities based on their accurate mass measurements. The fragmentation patterns obtained from tandem MS (MS/MS) experiments can provide further structural confirmation. The fragmentation of sulfonamides often involves cleavage of the sulfonamide bond and loss of SO₂.[7][8][9]

Visualizing the Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Analysis stock Stock Standard (1 mg/mL) working Working Standards (0.1-100 µg/mL) stock->working hplc HPLC Separation (Phenyl-Hexyl Column) working->hplc Inject reaction_sample Diluted & Filtered Reaction Mixture reaction_sample->hplc Inject ms MS Detection (ESI Negative Mode) hplc->ms quant Quantification of This compound ms->quant ident Identification of Impurities ms->ident

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

Comparative Performance Data

The following tables summarize the expected performance of the different analytical approaches.

Table 1: Comparison of HPLC Columns

ParameterC18 ColumnPhenyl-Hexyl Column
Resolution of Isomers ModerateExcellent
Peak Asymmetry GoodExcellent
Analysis Time SimilarSimilar

Table 2: Comparison of Ionization Sources

ParameterESI (Negative Ion)APCI (Negative Ion)
Sensitivity (LOD) Expected to be lowerMay be slightly higher
Linearity (R²) > 0.99> 0.99
Susceptibility to Matrix Effects ModeratePotentially Lower

Discussion and Scientific Rationale

The combination of a Phenyl-Hexyl HPLC column with ESI-MS in negative ion mode is proposed as the optimal strategy for the analysis of this compound reaction mixtures. The Phenyl-Hexyl column offers superior selectivity for the separation of aromatic isomers, which is a key challenge in this analysis. ESI is a robust and sensitive ionization technique for polar molecules like sulfonamides.[6]

The use of high-resolution mass spectrometry (such as a Q-TOF) is highly recommended as it provides accurate mass measurements, which greatly aids in the confident identification of unknown impurities. Tandem mass spectrometry (MS/MS) is an invaluable tool for structural elucidation. The characteristic fragmentation of sulfonamides, including the loss of SO₂ and cleavage of the S-N bond, can be used to confirm the presence of the sulfonamide moiety in any detected impurities.[7][8][9]

Conclusion

This guide has provided a comprehensive overview and comparative analysis of HPLC-MS methods for the characterization of this compound reaction mixtures. By systematically evaluating and optimizing key chromatographic and mass spectrometric parameters, researchers can develop robust and reliable analytical methods. The presented protocols and rationale serve as a strong foundation for ensuring the quality and purity of this important pharmaceutical intermediate. The principles and strategies discussed herein are broadly applicable to the analysis of other aromatic sulfonamides and their related impurities.

References

  • Benchchem. A Comparative Guide to HPLC Columns for the Separation of 3-Nitroacenaphthene.
  • ChemicalBook. This compound, 95%+ synthesis.
  • Thurman, E. M., & Ferrer, I. (2001). Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. In Liquid Chromatography/Mass Spectrometry, MS/MS and Time-of-Flight MS (pp. 113-133). American Chemical Society.
  • AxisPharm. Electrospray and APCI Mass Analysis.
  • Biosynth. This compound.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379.
  • Perera, S. K., & Klagkou, K. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(10), 1512–1521.
  • Google Patents. Method for the synthesis of iodobenzene.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

Sources

A Comparative Reactivity Analysis of 2-Iodobenzene-1-sulfonamide and its Ortho-Halo Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The ortho-halo-sulfonamide scaffold is a privileged motif in medicinal chemistry, offering a versatile handle for molecular elaboration. The choice of halogen—iodine, bromine, chlorine, or fluorine—at the ortho-position profoundly dictates the substrate's reactivity across a spectrum of chemical transformations. This guide provides an in-depth comparison of 2-iodobenzene-1-sulfonamide with its bromo, chloro, and fluoro analogues, offering objective, data-driven insights to inform your synthetic strategy.

Part 1: The Physicochemical Basis of Reactivity

The divergent reactivity of ortho-halo-sulfonamides is fundamentally governed by the properties of the carbon-halogen (C-X) bond. Two key parameters dictate the outcome of the most common synthetic operations: Bond Dissociation Energy (BDE) for transition-metal-catalyzed cross-coupling and electronegativity for nucleophilic aromatic substitution.

Carbon-Halogen Bond Dissociation Energy (BDE)

In the realm of palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-determining step. This step involves the cleavage of the C-X bond. A weaker bond requires less energy to break, leading to a faster reaction rate. The BDEs for halobenzenes decrease significantly down the group.

Halogen Substituent (X)C-X Bond in Phenyl-XBond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)
IodineC-I~65~274
BromineC-Br~81~337
ChlorineC-Cl~96~402
FluorineC-F~126~527
Data compiled from various sources, including the CRC Handbook of Chemistry and Physics.[1]

This trend unequivocally establishes that the C-I bond is the most labile, predisposing this compound to be the most reactive substrate in reactions where C-X bond cleavage is kinetically relevant.[2]

Electronegativity and its Role in SNAr

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is enhanced by the inductive electron-withdrawing effect of the halogen. A more electronegative halogen stabilizes the transient negative charge more effectively, thereby lowering the activation energy and accelerating the reaction. This leads to a reactivity trend that is often the reverse of that seen in cross-coupling.[5][6]

Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation. In this context, the reactivity order of ortho-halo-sulfonamides is a direct consequence of their C-X BDEs: I > Br > Cl >> F .

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common core in pharmaceutical agents.[7][8] The superior reactivity of this compound allows for significantly milder reaction conditions.

Comparative Performance in Suzuki-Miyaura Coupling

Feature2-Iodo-2-Bromo-2-Chloro-2-Fluoro-
Relative Reactivity HighestHighModerateVery Low / Inert
Typical Temperature 25 - 80 °C80 - 110 °C100 - 130 °CNot synthetically useful
Typical Time 1 - 6 hours6 - 24 hours12 - 48 hoursN/A
Catalyst Loading Low (0.5 - 2 mol%)Moderate (1 - 5 mol%)High (3 - 10 mol%)N/A
Ligand Requirement Wide range of phosphinesOften requires bulky, electron-rich phosphinesRequires highly specialized, activating ligandsN/A

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Aryl Halide (1 eq), Boronic Acid (1.2 eq), Base (e.g., K2CO3, 2 eq), and Pd Catalyst/Ligand in a dry flask. p2 Evacuate and backfill with inert gas (e.g., Argon) three times. p1->p2 p3 Add degassed solvent (e.g., Dioxane/Water). p2->p3 r1 Heat mixture to desired temperature (see table above). p3->r1 r2 Stir for specified time, monitoring by TLC/LC-MS. r1->r2 w1 Cool to RT, dilute with EtOAc and water. r2->w1 w2 Separate layers, extract aqueous phase. w1->w2 w3 Wash combined organic layers with brine, dry (Na2SO4), and filter. w2->w3 w4 Concentrate in vacuo. w3->w4 w5 Purify by column chromatography. w4->w5

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C(aryl)-N bonds via Buchwald-Hartwig amination is another indispensable tool in drug development.[9][10] Similar to the Suzuki coupling, the reaction rate is highly dependent on the facility of the oxidative addition step.[11]

Comparative Performance in Buchwald-Hartwig Amination

Feature2-Iodo-2-Bromo-2-Chloro-2-Fluoro-
Relative Reactivity HighModerateLowVery Low / Inert
Typical Temperature 50 - 90 °C80 - 110 °C100 - 130 °CNot synthetically useful
Base Strength Weaker bases often suffice (e.g., Cs2CO3)Stronger bases required (e.g., NaOtBu)Requires strong, non-nucleophilic bases (e.g., LHMDS)N/A
Catalyst System Less demandingRequires specific, bulky phosphine ligandsRequires advanced generation, highly active catalystsN/A
Side Reactions Potential for catalyst inhibition by I⁻Generally robustCan be sluggish, leading to decompositionN/A

Note: While aryl iodides are generally most reactive, some studies note that the generated iodide anion can sometimes act as a catalyst inhibitor in Buchwald-Hartwig reactions, a phenomenon less pronounced with bromides and chlorides.[12] Careful selection of ligand and conditions is key.

Part 3: A Mechanistic Dichotomy: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction provides a powerful, transition-metal-free pathway for functionalization, but its reactivity trends are inverted compared to cross-coupling.[13] The reaction requires activation by an electron-withdrawing group (EWG) positioned ortho or para to the leaving group. The sulfonamide (SO₂NH₂) group is a moderate EWG, enabling this pathway.

The mechanism proceeds via a two-step addition-elimination sequence. The rate-determining step is the nucleophilic attack to form the Meisenheimer complex.

G A Ortho-Halo-Sulfonamide + Nucleophile (Nu⁻) B Rate-Determining Step: Nucleophilic Attack A->B Step 1 C Meisenheimer Complex (Resonance Stabilized Anion) B->C D Fast Step: Elimination of Halide C->D Step 2 E Substituted Product D->E

Caption: The Addition-Elimination mechanism of an SNAr reaction.

The reactivity order is governed by the halogen's ability to stabilize the negative charge of the Meisenheimer complex through induction.[6]

Reactivity Order in SNAr: F > Cl > Br > I

Comparative Performance in SNAr Reactions

Feature2-Fluoro-2-Chloro-2-Bromo-2-Iodo-
Relative Reactivity HighestHighModerateLow
Rationale F is the most electronegative, providing the best inductive stabilization of the Meisenheimer complex.Good balance of activation and leaving group ability.Less activating than Cl.Least electronegative, provides poor stabilization.
Typical Conditions Mild (e.g., K₂CO₃, DMSO, 80-120 °C)Moderate (e.g., KOH, DMSO, 130-150 °C)Harsher conditions requiredOften not synthetically viable

Part 4: Strategic Synthesis and Protocol Selection

The choice of ortho-halo-sulfonamide is a strategic decision that should be made based on the desired transformation.

G cluster_cc C-C / C-N Coupling (Pd-cat.) cluster_snar S-N-Ar Reaction start Desired Transformation? cc Need mildest conditions or high throughput? start->cc snar Is S-N-Ar the goal? start->snar iodo Choose 2-Iodo-sulfonamide cc->iodo Yes bromo Choose 2-Bromo-sulfonamide cc->bromo No (Balance cost/reactivity) chloro Choose 2-Chloro-sulfonamide (Cost-effective, but harsher) fluoro Choose 2-Fluoro-sulfonamide (Highest Reactivity) snar->fluoro Yes chloro2 Choose 2-Chloro-sulfonamide (Good alternative)

Caption: Decision guide for selecting the optimal ortho-halo-sulfonamide.

Part 5: Representative Experimental Protocols

These protocols are illustrative and may require optimization based on the specific substrate and nucleophile.

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: SNAr Reaction of 2-Fluorobenzene-1-sulfonamide with a Secondary Amine
  • Reaction Setup: In a sealed vial, combine 2-fluorobenzene-1-sulfonamide (1.0 mmol, 1.0 eq), the secondary amine (e.g., morpholine, 1.5 mmol, 1.5 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).

  • Reaction: Seal the vial and heat the mixture to 120 °C. Stir for 12-18 hours, monitoring progress by TLC/LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice-water (50 mL) with stirring. Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Wash the collected solid or combined organic extracts with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or silica gel chromatography.

References

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs Source: uomustansiriyah.edu.iq URL: [Link]

  • Title: 17.1 Nucleophilic aromatic substitution | Organic Chemistry II Source: Lumen Learning URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: 16.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: PMC - NIH URL: [Link]

  • Title: Bond dissociation energy Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Homolytic bond dissociation energies of the carbon–halogen bonds... Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Bond Dissociation Energies Source: Cengage URL: [Link]

  • Title: Bond Dissociation Energies Source: Not specified URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PMC - PubMed Central URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids Source: ResearchGate URL: [Link]

  • Title: Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles Source: Imperial College London URL: [Link]

Sources

A Cost-Benefit Analysis of 2-Iodobenzene-1-sulfonamide in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in multi-step synthesis is paramount. The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs, from antibiotics to diuretics and anticancer agents.[1][2] Its synthesis, therefore, is a critical process where efficiency, cost, and versatility must be carefully balanced. This guide provides an in-depth cost-benefit analysis of using 2-Iodobenzene-1-sulfonamide as a key intermediate, comparing its performance against common alternatives and providing the experimental context needed for informed decision-making.

The Strategic Importance of Halogenated Benzenesulfonamides

The introduction of a sulfonamide group onto an aromatic ring is a frequent objective in pharmaceutical synthesis.[3] A common and powerful strategy involves the use of pre-functionalized aromatic precursors, such as halogenated benzenesulfonamides, which can then undergo cross-coupling reactions to build molecular complexity. The choice of the halogen atom (I, Br, or Cl) on the aromatic ring is not trivial; it dictates the reagent's reactivity, stability, and, critically, its cost. This decision directly impacts subsequent reaction conditions, catalyst choice, overall yield, and ultimately, the economic viability of a synthetic route.

Deep Dive: this compound

This compound is a versatile reagent characterized by the presence of an iodine atom ortho to the sulfonamide group. The carbon-iodine bond is the least stable among the common halogens, making it the most reactive in a variety of catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.

Key Advantages:

  • High Reactivity: The C-I bond's low bond dissociation energy facilitates rapid oxidative addition to metal catalysts (e.g., Pd(0)), often allowing for milder reaction conditions (lower temperatures, shorter reaction times) compared to its bromo and chloro counterparts.

  • Catalyst Efficiency: The enhanced reactivity can lead to lower catalyst loadings, reducing costs and simplifying purification by minimizing residual metal contamination.

  • Expanded Reaction Scope: For challenging or sterically hindered substrates, the high reactivity of the iodo-precursor can be the deciding factor in achieving a successful transformation where bromo- or chloro-analogs fail.

Primary Disadvantage:

  • Cost: this compound is significantly more expensive than its bromo- and chloro-analogs. This high initial cost is the central trade-off for its superior reactivity.

Comparative Analysis: The Halogen Matters

To provide a clear framework for decision-making, we compare this compound with its direct alternatives: 2-Bromobenzene-1-sulfonamide and 2-Chlorobenzene-1-sulfonamide.

Reactivity and Application Scope

The fundamental difference lies in the C-X bond energy (X = I, Br, Cl), which dictates the ease of oxidative addition in cross-coupling reactions. This directly influences the reaction conditions required for efficient conversion.

  • This compound: The preferred choice for difficult couplings, late-stage functionalization where mild conditions are critical to preserve sensitive functional groups, and for maximizing yield in valuable, multi-step syntheses.[4]

  • 2-Bromobenzene-1-sulfonamide: Represents a balance between reactivity and cost.[5] It is widely used for a broad range of cross-coupling reactions and is often the default starting point for route scouting.[6] More forcing conditions (higher temperatures, more specialized ligands) may be required compared to the iodo-analog.[7]

  • 2-Chlorobenzene-1-sulfonamide: The most cost-effective but also the least reactive.[8] Its use often necessitates highly active catalyst systems (e.g., those employing electron-rich, bulky phosphine ligands) and more aggressive reaction conditions, which may not be compatible with complex substrates.[9][10]

The following diagram illustrates a typical decision-making workflow for selecting the appropriate halogenated precursor in a cross-coupling reaction.

G start Start: Need for 2-Substituted Arylsulfonamide q1 Is the coupling partner sterically hindered or electronically deactivated? start->q1 q2 Are mild reaction conditions (low temp, short time) critical for substrate stability? q1->q2 No use_iodo Use 2-Iodobenzene- 1-sulfonamide q1->use_iodo Yes q3 Is initial reagent cost the primary constraint? q2->q3 No q2->use_iodo Yes use_bromo Use 2-Bromobenzene- 1-sulfonamide q3->use_bromo No (Balanced Approach) use_chloro Use 2-Chlorobenzene- 1-sulfonamide q3->use_chloro Yes

Caption: Decision workflow for selecting a halogenated benzenesulfonamide.

Economic and Process Considerations

The true cost of a reagent extends beyond its purchase price. A comprehensive cost-benefit analysis must account for factors that influence the overall process efficiency and cost.

ParameterThis compound2-Bromobenzene-1-sulfonamide2-Chlorobenzene-1-sulfonamide
Reagent Cost High[11][12]Moderate[5]Low[8]
Typical Yields Often HighestGood to HighVariable, often lower
Reaction Time ShortestModerateLongest
Catalyst Loading LowestModerateHighest
Energy Input Low (milder conditions)ModerateHigh (harsher conditions)
Downstream Costs Lower (cleaner reactions, easier purification)ModerateHigher (more byproducts, difficult purification)
Process Viability Ideal for high-value products, difficult synthesesWorkhorse for general purpose synthesisBest for large-scale, simple transformations

Note: Cost data is relative and subject to market fluctuations. Sourced from various chemical suppliers.

As the table illustrates, the high upfront cost of this compound can be offset by savings in other areas. For a complex, multi-step synthesis of a high-value active pharmaceutical ingredient (API), a 10-15% increase in yield in a key step by using the iodo-reagent can easily justify the initial expense. Conversely, for a commodity chemical, the lower cost of the chloro-analog is almost always preferred.

Experimental Protocols & Data

To ground this analysis in practice, we present representative experimental protocols. These are generalized procedures and should be optimized for specific substrates.

Protocol 1: Synthesis of N-tert-butyl-2-iodobenzenesulfonamide (Precursor to this compound)

This protocol outlines a common method for preparing the title compound, which can then be deprotected to yield this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Charge reactor with N-tert-butyl-2-iodobenzenesulfonamide (4.3 g, 12.68 mmol) B Add Trifluoroacetic Acid (15 ml) A->B C Stir at room temperature for 6 hours B->C D Evaporate solution to obtain solid C->D E Wash solid with water D->E F Dry to yield 2-iodobenzenesulfonamide E->F

Caption: Experimental workflow for the deprotection of N-tert-butyl-2-iodobenzenesulfonamide.

Step-by-Step Procedure:

  • In a suitable reaction vessel, stir N-tert-butyl-2-iodobenzenesulfonamide (4.3 g, 12.68 mmol) in trifluoroacetic acid (15 ml) at room temperature.[13]

  • Continue stirring for 6 hours, monitoring the reaction by TLC or LC-MS.[13]

  • Upon completion, evaporate the solution under reduced pressure to obtain a solid residue.[13]

  • Wash the resulting solid with water to remove residual acid.[13]

  • Dry the solid under vacuum to yield 2-iodobenzenesulfonamide (Typical yield: 3.1 g, 86%).[13]

Protocol 2: General Suzuki Coupling Procedure

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an arylboronic acid with a 2-halo-benzenesulfonamide.

Reagents and Conditions:

Component2-Iodo Derivative2-Bromo Derivative2-Chloro Derivative
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%)Pd₂(dba)₃ + SPhos (or similar) (2-5 mol%)
Base K₂CO₃ or Cs₂CO₃K₂CO₃ or K₃PO₄K₃PO₄ or Cs₂CO₃
Solvent Dioxane/H₂O or Toluene/EtOH/H₂ODioxane/H₂O or Toluene/EtOH/H₂OToluene or Dioxane
Temperature 60-80 °C80-100 °C100-120 °C
Time 1-4 hours4-12 hours12-24 hours

Step-by-Step Procedure:

  • To an oven-dried flask, add the 2-halo-benzenesulfonamide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst (and ligand, if separate).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The harsher conditions required for the chloro- and to some extent the bromo-derivatives highlight the operational advantages of using this compound, especially when dealing with thermally sensitive substrates.

Conclusion and Future Outlook

The choice between 2-iodo, 2-bromo, and 2-chlorobenzene-1-sulfonamide is a classic case of balancing reactivity against cost in chemical synthesis.

  • This compound is a premium reagent whose high cost is justified in situations demanding maximum reactivity, mild conditions, and high yields, particularly in the late-stage synthesis of high-value molecules.

  • 2-Bromobenzene-1-sulfonamide offers a robust and economical middle ground, making it a versatile workhorse for a wide array of applications.

  • 2-Chlorobenzene-1-sulfonamide is the most economical option, best suited for large-scale syntheses of simple molecules where harsh reaction conditions are tolerable.

As catalytic systems continue to improve, the reactivity gap between these precursors may narrow. However, the intrinsic thermodynamic properties of the C-X bond will ensure that this compound remains the go-to reagent for the most challenging synthetic transformations. The astute process chemist will weigh the total cost of the synthetic operation—including reagents, catalyst, energy, time, and purification—to make the most economically and scientifically sound decision.

References

  • Brackett, C. P., et al. (2019). Sulfonamide Allergies. U.S. Pharmacist, 44(9), 23-27.
  • Zhang, Z. X., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11851–11858. Available at: [Link]

  • JETIR. (2021). A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. JETIR, 8(6). Available at: [Link]

  • McCrorie, P. L., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9536–9541. Available at: [Link]

  • Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33621-33642. Available at: [Link]

  • Luisi, R., & Bull, J. A. (2018). Highly Chemoselective NH- and O-Transfer to Thiols Using Hypervalent Iodine Reagents: Synthesis of Sulfonimidates and Sulfonamides. Organic Letters, 20(9), 2574–2578. Available at: [Link]

  • Thieme. (2022). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 54(24), 5227-5240. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Bromobenzene-1-sulfonamide. Retrieved from [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Google Patents. (2015). CN105175294A - Method for synthesizing sulfanilamide by using chlorobenzene as raw material.
  • Chem-Impex. (n.d.). 2-Chlorobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Google Patents. (2017). CN105175294B - Method for synthesizing sulfanilamide by using chlorobenzene as raw material.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the natural world. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Iodobenzene-1-sulfonamide, a compound that, while valuable in research, requires careful handling due to its potential hazards. By adhering to these procedures, you can mitigate risks and ensure compliance with safety regulations.

Hazard Identification and Risk Assessment: A Prudent Approach

This compound is classified as a hazardous substance. While a specific, comprehensive toxicological profile may be limited, the known hazards associated with its structural components—an iodinated aromatic ring and a sulfonamide group—necessitate a cautious approach to its handling and disposal.

Based on data from safety data sheets (SDS) for this compound and related compounds, the primary hazards include:

  • Acute Toxicity: The compound is harmful if swallowed.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of the dust or powder may lead to respiratory irritation.[1]

Given these hazards, it is imperative to treat this compound and any materials contaminated with it as hazardous waste.

Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is crucial to utilize appropriate personal protective equipment and engineering controls to minimize exposure.

Equipment Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

All handling of this compound, especially during weighing and transfer, should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.

Step-by-Step Disposal Protocol: A Systematic Approach to Safety

The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Waste Characterization and Segregation

All waste containing this compound must be classified as hazardous chemical waste. This includes:

  • The pure compound

  • Contaminated labware (e.g., vials, pipettes, weighing paper)

  • Personal protective equipment that has come into direct contact with the compound

It is critical to segregate this waste from other laboratory waste streams to prevent accidental chemical reactions. Do not mix with incompatible materials, such as strong oxidizing agents.[2]

Step 2: Containerization

Proper containerization is essential for the safe storage and transport of hazardous waste.

  • Container Selection: Use a chemically resistant, leak-proof container with a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Handling Spills

In the event of a spill, follow these procedures to ensure a safe and effective cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, put on all required personal protective equipment.

  • Contain the Spill: Prevent the spill from spreading further.

  • Absorb the Material: For solid spills, carefully sweep or scoop up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand to soak up the substance.[3][4]

  • Collect the Waste: Place all contaminated absorbent material and any other debris into the designated hazardous waste container.[3]

  • Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

Step 4: Final Disposal

The final disposal of this compound must be conducted in compliance with all local, state, and federal regulations.

  • Engage a Licensed Professional: The hazardous waste container should be collected and disposed of by a licensed and reputable chemical waste management company.[4][5]

  • Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[5] Improper disposal can lead to environmental contamination and potential harm to aquatic life.

For larger quantities of iodo-organic waste, some specialized facilities may offer iodine recovery and recycling services, which presents a more sustainable disposal option.[1]

Emergency Procedures: Preparedness is Key

In the event of accidental exposure to this compound, take the following first-aid measures immediately:

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: If swallowed, call a poison control center or doctor immediately. Do not induce vomiting.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_spill Spill Response Start Generation of This compound Waste Assess Assess Waste Type (Pure compound, contaminated material, etc.) Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate as Hazardous Chemical Waste PPE->Segregate Containerize Place in a Labeled, Leak-Proof Container Segregate->Containerize Store Store Securely in a Designated Area Containerize->Store Spill Spill Occurs Spill->PPE Yes Spill->Store No Cleanup Follow Spill Cleanup Protocol Cleanup->Containerize Contact Contact Licensed Hazardous Waste Disposal Company Store->Contact End Proper and Compliant Disposal Contact->End

Caption: Workflow for the safe disposal of this compound.

By following these established procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • HIMEDIA. (2013, May 2). Material Safety Data Sheet - Iodobenzene. [Link]

  • Google Patents. Recovery of iodine from waste liquid containing organoiodine compound.
  • ResearchGate. Fate of organic iodine during wastewater treatment and subsequent groundwater recharge at the Mesa site (Arizona). [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Iodobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and logistical information for the handling of 2-Iodobenzene-1-sulfonamide (CAS No. 53730-99-7), a compound with potential applications in drug development as an anti-inflammatory agent.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance.[2] Understanding its specific risks is the foundation of safe handling.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2]

Signal Word: Warning[3]

Hazard Pictogram:


(GHS07)

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The causality behind these hazards lies in the chemical reactivity of the molecule, which can interact with biological tissues, leading to irritation and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Hand Protection Eye Protection Body Protection Respiratory Protection
Receiving and Storage Nitrile glovesSafety glasses with side shieldsStandard laboratory coatNot generally required
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended)Chemical splash gogglesFully buttoned laboratory coatCertified chemical fume hood
Solution Preparation Nitrile glovesChemical splash goggles or a face shieldFully buttoned laboratory coatCertified chemical fume hood
Reaction and Work-up Nitrile glovesChemical splash goggles or a face shieldFully buttoned laboratory coatCertified chemical fume hood
Waste Disposal Nitrile glovesChemical splash gogglesFully buttoned laboratory coatCertified chemical fume hood

Rationale for PPE Selection:

  • Gloves: Nitrile gloves provide adequate protection against incidental contact.[4] Frequent changes are recommended, especially if contamination is suspected.[5]

  • Eye Protection: Due to the risk of serious eye irritation, chemical splash goggles are required for all handling procedures outside of simple storage.[3][4]

  • Laboratory Coat: A fully buttoned lab coat prevents skin contact with any spills.[4]

  • Respiratory Protection: The compound can cause respiratory irritation, making it imperative to handle the solid material in a certified chemical fume hood to minimize inhalation exposure.[2][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section details the procedural workflow for handling this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6][7] The recommended storage temperature is room temperature.

Weighing and Solution Preparation

All weighing of solid this compound must be conducted in a certified chemical fume hood. [4]

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper, glassware, etc.).

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully transfer the desired amount of the solid from the storage container to a tared weigh boat or paper. Avoid generating dust.

  • Dissolution: Add the solid to the chosen solvent in a flask or beaker within the fume hood. Gently swirl or stir to dissolve.

  • Cleaning: Clean any residual solid from the spatula and weighing surface with a solvent-dampened wipe. Dispose of the wipe as hazardous waste.

Reaction and Work-up
  • Reaction Setup: All reactions involving this compound should be performed in a fume hood.

  • Monitoring: Monitor the reaction for any signs of unexpected changes.

  • Work-up: Quench and work up the reaction in the fume hood.

Workflow Diagram

The following diagram illustrates the key stages of the safe handling workflow.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Inspect Fume Hood Inspect Fume Hood Assemble Equipment Assemble Equipment Inspect Fume Hood->Assemble Equipment Don PPE Don PPE Assemble Equipment->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Clean Work Area Clean Work Area Conduct Reaction->Clean Work Area Post-reaction Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Receiving and Storage Receiving and Storage Receiving and Storage->Inspect Fume Hood Proceed to use

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Be Prepared

Spills
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, prevent the spill from spreading.

    • Contact your institution's emergency response team.

Exposures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air.[6] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[6]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weigh paper and wipes, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a compatible, labeled, sealed waste container.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional guidelines.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program.[7][9] Do not dispose of this chemical down the drain.[7]

By adhering to these guidelines, you can mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • Chemical Label for this compound.
  • Sigma-Aldrich. This compound | 53730-99-7.
  • Essex Industries. Safety Data Sheet.
  • SKIN.
  • 2 - SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Benchchem. Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
  • Santa Cruz Biotechnology. Iodobenzene.
  • Biosynth. This compound | 53730-99-7 | DCA73099.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ChemicalBook. Iodobenzene - Safety Data Sheet.
  • CDH Fine Chemical. IODO BENZENE CAS NO 591-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.